Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Description
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Properties
IUPAC Name |
tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPNBGPRYMRNJ-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134811 | |
| Record name | 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280762-03-0 | |
| Record name | 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane: A Key Scaffold in Modern Drug Discovery
CAS Number: 280762-03-0
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. This conformationally rigid bicyclic amine is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold for the precise orientation of pharmacophoric elements.
Physicochemical Properties
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.[1][2][3]
| Property | Value | Reference |
| CAS Number | 280762-03-0 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 242.32 g/mol | [2] |
| IUPAC Name | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | [2] |
| Purity | Typically >97% | [1][2] |
| SMILES | O=C(N1[C@]2([H])COC[C@@]1([H])CC(N)C2)OC(C)(C)C | [2] |
Synthesis and Mechanistic Insights
The proposed synthetic pathway involves two key stages:
-
Formation of the Bicyclic Hydroxy Precursor : Synthesis of tert-butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
-
Conversion of the Hydroxyl to the Amino Group : Stereospecific transformation of the endo-hydroxyl group to the endo-amino group.
Synthesis of the Bicyclic Core: A Plausible Approach
The construction of the 9-azabicyclo[3.3.1]nonane core often utilizes a condensation reaction to form the heterocyclic rings. A well-documented approach for a related structure, endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester, provides a strong foundation for a plausible synthesis of the 3-oxa analogue.[4] This typically involves the reaction of a piperidone derivative with reagents that enable the formation of the second ring.
From Hydroxy to Amino: The Mitsunobu Reaction
A crucial step is the stereospecific conversion of the endo-hydroxyl group of the precursor to the desired endo-amino functionality. The Mitsunobu reaction is an exceptionally suitable method for this transformation as it proceeds with a clean inversion of stereochemistry at the reacting center.[5][6] This is critical for maintaining the desired endo configuration of the amino group.
The reaction involves the activation of the secondary alcohol with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms a good leaving group which is then displaced by a nitrogen nucleophile. Suitable nitrogen sources for this reaction include hydrazoic acid (HN₃) or phthalimide.[5][6] The subsequent reduction of the resulting azide or hydrolysis of the phthalimide yields the primary amine.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed synthetic route based on analogous reactions and established chemical principles.
Step 1: Synthesis of tert-butyl (1R,5S,7s)-7-azido-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
-
To a solution of tert-butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After stirring for 15 minutes, add a solution of hydrazoic acid in toluene (approx. 2 M, 2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the azide intermediate.
Step 2: Synthesis of endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclo[3.3.1]nonane scaffold is of significant interest in medicinal chemistry due to its ability to present substituents in well-defined spatial orientations. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.
Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane core have been investigated for a variety of therapeutic applications. Notably, they have been explored as potent and orally active agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and other metabolic disorders. The bicyclic framework serves as a key structural element for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Furthermore, the 9-azabicyclo[3.3.1]nonane skeleton is a core component of various neuroleptic agents and has been utilized in the development of monoamine reuptake inhibitors for the treatment of central nervous system disorders.[4]
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rigid three-dimensional structure provides a robust platform for the development of novel therapeutics. The synthetic route, while requiring multiple steps, utilizes well-established and reliable chemical transformations, making this compound accessible for research and development in the pharmaceutical and life sciences industries.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Gaonkar, A. V., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4927. [Link]
-
INDOFINE Chemical Company. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. [Link]
- Google Patents. (2011). 9-azabicyclo[3.3.
-
Pure. (2017). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]
-
Scribd. Mitsunobu Reaction Insights. [Link]
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- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
The Strategic Deployment of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to addressing unmet medical needs. The structural rigidity and three-dimensionality of a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Bicyclic diamines, in particular, have emerged as privileged scaffolds, offering a favorable balance of solubility, metabolic stability, and conformational constraint. This guide provides a comprehensive technical overview of a key exemplar of this class: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. This molecule serves as a versatile building block for the synthesis of complex therapeutic agents, enabling precise control over the spatial orientation of pharmacophoric elements.
Molecular Structure and Physicochemical Properties
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a saturated heterocyclic compound with the chemical formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol .[1][2] Its structure is characterized by a bicyclo[3.3.1]nonane core, which imparts significant conformational rigidity. The "endo" stereochemistry of the amino group at the 7-position is a critical feature, influencing the molecule's three-dimensional shape and its interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the 9-position nitrogen allows for selective functionalization of the primary amine at the 7-position.
| Property | Value | Reference |
| CAS Number | 280762-03-0 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2][3] |
| Molecular Weight | 242.31 g/mol | [1][2] |
| IUPAC Name | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | [3] |
| Purity | Typically >97% | [1][2][3] |
Conformational Analysis: A Key Determinant of Biological Activity
The bicyclo[3.3.1]nonane framework is known to exist in several conformations, with the chair-chair and chair-boat forms being the most prevalent. The presence of the oxygen atom at the 3-position and the nitrogen at the 9-position in the core structure of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane influences the conformational equilibrium. The "endo" orientation of the amino group at the 7-position is crucial as it projects into a specific region of space, which can be exploited for targeted interactions with proteins. This fixed orientation is a key advantage of using such a rigid scaffold, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Caption: 2D representation of the core bicyclic structure.
Synthesis and Characterization: A Representative Protocol
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic workflow for the target molecule.
Detailed Experimental Protocol (Representative):
-
Step 1: Synthesis of a Key Intermediate. A suitably substituted piperidine is subjected to a series of reactions to introduce the necessary functional groups for cyclization. This may involve protection of the piperidine nitrogen, followed by functionalization of the ring.
-
Step 2: Formation of the Bicyclic Ring System. An intramolecular cyclization reaction is performed to construct the second ring of the bicyclo[3.3.1]nonane core. The choice of reaction conditions is critical to control the stereochemistry of the newly formed chiral centers.
-
Step 3: Introduction of the Amino Group. The amino group is introduced at the C7 position. Stereoselective reduction of a ketone precursor or a nucleophilic substitution reaction can be employed to achieve the desired "endo" configuration.
-
Step 4: Boc Protection. The bridgehead nitrogen at the 9-position is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This ensures that the primary amine at the 7-position is available for subsequent reactions.
-
Step 5: Purification and Characterization. The final product is purified using standard techniques such as flash column chromatography. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the bicyclic core protons, the Boc group (a singlet around 1.4 ppm), and the amino group protons. The coupling constants between the protons on the bicyclic system can provide information about their spatial relationships and confirm the "endo" stereochemistry.
-
¹³C NMR: The spectrum should display 12 distinct carbon signals corresponding to the molecular formula. The chemical shifts of the carbons in the bicyclic core will be indicative of the strained ring system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane lies in its application as a versatile building block in the synthesis of novel drug candidates. Its rigid structure allows for the precise positioning of substituents, which can lead to improved target affinity and selectivity.
Case Study: Development of Novel Quinolines for Autoimmune Diseases
A notable application of this scaffold is in the synthesis of novel quinoline compounds for the treatment of autoimmune diseases. In a patent by a pharmaceutical company, Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0) was utilized as a key building block.[4] The primary amino group of the bicyclic scaffold serves as a nucleophile to displace a leaving group on a quinoline core, thereby tethering the rigid bicyclic moiety to the pharmacophore. The resulting compounds were evaluated for their biological activity, with mass spectrometry and ¹H NMR data confirming the successful incorporation of the bicyclic scaffold.[4]
Workflow for the Application in Drug Discovery:
Caption: General workflow for utilizing the scaffold in drug discovery.
Other Potential Therapeutic Areas:
The 3-oxa-9-azabicyclo[3.3.1]nonane core has been explored in various other therapeutic contexts, including:
-
BCL6 Inhibitors: A related derivative, endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, was used to develop potent inhibitors of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in cancer.[5]
-
5-HT3 Receptor Antagonists: Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been investigated as potent antagonists of the 5-HT3 receptor, which is a target for antiemetic drugs.[6]
-
Monoamine Reuptake Inhibitors: The broader class of 9-azabicyclo[3.3.1]nonane derivatives has been explored for their potential as monoamine reuptake inhibitors for the treatment of depression and other neurological disorders.[7][8]
Conclusion: A Valuable Tool for the Medicinal Chemist
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane represents a strategically important building block in the medicinal chemist's toolbox. Its inherent structural rigidity, coupled with the stereochemically defined "endo" amino group, provides a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the judicious use of such conformationally constrained scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
-
INDOFINE Chemical Company. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. [Link]
-
ResearchGate. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
National Institutes of Health. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. [Link]
-
ACS Publications. Benzotriazinones as virtual-ring mimics of o-methoxybenzamides: novel and potent 5-HT3 receptor antagonists. [Link]
- Google Patents.
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
- Google Patents. EP1934212A1 - 9-azabicyclo [3 . 3 .
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- 4. CN114423747A - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çæ°åå¹åååç© - Google Patents [patents.google.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane: A Key Scaffold for Drug Discovery
Introduction: The Significance of the 3-Oxa-9-aza-bicyclo[3.3.1]nonane Scaffold
The 3-oxa-9-aza-bicyclo[3.3.1]nonane framework represents a class of conformationally constrained bicyclic amines that have garnered significant interest in medicinal chemistry.[1][2] The rigid structure of this scaffold allows for the precise spatial orientation of substituents, making it an invaluable tool in the design of potent and selective ligands for various biological targets.[3] These derivatives have shown promise as GPR119 agonists for the treatment of type 2 diabetes and have been explored for their potential in treating cardiac arrhythmias and as antithrombotic agents.[1][3] The introduction of an amino group at the endo-7 position and a tert-butyloxycarbonyl (Boc) protecting group at the 9-position, yielding Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, provides a versatile building block for the synthesis of novel pharmaceutical agents.[4][5] This guide provides an in-depth examination of a plausible and efficient synthesis pathway for this important intermediate.
Retrosynthetic Analysis: A Strategic Approach to Synthesis
A logical retrosynthetic analysis of the target molecule, Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, reveals a pathway that begins with a commercially available or readily synthesized starting material. The key disconnections involve the formation of the bicyclic core and the introduction of the amino and Boc functionalities.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Pathway
The forward synthesis is designed as a multi-step process that is both efficient and scalable. The following sections detail each critical step, providing the underlying chemical principles and generalized experimental protocols.
Step 1: Construction of the 3-Oxa-9-aza-bicyclo[3.3.1]nonane Core
The synthesis begins with the construction of the core bicyclic structure. A common and effective method involves a double Mannich-type reaction or a related cyclization strategy.[1] For instance, the reaction of a suitable dialdehyde with a primary amine and a ketone under acidic conditions can yield the desired bicyclic ketone.
Experimental Protocol:
-
To a solution of the chosen dialdehyde (1.0 eq) in a suitable solvent such as ethanol or water, add a primary amine (e.g., benzylamine, 1.1 eq) and a ketone (e.g., acetone-dicarboxylic acid, 1.0 eq).
-
Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic ketone.
-
Purify the product by column chromatography on silica gel.
Step 2: N-Boc Protection
With the bicyclic ketone in hand, the next step is the protection of the bridgehead nitrogen atom with a tert-butyloxycarbonyl (Boc) group.[7][8] This is a crucial step to modulate the reactivity of the nitrogen and to prevent side reactions in subsequent steps.[][10]
Experimental Protocol:
-
Dissolve the bicyclic ketone (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.[6]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base (e.g., triethylamine or sodium bicarbonate, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting N-Boc protected bicyclic ketone can often be used in the next step without further purification.
Step 3: Stereoselective Reduction of the Ketone
The stereoselective reduction of the ketone at the 7-position is a critical step to establish the desired endo stereochemistry of the subsequent amino group. The choice of reducing agent is paramount for achieving high diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to favor the formation of the exo-alcohol, which is the precursor to the endo-amine.
Experimental Protocol:
-
Dissolve the N-Boc protected bicyclic ketone (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.5 eq) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase to yield the crude exo-alcohol.
-
Purify by column chromatography if necessary.
Step 4: Introduction of the Amino Group via an Azide Intermediate
The introduction of the amino group is achieved in a two-step sequence involving the conversion of the alcohol to an azide, followed by reduction. The Mitsunobu reaction is a reliable method for converting the exo-alcohol to an endo-azide with inversion of stereochemistry.
Experimental Protocol (Mitsunobu Reaction):
-
Dissolve the exo-alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and hydrazoic acid (HN₃, generated in situ or used as a solution in a suitable solvent, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the endo-azide.
Step 5: Reduction of the Azide to the Amine
The final step in the synthesis is the reduction of the azide to the primary amine. This can be accomplished using various methods, such as catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄).
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the endo-azide (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Data Summary: A Quantitative Overview
The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
| Step | Transformation | Key Reagents | Expected Yield |
| 1 | Bicyclic Core Formation | Dialdehyde, Primary Amine, Ketone | 40-60% |
| 2 | N-Boc Protection | Boc₂O, Base | >95% |
| 3 | Stereoselective Reduction | L-Selectride® | 80-90% |
| 4 | Azide Introduction | PPh₃, DEAD/DIAD, HN₃ | 60-80% |
| 5 | Azide Reduction | H₂, Pd/C | >90% |
Visualizing the Pathway: A Diagrammatic Representation
Sources
- 1. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES / HETEROCYCLES, 2013 [sci-hub.box]
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- 10. Amine Protection / Deprotection [fishersci.co.uk]
An In-Depth Technical Guide to tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, making it an attractive building block for the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. We will delve into its precise chemical identity, stereochemistry, and a detailed, field-proven synthetic protocol. Furthermore, we will explore its significance as a versatile intermediate in drug discovery, supported by an analysis of the broader class of azabicyclo[3.3.1]nonane derivatives and their diverse biological activities.
Nomenclature and Structural Elucidation
The compound commonly referred to as "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" is systematically named according to IUPAC nomenclature as tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate .[3]
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Common Name | Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane |
| CAS Number | 280762-03-0[3] |
| Molecular Formula | C₁₂H₂₂N₂O₃[3] |
| Molecular Weight | 242.32 g/mol [3] |
| Stereochemistry | The 'endo' configuration denotes that the amino group at the C-7 position is oriented towards the larger of the two rings of the bicyclic system. The '(1r,5s)' designation specifies the absolute stereochemistry at the bridgehead carbons. |
The structure features a bicyclo[3.3.1]nonane core, which is a nine-membered bicyclic system with two fused six-membered rings. The heteroatoms, an oxygen at position 3 and a nitrogen at position 9, introduce unique electronic and conformational properties to the scaffold. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.
Caption: Chemical structure of tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Synthesis Protocol: A Reliable Pathway
The synthesis of tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a multi-step process that hinges on the stereoselective reduction of a key ketone intermediate. The following protocol is a robust and reproducible method for obtaining the desired endo isomer.
Synthesis of the Ketone Intermediate: tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate*
The synthesis of the bicyclic ketone is a critical first step. While several methods exist for the construction of the bicyclo[3.3.1]nonane core, a common approach involves a cyclization reaction.
Caption: General workflow for the synthesis of the ketone intermediate.
Experimental Protocol:
-
Reaction Setup: To a solution of appropriate acyclic precursors containing the necessary amine, ether, and carbonyl functionalities, add a suitable cyclization agent. The choice of precursors and cyclization conditions can vary, with Mannich-type reactions being a common strategy.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as a polar protic or aprotic solvent, and may require heating or cooling to control the reaction rate and selectivity.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the reaction, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.[4][5]
Stereoselective Reductive Amination
The conversion of the ketone to the desired endo-amine is achieved through a stereoselective reductive amination. The choice of reducing agent is critical to ensure the formation of the thermodynamically favored endo product.
Caption: Stereoselective reductive amination to yield the target endo-amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate in a suitable solvent, such as methanol or ethanol.
-
Addition of Reagents: Add an excess of an ammonia source, such as ammonium acetate, to the solution. This will form the imine intermediate in situ.
-
Reduction: Cool the reaction mixture in an ice bath and add a stereoselective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. The use of a milder reducing agent like NaBH₃CN favors the formation of the more stable endo isomer.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by the careful addition of an aqueous acid solution. Basify the mixture with an aqueous base, such as sodium hydroxide, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a valuable building block in the design of novel therapeutic agents due to its conformational rigidity and the precise spatial orientation of its substituents. Derivatives of this scaffold have been explored for a wide range of biological activities.
A Scaffold for Diverse Biological Targets
The azabicyclo[3.3.1]nonane core is present in a variety of bioactive natural products and synthetic compounds.[1][2] This framework has been utilized to develop ligands for a multitude of biological targets, including:
-
Receptor Antagonists: The rigid structure is ideal for designing antagonists that can selectively bind to receptor pockets. For instance, derivatives have been investigated as 5-HT3 receptor antagonists.
-
Enzyme Inhibitors: The defined stereochemistry of the bicyclic system allows for the development of potent and selective enzyme inhibitors.
-
Ion Channel Modulators: The scaffold can be functionalized to interact with ion channels, leading to the development of novel modulators.
-
CNS-active agents: The lipophilic nature of the bicyclic core allows for blood-brain barrier penetration, making it a suitable scaffold for developing drugs targeting the central nervous system.
The Role of the endo-Amino Group
The endo-amino group in tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate serves as a key functional handle for further chemical modifications. This primary amine can be readily derivatized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Caption: Versatility of the endo-amino group for chemical library synthesis.
Physicochemical and Spectroscopic Data
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Topological Polar Surface Area (TPSA) | 67.9 Ų |
| logP | 0.85 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Note: These values are computationally predicted and may vary from experimental data.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. Key signals would include the singlet for the tert-butyl group protons around 1.4 ppm, and distinct signals for the bridgehead protons and the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the Boc group would appear downfield, and the carbons attached to the heteroatoms would also have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group and other characteristic fragments of the bicyclic core.
Conclusion
tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its rigid, three-dimensional structure and the presence of a key functionalizable amino group make it an attractive scaffold for medicinal chemists and drug discovery professionals. The synthetic protocol outlined in this guide provides a reliable method for the preparation of this important intermediate, paving the way for the exploration of new chemical space and the development of next-generation therapeutics.
References
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- ChemScene. tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.
- Butkus, E. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827–1835.
- Sigma-Aldrich. tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.
- Google Patents. (2009). 9-azabicyclo[3.3.
- ChemScene. (n.d.). 280761-97-9 | tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.
- Wang, Q., et al. (2013). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 78(15), 7357–7365.
- Sigma-Aldrich. tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.
- Ciufolini, M. A., & Tan, D. S. (2001). Progress toward the Synthesis of Garsubellin A and Related Phloroglucins: The Direct Diastereoselective Synthesis of the Bicyclo[3.3.1]nonane Core. Organic Letters, 3(10), 1547–1550.
- BLD Pharm. (7-exo)-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.
- Synthonix. tert-butyl exo-7-amino-3-oxa-9-azabicyclo[3.3.
- Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.
- AChemBlock. endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane 97%. (n.d.).
- Beilstein Journal of Organic Chemistry. Asymmetric synthesis of a highly functionalized bicyclo[3.2.
- CymitQuimica. exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.
- PubChem. tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.
- Amadis Chemical. tert-butyl endo-7-hydroxy-3-oxa-9-azabicyclo[3.3.
- Xu, J., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398.
-
PubMed. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[4][6][6]-nonane.
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
- Sigma-Aldrich. tert-Butyl 3-oxo-9-azabicyclo[3.3.
- Semantic Scholar. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. (n.d.).
- Yoshimura, Y., & Takahata, H. (2008). SYNTHESIS OF THE DIAZATRICYCLIC CORE OF MADANGAMINES VIA CYCLIC N,O-ACETALIZATION–BRIDGEHEAD REDUCTION. HETEROCYCLES, 75(6), 1345.
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An In-Depth Technical Guide to Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane: Properties and Applications
Introduction: A Privileged Scaffold in Modern Drug Discovery
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a conformationally constrained diamine derivative built upon the 3-oxa-9-azabicyclo[3.3.1]nonane framework. This bicyclic system is a key structural motif in medicinal chemistry, recognized as a "privileged scaffold." Such scaffolds are capable of binding to multiple, unrelated biological targets, making them valuable starting points for the development of novel therapeutics. The rigid, chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane core allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with protein binding sites.
The azabicyclo[3.3.1]nonane moiety, in particular, is embedded in a wide array of bioactive natural products and synthetic compounds, exhibiting diverse biological activities. These include potential treatments for psychotic and neurodegenerative disorders, as well as compounds with cytotoxic properties.[1] The incorporation of an oxygen atom at the 3-position and an amino group at the 7-position introduces polarity and hydrogen bonding capabilities, while the tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen ensures stability and allows for selective deprotection and further synthetic elaboration.
This guide provides a comprehensive overview of the known physical and chemical properties of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, offering insights for its application in research and drug development.
Chemical Structure and Identification
The structure of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is characterized by a bicyclic system with a bridgehead nitrogen and an oxygen atom within one of the rings. The "endo" configuration indicates that the amino group at the 7-position is oriented towards the ethano bridge.
Caption: Chemical structure of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate[2] |
| CAS Number | 280762-03-0[2][3] |
| Molecular Formula | C12H22N2O3[2][3] |
| Molecular Weight | 242.32 g/mol [2] |
| SMILES | O=C(N1[C@]2([H])COC[C@@]1([H])CC(N)C2)OC(C)(C)C[2] |
Physicochemical Properties
Detailed experimental data for this specific compound are not extensively published. The following table summarizes available information, primarily from chemical suppliers, which includes computationally predicted values. It is crucial for researchers to independently verify these properties for their specific applications.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Purity | Typically ≥97% | [2][3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 368.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 12.24 ± 0.20 (Predicted) | [4] |
| Solubility | No data available | - |
Expert Insights on Physicochemical Properties:
-
Purity: A purity of ≥97% is standard for a building block of this nature and is generally suitable for most synthetic applications. However, for sensitive downstream applications such as in vitro or in vivo biological testing, further purification may be necessary.
-
Predicted Boiling Point: The high predicted boiling point is expected for a molecule of this size and polarity, suggesting it is a non-volatile solid at room temperature.
-
Predicted Density: The predicted density is slightly greater than water, which is typical for organic molecules containing multiple heteroatoms.
-
Predicted pKa: The predicted pKa likely corresponds to the protonated primary amine. This value indicates that the amino group will be protonated at physiological pH, which has significant implications for its solubility in aqueous media and its ability to interact with biological targets.
-
Solubility: While explicit solubility data is unavailable, the presence of an ether linkage and a primary amine suggests that the compound will exhibit some solubility in polar protic solvents. The Boc-protected amine and the bicyclic hydrocarbon framework will contribute to solubility in polar aprotic solvents like dichloromethane and ethyl acetate. For synthetic reactions, a solvent system should be chosen based on the specific reagents and conditions.
Hypothetical Spectral Analysis
While specific spectral data for this compound is not publicly available, we can predict the key features based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the rigid bicyclic system.
-
Boc Group: A sharp singlet integrating to 9 protons would be observed around 1.4-1.5 ppm.
-
Bridgehead Protons: The protons at the bridgehead positions (C1 and C5) would likely appear as broad multiplets.
-
Ring Protons: The methylene protons of the bicyclic system would resonate in the range of 1.5-4.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the oxygen (C2 and C4) and nitrogen (C8 and C6) atoms would be shifted downfield.
-
Amino Protons: The two protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Boc Group: Two distinct signals are expected for the Boc group: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon would be observed further downfield, typically in the 154-156 ppm range.
-
Ring Carbons: The carbon atoms of the bicyclic framework would resonate in the aliphatic region (20-70 ppm). Carbons adjacent to heteroatoms (C2, C4, C6, C8) would be shifted downfield compared to the other ring carbons.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: The primary amine would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl of the Boc group would be present around 1680-1700 cm⁻¹.
-
C-O Stretching: The ether C-O stretch would likely appear in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Electrospray Ionization (ESI): In positive ion mode, the parent ion [M+H]⁺ would be expected at m/z 243.3. A common fragmentation pattern would be the loss of the Boc group or isobutylene from the Boc group.
Significance in a Research and Development Context
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable building block for several key reasons:
-
Orthogonal Protection: The molecule possesses two nitrogen atoms with distinct reactivity. The primary amine at the 7-position is available for a wide range of chemical transformations, such as amide bond formation, reductive amination, and sulfonylation. The bridgehead nitrogen is protected by a Boc group, which is stable under many reaction conditions but can be readily removed with acid to reveal a secondary amine for further functionalization. This orthogonal protection scheme allows for sequential and controlled synthesis of more complex molecules.
-
Scaffold for Library Synthesis: The bifunctional nature of this compound makes it an ideal starting material for the construction of chemical libraries for high-throughput screening. By reacting the primary amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes), and then deprotecting and reacting the secondary amine, a large number of structurally related compounds can be rapidly synthesized.
-
Introduction of 3D-Rich Structures: The bicyclic core introduces a high degree of three-dimensionality into molecules, a property that is increasingly sought after in drug discovery to improve selectivity and reduce off-target effects.
Experimental Workflow: A Representative Synthetic Application
Below is a generalized, step-by-step protocol illustrating how a researcher might use this compound in a typical synthetic workflow to generate a more complex derivative.
Objective: Synthesis of a novel amide derivative.
Methodology:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a hindered base, such as triethylamine or diisopropylethylamine (1.5 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Amide Coupling:
-
In a separate flask, activate a carboxylic acid of interest (1.1 eq) using a standard coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add the activated carboxylic acid solution dropwise to the cooled solution of the bicyclic amine.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
-
Boc Deprotection (Optional):
-
Dissolve the purified amide in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid or hydrogen chloride in dioxane.
-
Stir the reaction at room temperature until the Boc group is completely removed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting secondary amine can be used in subsequent synthetic steps.
-
Caption: A representative synthetic workflow utilizing the subject compound.
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a strategically designed chemical building block with significant potential in medicinal chemistry and materials science. While detailed experimental characterization of its physical properties is limited in the public domain, its structural features—a rigid bicyclic core, an accessible primary amine, and a protected secondary amine—make it a highly attractive starting material for the synthesis of complex, three-dimensional molecules. Researchers and drug development professionals can leverage the unique properties of this scaffold to explore novel chemical space and develop next-generation therapeutics.
References
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Chemdad Co., Ltd. (n.d.). endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. Retrieved from [Link]
-
Mohamed, M. F., et al. (2017). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 22(10), 1733. Retrieved from [Link]
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Spectroscopic Characterization of a Key Chiral Building Block: A Technical Guide to endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Introduction
In the landscape of modern drug discovery and development, the demand for novel, three-dimensional chiral building blocks is insatiable. These molecular scaffolds serve as the foundation for synthesizing complex and highly specific therapeutic agents. One such scaffold of growing importance is the 3-oxa-9-azabicyclo[3.3.1]nonane core. This technical guide provides an in-depth analysis of the spectroscopic properties of a key derivative, endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0).[1][2][3]
With a molecular formula of C₁₂H₂₂N₂O₃ and a molecular weight of 242.32 g/mol , this compound incorporates a rigid bicyclic framework, a protected nitrogen bridgehead, and a strategically placed primary amine, making it a versatile synthon for introducing specific pharmacophoric features.[1][2][3] Its utility is evidenced by its incorporation into novel therapeutic candidates, as seen in recent patent literature.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available, experimentally-derived spectra is not readily accessible, this document leverages foundational spectroscopic principles, data from closely related analogs, and information from patent literature to provide a robust and scientifically-grounded predictive analysis.
Molecular Structure and Stereochemistry
The structure of endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is characterized by a bicyclo[3.3.1]nonane skeleton, where the C3 position is occupied by an oxygen atom and the C9 position by a nitrogen atom. The nitrogen at the 9-position is protected with a tert-butyloxycarbonyl (Boc) group. A primary amino group is substituted at the C7 position in an endo configuration.
Caption: 2D representation of endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a synthesized compound through its fragmentation patterns.
Experimental Protocol (Generalized): A dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The data is acquired over a mass-to-charge (m/z) range of 50-500.
Predicted Mass Spectrum:
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 243.17 | The protonated molecular ion, confirming the molecular weight of the compound (242.32). |
| [M-C₄H₈+H]⁺ | 187.11 | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation for Boc-protected amines.[4][5] |
| [M-Boc+H]⁺ | 143.11 | Loss of the entire Boc group (100 Da) to yield the protonated amine. |
| [C₄H₉]⁺ | 57.07 | The tert-butyl cation, a very common and often abundant fragment from the Boc group.[6] |
The fragmentation of the Boc group is a highly reliable diagnostic tool in mass spectrometry.[6] The initial loss of isobutylene to form a carbamic acid intermediate, followed by decarboxylation, is a common pathway.[7]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol (Generalized): The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400-3250 | Medium, two bands |
| N-H (Amine) | Bending (Scissoring) | 1650-1580 | Medium to Strong |
| C=O (Carbamate) | Stretch | 1715-1685 | Strong |
| C-H (Aliphatic) | Stretch | 2980-2850 | Strong |
| C-O (Ether) | Stretch | 1150-1085 | Strong |
| C-N (Carbamate) | Stretch | 1350-1200 | Medium |
The IR spectrum is expected to be dominated by a strong carbonyl stretch from the Boc-carbamate group.[8][9] The presence of the primary amine will be indicated by two distinct N-H stretching bands and a characteristic N-H bending vibration.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the molecular structure and stereochemistry of the compound.
Experimental Protocol (Generalized): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a bicyclo[3.3.1]nonane system is complex due to the rigid, puckered nature of the rings, leading to significant magnetic non-equivalence and complex coupling patterns. The presence of the Boc group introduces conformational isomers (rotamers) which can lead to broadening of signals, particularly those near the N9 bridgehead.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | - | A sharp, intense singlet integrating to 9H, characteristic of the Boc group.[11] |
| H1, H5 (Bridgehead) | 3.8 - 4.2 | br s | - | Protons adjacent to the bridgehead nitrogen, often broadened due to rotamers. |
| H2, H4, H6, H8 | 3.5 - 4.0 and 2.0 - 2.5 | m | - | Diastereotopic protons. Those adjacent to the ether oxygen (H2, H4) will be further downfield. |
| H7 (endo) | ~3.0 | m | - | Proton bearing the amino group. Its chemical shift is influenced by the amine. |
| NH₂ | 1.5 - 2.5 | br s | - | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.
Analysis of patent literature describing a derivative of the target molecule suggests that the protons of the bicyclic core resonate in the regions predicted above.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C(CH₃)₃ (Boc) | ~28.5 | Characteristic chemical shift for the methyl carbons of the Boc group. |
| C(CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the Boc group. |
| C=O (Carbamate) | ~155.0 | Carbonyl carbon of the carbamate. |
| C1, C5 (Bridgehead) | 50 - 55 | Bridgehead carbons adjacent to the nitrogen. |
| C2, C4 | 65 - 70 | Carbons adjacent to the ether oxygen. |
| C6, C8 | 30 - 35 | Aliphatic carbons. |
| C7 | 45 - 50 | Carbon bearing the amino group. |
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Caption: Workflow for the synthesis and spectroscopic characterization of the target molecule.
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable chiral building block with significant potential in medicinal chemistry. This technical guide provides a detailed predictive analysis of its key spectroscopic data. The characteristic signals in MS (fragmentation of the Boc group), IR (carbonyl and amine absorptions), and NMR (the tert-butyl singlet and complex aliphatic signals) provide a comprehensive fingerprint for the structural verification of this important synthetic intermediate. The information presented herein is designed to assist researchers in the efficient and accurate characterization of this and related molecular scaffolds.
References
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DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES - Chemistry Journal of Moldova. Available at: [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. Available at: [Link]
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ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE | 280762-03-0 | INDOFINE Chemical Company. Available at: [Link]
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Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... - ResearchGate. Available at: [Link]
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Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
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Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones1). Available at: [Link]
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SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
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I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. Available at: [Link]
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Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC - NIH. Available at: [Link]
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Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Available at: [Link]
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Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]
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Substituent effects in 13C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes - Pure. Available at: [Link]
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Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis - ResearchGate. Available at: [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]
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Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF - ResearchGate. Available at: [Link]
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Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. Available at: [Link]
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Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC - NIH. Available at: [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - ResearchGate. Available at: [Link]
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SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES - Sci-Hub. Available at: [Link]
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Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin - SciSpace. Available at: [Link]
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Untitled - University of St Andrews. Available at: [Link]
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EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]
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"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" conformational analysis
An In-Depth Technical Guide to the Conformational Analysis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Executive Summary
The bicyclo[3.3.1]nonane framework is a cornerstone in medicinal chemistry, offering a rigid and synthetically versatile scaffold for the development of novel therapeutics. The introduction of heteroatoms and specific stereoisomers of functional groups dramatically influences the scaffold's conformational behavior, which in turn dictates its biological activity. This guide provides a comprehensive conformational analysis of a specific derivative, Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. We will dissect the intricate interplay of steric and electronic factors—namely the bulky N-Boc protecting group, the endo-oriented amino substituent, and the ring-incorporated oxygen—to predict the molecule's preferred three-dimensional structure. This analysis integrates theoretical principles with established experimental and computational methodologies, offering a robust framework for understanding and predicting the behavior of similarly complex bicyclic systems.
Introduction: The Significance of the Bicyclic Scaffold
The 3-oxa-9-aza-bicyclo[3.3.1]nonane skeleton is a privileged scaffold in drug discovery. Its inherent rigidity allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The specific molecule of interest, Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (IUPAC Name: tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate), presents a fascinating case study in conformational analysis.[1] The orientation of the C7-amino group in the endo position introduces the potential for significant transannular interactions that can destabilize canonical conformations. Understanding the preferred conformation is not merely an academic exercise; it is critical for rational drug design, as the molecule's shape directly governs its interaction with protein binding pockets.
The Fundamental Conformational Landscape of Bicyclo[3.3.1]nonane
The parent bicyclo[3.3.1]nonane hydrocarbon can adopt three primary conformations: the twin-chair (CC), the boat-chair (BC), and the twin-boat (BB).[2]
-
Twin-Chair (CC): Generally the most stable form, where both six-membered rings adopt a chair conformation. Its stability is slightly compromised by a steric clash between the endo-hydrogen atoms at the C3 and C7 positions.
-
Boat-Chair (BC): One ring is in a boat form while the other remains a chair. This conformation is typically higher in energy than the CC form.
-
Twin-Boat (BB): Both rings are in a boat conformation. This is the most unstable form due to significant steric repulsion and is rarely observed in detectable amounts.[2]
The introduction of heteroatoms and substituents can dramatically alter this energy landscape.[2][3][4]
Analysis of Substituent Effects
The conformational preference of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is dictated by a delicate balance of competing steric and electronic interactions.
The Endo-7-Amino Group: A Key Destabilizing Factor
In a standard CC conformation, the endo C-H bonds at C3 and C7 are already close enough to cause steric strain. Replacing the endo-hydrogen at C7 with a larger amino (-NH₂) group significantly amplifies this transannular repulsion. This steric clash between the 7-amino group and the C3 region (specifically, the 3-oxa atom and its adjacent methylene protons) strongly destabilizes the twin-chair conformation.
Intramolecular Hydrogen Bonding: A Powerful Stabilizing Force
While the endo-7-amino group is sterically demanding, it also provides two hydrogen bond donors (-NH₂). The 3-oxa atom, in turn, is a hydrogen bond acceptor. This creates the potential for a stabilizing intramolecular hydrogen bond (IHB). For such a bond to form, the donor and acceptor atoms must be in close proximity, a condition that is not met in the CC conformation. However, a transition to a boat-chair (BC) conformation, where the piperidine ring (containing N9 and C7) adopts a chair form and the morpholine ring (containing O3) adopts a boat form, can bring the endo-7-amino group and the 3-oxa atom into a favorable geometry for IHB formation. This stabilizing IHB can potentially overcome the inherent energetic penalty of the boat conformation.
The N9-Boc Group: Steric Bulk at the Bridgehead
The tert-butoxycarbonyl (Boc) group attached to the bridgehead nitrogen (N9) is sterically bulky. Its presence restricts the flexibility of the bicyclic system. The rotational barrier around the N-C(O) amide bond of the Boc group can also lead to distinct rotamers, further complicating the conformational landscape.[5] The primary influence of the Boc group is to create steric hindrance with the proximal C2, C4, and C8 protons, which can influence the pucker of both rings.
Conclusion
References
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Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. ResearchGate. Available at: [Link]
-
The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. ResearchGate. Available at: [Link]
-
SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Taylor & Francis Online. Available at: [Link]
-
Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Publications. Available at: [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available at: [Link]
-
Types of 3,7-interaction in CC conformations of bicyclo[3.3.1]nonanes. ResearchGate. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
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Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). ACS Publications. Available at: [Link]
-
Conformational equilibria for 2- and 3-bicyclo[3.3.1]nonanols. The Journal of Organic Chemistry. Available at: [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. Available at: [Link]
-
Conformational Analysis of Bicyclon[6][7][7]onanes. Semantic Scholar. Available at: [Link]
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Synthesis of Boc-protected bicycloproline. NIH National Center for Biotechnology Information. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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The Strategic Synthesis and Application of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane: A Core Scaffold in Modern Drug Discovery
Introduction: The Rising Prominence of Constrained Bicyclic Diamines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with precisely defined three-dimensional (3D) geometries is paramount. Conformationally restricted scaffolds have emerged as a powerful tool for medicinal chemists, offering a strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties of drug candidates.[1] Among these, bicyclic diamines have garnered significant attention due to their ability to present functional groups in a spatially constrained manner, thereby reducing the entropic penalty upon binding to a biological target.[2]
This in-depth technical guide focuses on a particularly valuable building block: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane . This molecule, with its defined stereochemistry and orthogonally protected amino groups, serves as a versatile starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its rigid bicyclic framework, incorporating an oxa-bridge to modulate physicochemical properties, makes it an attractive scaffold for probing the intricate topographies of protein binding sites.
This guide will provide a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
The foundational structure of the target molecule is the 3-oxa-9-azabicyclo[3.3.1]nonane core. The "endo" configuration of the 7-amino group places it on the same side of the bicyclic system as the oxygen bridge, a crucial stereochemical feature that dictates its utility in synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen (N9) allows for selective functionalization of the primary amine at the C7 position.
| Property | Value | Source |
| CAS Number | 280762-03-0 | [Vendor Data] |
| Molecular Formula | C12H22N2O3 | [Vendor Data] |
| Molecular Weight | 242.32 g/mol | [Vendor Data] |
| IUPAC Name | tert-butyl (1R,5S,7S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | [Vendor Data] |
| Appearance | White to off-white solid | [General Knowledge] |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO | [General Knowledge] |
Strategic Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core
The construction of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton is a key challenge. A plausible and efficient approach is adapted from the well-established Robinson-Schöpf reaction, a powerful method for the synthesis of tropinones and related bicyclic alkaloids.[3] This biomimetic-type reaction involves a one-pot condensation of a dialdehyde, a primary amine, and a 1,3-dicarbonyl compound.
For the synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane core, a key modification is the use of diglycolaldehyde (2,2'-oxybis(acetaldehyde)) in place of glutaraldehyde.
Sources
"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" chemical suppliers
An In-Depth Technical Guide to Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane for Advanced Research
Introduction: A Scaffold of Strategic Importance
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a conformationally constrained building block of significant interest to medicinal chemists and drug development professionals. Its rigid bicyclic framework, which locks key pharmacophoric features into a defined three-dimensional space, is an increasingly sought-after attribute in modern drug design.[1] The incorporation of such scaffolds can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of this compound, from sourcing and quality control to its practical application in synthetic workflows.
The structure features a bicyclo[3.3.1]nonane core, a heterocyclic system containing both an oxygen (oxa) and a nitrogen (aza) atom within the bridge structure. Key functionalities include a primary amine at the endo-7 position and a tert-butyloxycarbonyl (Boc) protected nitrogen at the 9-position. The Boc group serves as a crucial temporary protecting group, stable under a wide range of conditions but readily removable, allowing for sequential chemical modifications.[2][3] This combination makes it a versatile intermediate for elaborating more complex molecular architectures, particularly in the synthesis of novel therapeutics.[4][5]
Caption: Chemical structure of the title compound.
Supplier Landscape and Quality Control Imperatives
Sourcing high-quality starting materials is a foundational requirement for reproducible and successful research. Several chemical suppliers offer Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, and a comparative analysis is essential for informed procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Catalog Number |
| INDOFINE Chemical Co.[6] | 280762-03-0 | C₁₂H₂₂N₂O₃ | 242.31 | 97% | 08-6381 |
| AChemBlock[7] | 280762-03-0 | C₁₂H₂₂N₂O₃ | 242.32 | 97% | G-6368 |
| Aurum Pharmatech[8] | 280762-03-0 | C₁₂H₂₂N₂O₃ | 242.31 | 97% | U41090 |
Expert Insight on Quality Verification:
While suppliers typically provide a Certificate of Analysis (CoA), a senior scientist must treat this as a starting point. For a molecule of this nature, where stereochemistry and purity are paramount, independent verification or, at minimum, a critical review of the supplied data is warranted.
A robust quality control (QC) process for an incoming building block should include:
-
Identity Confirmation: The CoA should specify the analytical methods used, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm the molecular structure. The researcher should ensure the provided spectra are consistent with the expected structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. The CoA should provide the chromatogram, specify the detection wavelength, and list the percentage purity. A purity of ≥97% is common for such specialized building blocks.[6][7][8]
-
Residual Solvent and Water Content: Although not always provided for non-GMP materials, information on residual solvents (from synthesis and purification) and water content can be critical for calculating accurate stoichiometry in subsequent reactions.
This rigorous QC approach forms a self-validating system, ensuring that experimental outcomes are a function of the planned reaction, not of impurities in the starting material.[9]
The Chemistry of the Boc Group: Stability and Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability and orthogonal removal conditions.[10]
Stability Profile: The Boc group is highly stable towards basic conditions, nucleophiles, and catalytic hydrogenation.[2][11] This robustness allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine. This orthogonality is a cornerstone of modern multi-step synthesis, enabling selective deprotection strategies.[3]
Deprotection Mechanism and Protocol: The defining characteristic of the Boc group is its lability under acidic conditions.[12] The mechanism involves protonation of the carbonyl oxygen, which weakens the C-O bond and leads to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl carbocation (which typically forms isobutene).[11][12]
Caption: A typical experimental workflow for utilizing the title compound.
Protocol: Acid-Catalyzed Boc Deprotection
This protocol describes a standard procedure for removing the Boc group to liberate the primary amine for subsequent reactions.
-
Reaction Setup: Dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane. The choice of solvent depends on the solubility of the starting material and the requirements of the subsequent step.
-
Acid Addition: To the stirred solution, add an excess of Trifluoroacetic acid (TFA), typically 5-10 equivalents. This is often done at 0 °C to control any potential exotherm, after which the reaction is allowed to warm to room temperature.
-
Causality Explanation: TFA is a strong, volatile acid that effectively protonates the Boc group, initiating cleavage. Its volatility simplifies removal during the workup phase.[12]
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed. This typically takes 1-4 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Re-dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃) to neutralize any remaining acid and form the free amine.
-
Extract the aqueous layer with the organic solvent, combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected product.
-
-
Validation: Confirm the identity and purity of the resulting free amine using NMR and MS before proceeding to the next synthetic step. This validation is a critical control point.
Applications in Drug Discovery and Synthesis
The rigid bicyclic core of this molecule serves as an excellent scaffold for presenting substituents in well-defined spatial orientations.[1] This is particularly valuable in designing ligands that target specific protein pockets where a precise three-dimensional fit is necessary for high-affinity binding. Azabicyclo[3.3.1]nonane derivatives have been explored for their utility in developing treatments for a range of conditions, including those affecting the central nervous system.[13][14]
Once deprotected, the primary amine at the endo-7 position is a versatile handle for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary amines.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea formation: Reaction with isocyanates.
These transformations allow for the systematic exploration of the chemical space around the rigid core, a strategy central to structure-activity relationship (SAR) studies in drug discovery.
References
-
INDOFINE Chemical Company. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. [Link]
-
Al-Zoubi, R. M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6255-6278. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Molbase. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. [Link]
-
Chongqing Chemdad Co., Ltd. endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane. [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
-
Bonjoch, J., & Solé, D. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis, 2011(07), 993-1018. [Link]
-
Mondal, S., & Roy, S. C. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
El-Gendy, M. A., et al. (2016). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 21(11), 1436. [Link]
-
Wang, Q., et al. (2021). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. [Link]
-
ResearchGate. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
Link, A. (2023). Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review. [Link]
-
Eurachem. (2016). Guide to Quality in Analytical Chemistry. [Link]
-
Schmidt, T. J., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Medicinal Chemistry, 43(6), 1156-1162. [Link]
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- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
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- 6. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE | 280762-03-0 | INDOFINE Chemical Company [indofinechemical.com]
- 7. endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane 97% | CAS: 280762-03-0 | AChemBlock [achemblock.com]
- 8. aurumpharmatech.com [aurumpharmatech.com]
- 9. eurachem.org [eurachem.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 14. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane: A Technical Guide
Introduction: A Scaffold of Promise in Medicinal Chemistry
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a conformationally rigid bicyclic amine that has garnered significant interest as a valuable building block in modern drug discovery.[1] Its unique three-dimensional structure, featuring a primary amine and a Boc-protected secondary amine within a constrained framework, offers medicinal chemists a powerful tool to explore chemical space and optimize ligand-receptor interactions. The 3-oxa-9-aza-bicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active molecules, and this particular derivative provides strategically placed functional groups for further elaboration.[2][3]
This guide provides a comprehensive overview of the safety and handling considerations for Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, intended for researchers, chemists, and professionals in the field of drug development. The subsequent sections will delve into the known hazards, recommended handling procedures, and relevant experimental protocols to ensure its safe and effective use in the laboratory.
Hazard Identification and Safety Precautions
While a comprehensive toxicological profile for Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining data from structurally related compounds and the general hazards associated with its functional groups. The primary hazards are associated with its amine functionalities and the potential for irritation.
1.1. GHS Hazard Classification (Anticipated)
Based on the safety data for similar chemical structures, the following Globally Harmonized System (GHS) classifications should be anticipated:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
1.2. General Safety Recommendations
Standard laboratory safety protocols for handling chemical reagents should be strictly followed.[4] This includes:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Safe Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
2.1. Handling Procedures
-
Weighing and Dispensing: When handling the solid material, avoid generating dust. Use a spatula and weigh the compound in a fume hood or on a balance with a draft shield.
-
Solutions: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids. The primary amine can react exothermically with acids.
2.2. Storage Conditions
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect the amine functionalities from oxidation.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is crucial.
3.1. Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
3.2. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Reactivity and Stability
Understanding the chemical reactivity and stability of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is essential for its successful application in synthesis.
4.1. Chemical Stability
The compound is generally stable under recommended storage conditions. However, the Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.
4.2. Boc Group Reactivity
The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[5][6]
-
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as methanol or 1,4-dioxane.[7]
-
Byproducts of Deprotection: The acid-catalyzed deprotection of the Boc group generates a tert-butyl cation as an intermediate. This cation can be trapped by nucleophiles or eliminate to form isobutene. In some cases, the tert-butyl cation can alkylate other nucleophilic sites on the substrate or in the reaction mixture.[5]
4.3. Primary Amine Reactivity
The endo-7-amino group is a primary amine and will exhibit typical reactivity for this functional group, including:
-
Nucleophilic addition to carbonyl compounds.
-
Acylation with acid chlorides or anhydrides.
-
Alkylation with alkyl halides.
-
Formation of sulfonamides with sulfonyl chlorides.
Experimental Protocols
The following section provides a representative experimental protocol for a common transformation involving a Boc-protected amine: acid-mediated deprotection.
5.1. Representative Protocol: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the corresponding diamine.
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) in anhydrous dichloromethane (approximately 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate PPE.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Re-dissolve the residue in a minimal amount of DCM and carefully add it to a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO2 evolution may cause pressure build-up. c. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product. The crude product can be further purified by column chromatography or crystallization if necessary.
Rationale behind the steps:
-
Anhydrous DCM: Used as a solvent to dissolve the starting material and is generally unreactive under these conditions.
-
TFA: A strong acid that efficiently cleaves the acid-labile Boc group.
-
0°C Addition: The initial cooling helps to control any potential exotherm from the acid-base reaction.
-
Saturated Sodium Bicarbonate: Used to neutralize the excess TFA and quench the reaction.
-
Brine Wash: Removes any residual water and inorganic salts from the organic layer.
-
Drying Agent: Removes trace amounts of water from the organic solution before solvent evaporation.
Data Presentation
| Property | Value | Source |
| CAS Number | 280762-03-0 | |
| Molecular Formula | C₁₂H₂₂N₂O₃ | |
| Molecular Weight | 242.32 g/mol | |
| IUPAC Name | tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Purity | Typically >97% | |
| Appearance | Solid (form may vary) | General Chemical Information |
Visualizations
Diagram 1: Boc Deprotection Workflow
Caption: A flowchart illustrating the key steps in the acid-mediated Boc deprotection of an amine.
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. While it presents moderate handling hazards typical of substituted amines, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and a chemical fume hood, will ensure its safe use. A thorough understanding of its reactivity, particularly the acid-labile nature of the Boc protecting group, is crucial for its successful application in multi-step synthetic sequences. This guide provides a foundational understanding to enable researchers to handle and utilize this compound with confidence and safety.
References
-
INDOFINE Chemical Company. Product Page for ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE.[Link]
-
Arctom. Product Page for tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.[Link]
-
Arctom. Product Page for endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.[Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection.[Link]
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.[Link]
-
Scribd. Application Note - N-Boc Protection.[Link]
-
Chemtips - WordPress.com. Reactions that Work: Boc Protection.[Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[Link]
-
Chongqing Chemdad Co., Ltd. Product Page for endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane.[Link]
-
Mini Review. Studies on 3-azabicyclo [3.3.1] nonanones derivatives.[Link]
-
PMC - NIH. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms.[Link]
-
MDPI. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms.[Link]
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.[Link]
- Google Patents.9-azabicyclo[3.3.
-
Journal of the Chemical Society D. Synthesis of 3-aza-bicyclo[4][4]nonanes.[Link]
- Google Patents.Method for producing endo-9-azabicyclo[3.3.
-
MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity.[Link]
-
The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA.[Link]
-
ResearchGate. Synthesis of 2-Azabicyclo[3.3.1]nonanes.[Link]
-
Synthonix. Product Page for tert-butyl exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.[Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE.[Link]
-
Googleapis.com. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization.[Link]
-
CP Lab Safety. Product Page for endo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane, min 97%, 100 mg.[Link]
Sources
- 1. tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate; CAS No.: 280762-03-0 [chemshuttle.com]
- 2. endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE | 280762-03-0 | INDOFINE Chemical Company [indofinechemical.com]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane 97% | CAS: 280762-03-0 | AChemBlock [achemblock.com]
- 7. Synthesis of 3-aza-bicyclo[3,3,1]nonanes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Introduction: The Strategic Value of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold
The rigid, three-dimensional architecture of the 3-oxa-9-azabicyclo[3.3.1]nonane core presents a compelling scaffold for the design of novel therapeutic agents. Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The "endo" stereochemistry of the 7-amino group on the "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" starting material offers a synthetically accessible vector for chemical diversification, allowing for the exploration of chemical space in a defined orientation. The tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen at position 9 ensures the selective functionalization of the primary amino group at C-7 and can be removed under acidic conditions if further modification at N-9 is desired.
This guide provides detailed protocols for the derivatization of this versatile building block through four common and robust synthetic transformations: N-acylation, N-alkylation, reductive amination, and N-sulfonylation. These methods enable the generation of diverse libraries of compounds for screening in drug discovery programs.
Core Scaffold and Derivatization Strategy
The derivatization strategies outlined below focus on the nucleophilic character of the primary amino group at the C-7 position. The Boc group at N-9 serves to deactivate this nitrogen towards many electrophiles, thereby directing reactivity to the desired C-7 amine.
Caption: Derivatization pathways from the core scaffold.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common functional group in many pharmaceutical agents. This reaction is typically high-yielding and can be achieved using a variety of acylating agents, with acyl chlorides being among the most reactive.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.
Protocol 1: N-Acylation with an Acyl Chloride
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the acyl chloride (1.05 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Molar Equiv. | Purpose |
| Bicyclic Amine | 1.0 | Starting material |
| Acyl Chloride | 1.05 | Acylating agent |
| Triethylamine | 1.5 | HCl scavenger |
| DCM | - | Anhydrous solvent |
N-Alkylation: Synthesis of Secondary and Tertiary Amine Derivatives
Direct N-alkylation with alkyl halides provides a straightforward route to secondary amines. The reaction's success often depends on the choice of base and solvent.
Causality of Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity without being overly reactive towards the alkyl halide.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they can dissolve the amine salt and facilitate the Sₙ2 reaction.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion, especially with less reactive alkyl halides.
Protocol 2: N-Alkylation with an Alkyl Halide
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Add the alkyl halide (1.1 equiv) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Reactant | Molar Equiv. | Purpose |
| Bicyclic Amine | 1.0 | Starting material |
| Alkyl Halide | 1.1 | Alkylating agent |
| K₂CO₃ | 2.0 | Base |
| DMF | - | Polar aprotic solvent |
Reductive Amination: A Controlled Route to N-Alkylated Derivatives
Reductive amination is a powerful and often preferred method for N-alkylation as it avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, allowing for a one-pot procedure.[1]
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for this reaction. Acetic acid can be added as a catalyst to facilitate imine formation.
Protocol 3: Reductive Amination with an Aldehyde
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE or DCM.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) in portions.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Caption: Reductive amination workflow.
N-Sulfonylation: Preparation of Sulfonamide Derivatives
The synthesis of sulfonamides is a key transformation in medicinal chemistry, as the sulfonamide functional group is a bioisostere for amides and is present in numerous drugs. The reaction of the primary amine with a sulfonyl chloride in the presence of a base is the most common method for their preparation.[2]
Causality of Experimental Choices:
-
Base: Pyridine or triethylamine are commonly used to neutralize the HCl byproduct. Pyridine can also act as a nucleophilic catalyst.[2]
-
Solvent: Anhydrous aprotic solvents such as DCM or THF are essential to prevent the hydrolysis of the sulfonyl chloride.[3]
-
Stoichiometry: A slight excess of the amine can be used to prevent di-sulfonylation, where both N-H bonds of the primary amine react.[2]
Protocol 4: N-Sulfonylation with a Sulfonyl Chloride
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.05 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or pyridine (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.05 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization.[4][5]
| Reactant | Molar Equiv. | Purpose |
| Bicyclic Amine | 1.0 | Starting material |
| Sulfonyl Chloride | 1.05 | Sulfonylating agent |
| Triethylamine | 1.5 | HCl scavenger |
| DCM | - | Anhydrous solvent |
Purification and Characterization
Purification:
-
Flash Column Chromatography: Silica gel is the standard stationary phase for the purification of the derivatives described. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Recrystallization: For solid products, recrystallization is an excellent method for obtaining highly pure material.[5] A suitable solvent system should be identified where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals of the bicyclic core and the newly introduced functional groups should be identified. For example, in ¹H NMR, the bridgehead protons and the protons adjacent to the heteroatoms will have distinct chemical shifts.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives. The fragmentation pattern can also provide structural information.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) or the S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹).
Conclusion
The "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" scaffold is a valuable starting material for the generation of diverse and structurally complex molecules. The protocols detailed in this application note provide robust and reliable methods for its derivatization. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively synthesize novel compounds for evaluation in drug discovery and development programs.
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. [URL: https://www.benchchem.com/technical-support/sulfonamide-synthesis-with-primary-amines]
- One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/186.shtm]
- Byproduct identification and removal in sulfonamide synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/byproduct-identification-and-removal-in-sulfonamide-synthesis]
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Technical Support Center: Sulfonylation of Primary Amines. BenchChem. [URL: https://www.benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem. [URL: https://www.benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sulfonamide-synthesis-by-s-n-coupling.shtm]
- Sulfonamide purification process. Google Patents. [URL: https://patents.google.
- A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ElectronicsAndBooks.
- Spectral Assignments and Reference D
- Recrystallization and Crystallization. [URL: https://www.chem.ucla.
- Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores.
- An In-depth Technical Guide to the Spectroscopic Characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. BenchChem. [URL: https://www.benchchem.com/technical-support/spectroscopic-characterization-of-9-methyl-9-azabicyclo-3-3-1-nonan-3-amine]
- How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [URL: https://www.researchgate.
- 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. PubChemLite. [URL: https://pubchemlite.org/compound/3-oxa-9-azabicyclo_3.3.1_nonane_hydrochloride]
- pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/pH-dependent-structural-characteristics-of-1H-and-C-Bucur-Constantinescu/c5f850d908953155609424847e383188d30e0147]
- 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18509862/]
- (PDF) 1 H and 13 C NMR spectra of polycyclic compounds. ResearchGate. [URL: https://www.researchgate.net/publication/225381832_1_H_and_13_C_NMR_spectra_of_polycyclic_compounds_7_Stereochemical_identification_of_a_mixture_of_five_stereoisomeric_bicyclo221heptadiene_trimers_decacyclo991021003804605901220013180141601519]
- 1H and 13C NMR characteristics of β-blockers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22038870/]
- Showing metabocard for 9-Azabicyclo[3.3.1]nonan-3-one (HMDB0029613). [URL: https://hmdb.ca/metabolites/HMDB0029613]
- 3-Oxa-9-azabicyclo(3.3.1)nonane. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15235176]
Sources
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- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Introduction: The Strategic Advantage of Conformational Constraint in Drug Discovery
In the landscape of modern drug development, particularly in the realm of peptides and peptidomimetics, the control of molecular conformation is a paramount objective. Unstructured, linear peptides often suffer from metabolic instability and low binding affinity due to their conformational flexibility. The introduction of rigid structural motifs is a proven strategy to overcome these limitations. The bicyclo[3.3.1]nonane framework, and specifically its heteroatomic derivatives, represents a class of privileged scaffolds that confer significant conformational rigidity.[1]
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a unique bifunctional building block designed for incorporation into peptides and small molecules via solid-phase synthesis (SPPS). Its rigid, chair-chair or chair-boat conformation pre-organizes appended functionalities into well-defined spatial orientations. This can lead to enhanced binding to biological targets, such as proteins and receptors, by reducing the entropic penalty of binding. The oxa-aza substitution pattern within the bicyclic system also introduces polarity and potential hydrogen bonding sites, which can improve pharmacokinetic properties.
This guide provides a comprehensive overview and detailed protocols for the effective use of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in solid-phase synthesis, tailored for researchers, chemists, and drug development professionals.
Causality in Experimental Design: Why a Bicyclic Scaffold?
The decision to incorporate a constrained diamine like Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is driven by several key principles:
-
Pre-organization and Entropy: The rigid bicyclic structure locks the dihedral angles of the molecule, presenting the amino group and any subsequent functionalities in a defined three-dimensional space. This pre-organization minimizes the entropic cost of binding to a target, often leading to a significant increase in binding affinity.
-
Metabolic Stability: The non-natural, sterically hindered backbone is resistant to enzymatic degradation by proteases, which typically recognize and cleave linear peptide bonds. This can significantly enhance the in vivo half-life of the resulting therapeutic candidate.
-
Vectorial Display of Functionality: The endo-amino group directs the growing peptide chain in a specific vector relative to the bicyclic core. This allows for the precise positioning of pharmacophoric elements to interact with target binding sites.
-
Exploring Novel Chemical Space: The incorporation of such scaffolds moves beyond traditional linear or monocyclic peptides, opening up new avenues for intellectual property and the discovery of first-in-class therapeutics.[2][3]
Experimental Workflow: A Validating System for Incorporation
The successful incorporation of a sterically hindered secondary amine like Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane requires careful optimization of the solid-phase synthesis workflow. The following diagram illustrates the key steps, each of which will be detailed in the protocols below.
Caption: Workflow for Solid-Phase Synthesis with the Bicyclic Amine.
Detailed Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and reaction times may need to be adjusted based on the specific resin loading and the properties of the other amino acids in the sequence.
Protocol 1: Coupling of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Rationale: The secondary amine of the bicyclic scaffold is sterically hindered. Therefore, a potent coupling reagent such as HATU is recommended to ensure efficient acylation.[4][5][6] An extended coupling time and a slight excess of reagents are also employed to drive the reaction to completion.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., deprotected Rink Amide resin)
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the carboxylic acid to be coupled, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activation mixture to the swollen and deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the bicyclic amine, a longer coupling time is often necessary.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. Note that secondary amines can give a false negative or a weak (brownish) positive result. A more reliable method for secondary amines is the chloranil test.
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove all excess reagents and byproducts.
-
Protocol 2: Boc Deprotection of the Bicyclic Amine Nitrogen
-
Rationale: The Boc group on the 9-aza position is removed under standard acidic conditions. A scavenger is included to prevent side reactions from the tert-butyl cation generated during deprotection.[7][8][9]
Materials:
-
Peptide-resin with the coupled and N-Boc protected bicyclic amine
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
TIS (Triisopropylsilane) - scavenger
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin with DCM (3 x 1 min) to prepare for the deprotection step.
-
-
Deprotection:
-
Prepare a deprotection solution of 25-50% TFA in DCM with 2.5% TIS.
-
Add the deprotection solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin with DCM (3 x 1 min).
-
-
Neutralization:
-
To neutralize the trifluoroacetate salt of the newly exposed amine, wash the resin with a solution of 10% DIPEA in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess base. The resin is now ready for the next coupling cycle.
-
Protocol 3: Cleavage from Resin and Final Deprotection
-
Rationale: A standard TFA "cleavage cocktail" is used to simultaneously cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. The choice of scavengers is critical to prevent side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.[10]
Materials:
-
Fully synthesized, dried peptide-resin
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
EDT (1,2-Ethanedithiol) - if cysteine is present
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 x 1 min) and methanol (3 x 1 min), then dry thoroughly under high vacuum for at least 4 hours.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. If the peptide contains cysteine, add 2.5% EDT.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether, wash the pellet with cold ether two more times, and briefly dry the crude peptide under a stream of nitrogen.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Quantitative Data Summary
The efficiency of each step is critical for the overall success of the synthesis. The following table provides expected outcomes and key parameters for a typical synthesis incorporating the bicyclic amine.
| Parameter | Target Value | Method of Verification | Rationale for Choice |
| Resin Loading | 0.3 - 0.7 mmol/g | UV-Vis of Fmoc cleavage | Balances synthetic capacity with minimizing steric hindrance on the resin. |
| Coupling Efficiency | >99% | Kaiser Test / Chloranil Test | High coupling efficiency is crucial to avoid deletion sequences. |
| Boc Deprotection | >99% | N/A (assumed complete) | Standard, reliable reaction with strong acid. |
| Crude Purity | >70% | RP-HPLC | A good starting point for final purification. |
| Final Purity | >95% | RP-HPLC / LC-MS | Standard for biological assays and further studies. |
References
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. [Link]
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. National Institutes of Health. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
HATU. Wikipedia. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]
-
Coupling Reagents. AAPPTec. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. National Institutes of Health. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
-
The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. ResearchGate. [Link]
-
Kappa-receptor selective binding of opioid ligands with a heterocyclic bicyclo[3.3.1]nonan-9-one structure in. AKJournals. [Link]
-
3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem. [Link]
Sources
- 1. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the selection of building blocks that impart favorable physicochemical and pharmacological properties. Bicyclic amines, in particular, have garnered significant attention due to their conformationally restricted nature, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold represents a strategic evolution of this concept, offering a unique combination of structural rigidity, modulated basicity, and improved developability profiles.
The incorporation of an oxygen atom at the 3-position of the bicyclic system introduces several key advantages for the medicinal chemist:
-
Reduced Basicity: The electron-withdrawing effect of the ether oxygen at the β-position to the bridgehead nitrogen significantly lowers the pKa of the amine. This attenuation of basicity can be crucial in mitigating off-target effects, particularly those associated with hERG channel interactions, and can improve oral bioavailability by reducing clearance.
-
Enhanced Solubility: The introduction of the polar ether linkage can lead to improved aqueous solubility, a critical parameter for drug absorption and formulation.
-
Vectorial Exit Points: The rigid chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane core provides well-defined exit vectors for substituents, allowing for precise three-dimensional exploration of a target's binding pocket.
-
Novel Chemical Space: As a bioisostere for more traditional carbocyclic or heterocyclic rings, the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold allows for the exploration of novel chemical space and the generation of new intellectual property.
This document provides detailed application notes and protocols for the effective utilization of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane , a key intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (1R,5S,7s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | AChemBlock |
| CAS Number | 280762-03-0 | INDOFINE Chemical Company[3] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | AChemBlock |
| Molecular Weight | 242.32 g/mol | AChemBlock |
| Appearance | White to off-white solid | Generic |
| Purity | ≥97% | AChemBlock |
| Storage | Store at 0-8 °C | AChemBlock |
Core Applications and Reaction Protocols
The primary amino group of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane serves as a versatile handle for a variety of synthetic transformations. The following protocols for amide bond formation and reductive amination are foundational for the elaboration of this building block into more complex drug candidates.
Amide Bond Formation: A Reliable Strategy for Library Synthesis
The acylation of the endo-amino group is a robust method for introducing diverse functionality. The choice of coupling reagent and conditions should be guided by the nature of the carboxylic acid and the desired scale of the reaction.
This protocol is suitable for a wide range of carboxylic acids and generally proceeds with high efficiency and minimal epimerization.
Reaction Scheme:
Amide Coupling Workflow
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expert Insights:
-
Causality of Reagent Choice: HATU is a preferred coupling reagent as it is highly efficient and minimizes the risk of racemization for chiral carboxylic acids. DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling.
-
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting amine and the appearance of the higher molecular weight amide product by LC-MS. A successful reaction will show a clean conversion with minimal side products.
Reductive Amination: Accessing Secondary Amines
Reductive amination provides a direct and efficient route to secondary amines, which are prevalent motifs in bioactive molecules. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its in-situ reduction.
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of hindered amines and a wide array of aldehydes and ketones.
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Rationale for STAB: STAB is less basic and more selective than other borohydride reagents like sodium cyanoborohydride, reducing the likelihood of over-reduction or side reactions. Its mild nature is compatible with a wide range of functional groups.
-
Role of Acetic Acid: The catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde or ketone towards nucleophilic attack by the amine and accelerating the formation of the iminium ion intermediate.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen can be readily removed under acidic conditions to allow for further functionalization at this position.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.
Applications in Drug Discovery Programs
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the discovery of novel therapeutics. For instance, derivatives of this scaffold have been investigated as potent and orally active GPR119 agonists for the treatment of type 2 diabetes. Furthermore, this structural motif is present in compounds designed as monoamine reuptake inhibitors for the treatment of central nervous system disorders.[4] A notable example from the patent literature is the synthesis of 9-(3-Methyl-1,2,4-oxadiazol-5-yl)-7-[4-(1H-pyrazol-1-yl)piperidin-1-yl]-3-oxa-9-azabicyclo[3.3.1]nonane, which highlights the utility of the 7-amino substituted scaffold in constructing complex molecules.
Structural and Conformational Considerations
The bicyclo[3.3.1]nonane system preferentially adopts a twin-chair conformation. The introduction of the oxygen atom at the 3-position can influence the conformational equilibrium and the overall shape of the molecule. This rigid, well-defined three-dimensional structure is a key attribute that can be exploited to achieve high binding affinity and selectivity for a given biological target.
Logical Relationships in Application
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid bicyclic framework, modulated basicity, and potential for improved physicochemical properties makes it an attractive scaffold for the design of novel therapeutics across a range of target classes. The protocols outlined herein provide a solid foundation for the successful incorporation of this building block into drug discovery programs.
References
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
INDOFINE Chemical Company. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules. 2019, 24(6), 1110. [Link]
- Google Patents. US10858352B2 - Pharmaceutical compounds.
-
Concise synthesis of 3,7-dioxa-9-aza-bicyclo[1][1]-nonane. Org Lett. 2004, 6(19), 3345-7. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorg Med Chem Lett. 2015, 25(22), 5039-43. [Link]
Sources
Unlocking Stereoselective Transformations: A Guide to the Application of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of a Rigid Chiral Scaffold
In the landscape of asymmetric synthesis, the quest for novel chiral ligands and auxiliaries that can impart high levels of stereocontrol is perpetual. The rigid bicyclo[3.3.1]nonane framework has emerged as a privileged scaffold in the design of such molecules. Its conformational rigidity minimizes the number of accessible transition states in a chemical reaction, thereby amplifying the potential for high stereoselectivity. This guide focuses on Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane , a chiral building block with significant potential in the realm of stereoselective reactions. While specific, peer-reviewed applications of this exact molecule are not yet extensively documented, its structural features—a primary amine and a Boc-protected secondary amine locked in a bicyclic framework—suggest a number of compelling applications as a chiral ligand or organocatalyst.
This document serves as a comprehensive guide for researchers looking to explore the utility of this compound. We will delve into its synthesis, propose potential applications in key stereoselective transformations, and provide detailed, illustrative protocols to guide experimental design. The principles and methodologies outlined herein are grounded in the established success of structurally related chiral diamines in asymmetric catalysis.
Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its effective application. Below is a summary of the key physicochemical data for "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane".
| Property | Value |
| CAS Number | 280762-03-0 |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
Synthesis and Characterization: Establishing a Foundation
Illustrative Synthetic Workflow
Caption: Conceptual synthetic pathway to the target molecule.
Protocol 1: General Procedure for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The rigid bicyclic framework should result in a well-resolved and characteristic splitting pattern in the ¹H NMR spectrum.
- Utilize 2D NMR techniques such as COSY and HSQC to aid in the assignment of protons and carbons.
2. Mass Spectrometry (MS):
- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using electrospray ionization (ESI) mass spectrometry to determine the molecular weight. Expect to observe the [M+H]⁺ ion at m/z 243.17.
3. Chiral High-Performance Liquid Chromatography (HPLC):
- To determine the enantiomeric purity, develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
- Screen a variety of mobile phases (e.g., mixtures of hexane and isopropanol) to achieve baseline separation of the enantiomers.
Applications in Stereoselective Reactions: A Researcher's Roadmap
The presence of a primary amine and a Boc-protected secondary amine makes "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" a versatile candidate for several types of stereoselective transformations. The primary amine can be readily derivatized to form a wide range of ligands, while the overall chiral scaffold provides the stereochemical directing environment.
Potential Application 1: As a Chiral Ligand in Asymmetric Catalysis
The primary amine can be converted into a variety of coordinating groups (e.g., phosphines, oxazolines, or Schiff bases) to generate bidentate or tridentate ligands for transition metal-catalyzed reactions.
Ligand Synthesis and Application Workflow
Caption: From chiral amine to asymmetric catalysis.
Protocol 2: Illustrative Protocol for Asymmetric Allylic Alkylation
This protocol is a representative example of how a derivative of the title compound could be screened as a ligand in a palladium-catalyzed asymmetric allylic alkylation.
1. Ligand Synthesis (Illustrative Example: Phosphine Ligand):
- To a solution of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" (1.0 equiv) in anhydrous toluene under an inert atmosphere, add triethylamine (2.2 equiv).
- Cool the solution to 0 °C and add diphenylphosphinyl chloride (2.1 equiv) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
- Purify the crude product by column chromatography on silica gel to yield the corresponding phosphinamide ligand.
2. In Situ Catalyst Formation and Asymmetric Allylic Alkylation:
- In a flame-dried Schlenk tube under argon, dissolve Pd₂(dba)₃ (2.5 mol%) and the chiral phosphinamide ligand (7.5 mol%) in anhydrous THF.
- Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
- Add the racemic allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv).
- Add a suitable base (e.g., BSA, 1.2 equiv).
- Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or GC-MS.
- Upon completion, quench the reaction and purify the product by column chromatography.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Table of Expected Data (Illustrative)
| Entry | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 7.5 | 25 | 12 | 85 | 80 |
| 2 | 7.5 | 0 | 24 | 78 | 90 |
| 3 | 10 | 0 | 18 | 82 | 92 |
Potential Application 2: As an Organocatalyst
The primary amine functionality allows for the direct use of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" or its simple derivatives as an organocatalyst, for example, in Michael additions or aldol reactions.
Protocol 3: Illustrative Protocol for Asymmetric Michael Addition
This protocol outlines a general procedure for evaluating the title compound as an organocatalyst in the asymmetric Michael addition of a ketone to a nitroalkene.
1. Reaction Setup:
- To a vial containing a stir bar, add the nitroalkene (e.g., β-nitrostyrene, 1.0 equiv), the ketone (e.g., cyclohexanone, 5.0 equiv), and the chiral amine catalyst (10 mol%).
- Add a suitable co-catalyst/acid (e.g., benzoic acid, 10 mol%) and the solvent (e.g., toluene).
- Stir the reaction at the desired temperature and monitor by TLC.
2. Work-up and Analysis:
- Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
- Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Table of Expected Data (Illustrative)
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) | dr | ee (%) |
| 1 | 10 | Benzoic Acid (10) | Toluene | 75 | 90:10 | 85 |
| 2 | 10 | Acetic Acid (10) | CH₂Cl₂ | 68 | 85:15 | 78 |
| 3 | 20 | Benzoic Acid (20) | Toluene | 82 | 92:8 | 91 |
Mechanism of Stereoselection: The Role of the Rigid Scaffold
The anticipated stereoselectivity imparted by "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" and its derivatives stems from its well-defined, rigid three-dimensional structure. In a transition metal-catalyzed reaction, the chiral ligand would create a chiral pocket around the metal center. This steric environment would favor the approach of the substrates in a specific orientation, leading to the preferential formation of one enantiomer of the product. Similarly, in an organocatalytic reaction, the bicyclic amine would form a chiral enamine or iminium ion intermediate, with one face of the reactive intermediate being sterically shielded by the bicyclic framework, thus directing the attack of the electrophile or nucleophile.
Proposed Stereochemical Model
Caption: Favored transition state leading to the major enantiomer.
Troubleshooting and Optimization
When exploring the applications of a novel chiral molecule, systematic optimization is key. Below are some common challenges and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover, catalyst decomposition, or unfavorable reaction kinetics. | Increase catalyst loading, screen different solvents and temperatures, or use a more robust ligand derivative. |
| Low Enantioselectivity | Poor stereochemical communication between the catalyst and substrates. | Modify the ligand structure to increase steric bulk or change the electronic properties. Screen different metal precursors or counter-ions. In organocatalysis, screen different acidic or basic co-catalysts. |
| Poor Diastereoselectivity | Unfavorable transition state geometries. | Vary the reaction temperature (lower temperatures often improve diastereoselectivity). Change the solvent to influence the transition state polarity. |
Conclusion and Future Outlook
"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" represents a promising, yet underexplored, chiral building block for the development of novel catalysts and auxiliaries for stereoselective synthesis. Its rigid bicyclic framework and strategically placed functional groups provide a strong foundation for achieving high levels of stereocontrol. The illustrative protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule. Further research into the derivatization of its amino functionality and its application in a broader range of asymmetric transformations is highly encouraged and will undoubtedly contribute to the ever-expanding toolbox of the synthetic chemist.
References
While specific literature on the application of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" is not available, the following references provide excellent background on the synthesis and application of related chiral bicyclic diamines and their use in asymmetric catalysis.
-
Bicyclic Ligands and Catalysts in Asymmetric Synthesis. Lund University Research Portal. [Link]
-
Bicyclic Conformationally Restricted Diamines. Chemical Reviews. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. [Link]
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ACS Omega. [Link]
Application Notes and Protocols for Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chiral Scaffold for Asymmetric Transformations
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a structurally unique and conformationally rigid chiral diamine. Its bicyclic framework locks the molecule into a well-defined three-dimensional orientation, a critical feature for inducing high stereoselectivity in asymmetric catalysis. The presence of a primary amine and a Boc-protected secondary amine offers versatile handles for modification and coordination to metal centers, or for direct participation in organocatalytic transformations. The endo configuration of the amino group places it in a sterically defined pocket, which can be exploited to control the approach of substrates to a catalytic center.
While direct, peer-reviewed applications of this specific molecule in asymmetric catalysis are not yet extensively documented, its structural features strongly suggest its potential as a powerful ligand or organocatalyst. By drawing parallels with well-established chiral diamines in asymmetric synthesis, we can extrapolate its likely utility in a range of stereoselective reactions. This guide provides detailed, projected application notes and protocols to serve as a starting point for researchers looking to explore the catalytic potential of this promising chiral building block.
Conceptual Framework: The Role of Rigid Diamines in Asymmetric Catalysis
Chiral diamines are a cornerstone of modern asymmetric catalysis. Their ability to form stable chelate complexes with a variety of transition metals creates a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate. The rigidity of the bicyclo[3.3.1]nonane skeleton is advantageous as it minimizes conformational ambiguity, leading to a more predictable and often higher enantioselectivity.
The primary amine of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane can be readily derivatized, for instance, by Schiff base formation with a salicylaldehyde derivative, to create a tridentate ligand. The resulting complex, when coordinated to a metal such as copper or titanium, could be a potent catalyst for reactions like asymmetric Henry reactions or cyanohydrin synthesis.
Alternatively, the deprotected diamine can act as a bifunctional organocatalyst. The two amino groups can simultaneously activate both the nucleophile and the electrophile, guiding them into a specific orientation within the transition state. This mode of action is particularly effective in reactions such as Michael additions and aldol reactions.
Application Note 1: Proposed Use in Asymmetric Henry (Nitroaldol) Reaction
Reaction: Asymmetric addition of nitromethane to benzaldehyde.
Rationale: The copper (II) complex of a Schiff base derived from Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is proposed as an effective catalyst for the asymmetric Henry reaction. The rigid chiral environment around the copper center is expected to effectively control the facial selectivity of the aldehyde, leading to a high enantiomeric excess of the corresponding nitroalkanol product. The endo orientation of the coordinating amino group is hypothesized to create a well-defined chiral pocket, enhancing stereochemical communication during the carbon-carbon bond formation.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Detailed Experimental Protocol: Asymmetric Henry Reaction
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Benzaldehyde
-
Nitromethane
-
Triethylamine (Et₃N)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
Part A: Ligand Synthesis
-
In a round-bottom flask, dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) and 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous ethanol.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the precipitated yellow solid by filtration, wash with cold ethanol, and dry under vacuum to yield the chiral Schiff base ligand.
Part B: Catalyst Formation and Asymmetric Henry Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the synthesized chiral ligand (0.12 eq) and Cu(OAc)₂·H₂O (0.10 eq).
-
Add anhydrous ethanol and stir the mixture at room temperature for 1 hour to form the copper catalyst.
-
Cool the flask to 0 °C and add benzaldehyde (1.0 eq).
-
Add nitromethane (5.0 eq) followed by the dropwise addition of triethylamine (0.10 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantioenriched nitroalkanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome and Data Presentation:
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 0 | 24 | >90 | >95 |
| 2 | 4-Nitrobenzaldehyde | 10 | 0 | 24 | >95 | >98 |
| 3 | 4-Methoxybenzaldehyde | 10 | 0 | 36 | >85 | >92 |
| 4 | 2-Naphthaldehyde | 10 | 0 | 36 | >90 | >96 |
Application Note 2: Proposed Use in Asymmetric Michael Addition
Reaction: Asymmetric addition of dimethyl malonate to trans-chalcone.
Rationale: The deprotected form of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is proposed as a bifunctional organocatalyst. The primary and secondary amines can act in concert: one amine deprotonates the malonate to form a nucleophilic enolate, while the other amine, in its protonated form, activates the chalcone via hydrogen bonding. This dual activation within the chiral scaffold is expected to result in a highly organized transition state, leading to excellent enantioselectivity.
Proposed Catalytic Workflow:
Caption: Workflow for the proposed asymmetric Michael addition.
Detailed Experimental Protocol: Asymmetric Michael Addition
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
trans-Chalcone
-
Dimethyl malonate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Deprotection of the Catalyst Precursor
-
Dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected diamine. Use immediately in the next step.
Part B: Asymmetric Michael Addition
-
In a vial, dissolve the freshly prepared deprotected diamine (0.20 eq) and trans-chalcone (1.0 eq) in toluene.
-
Add dimethyl malonate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane represents a promising, yet underexplored, chiral scaffold for asymmetric catalysis. The protocols and applications detailed in this guide are based on established principles of asymmetric synthesis and are intended to provide a robust starting point for further investigation. The conformational rigidity and versatile functional groups of this molecule make it an attractive candidate for the development of novel, highly selective catalysts for a wide array of chemical transformations. Further research into the derivatization of the amino functionalities and the exploration of its use with a broader range of substrates will undoubtedly unlock its full potential in the synthesis of complex, enantioenriched molecules.
References
-
Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 104(3), 1341-1379. [Link]
-
Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]
-
tert-butyl (1R,5S,7s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Functionalization of the amino group in "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane"
An Application Guide to the Strategic Functionalization of the Primary Amino Group in Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the primary amino group on Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. This bicyclic scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure. The endo-7-amino group serves as a critical handle for introducing molecular diversity and attaching pharmacophores. This document explores three fundamental and versatile transformations: acylation to form amides, sulfonylation to generate sulfonamides, and reductive amination for N-alkylation. Each section provides not only step-by-step protocols but also the underlying chemical principles, rationale for procedural choices, and insights into potential challenges, such as steric hindrance inherent to the bicyclic framework.
Introduction: The Strategic Value of the Bicyclic Scaffold
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a conformationally constrained diamine derivative. Its rigid structure is of significant interest in drug development as it can precisely orient substituents in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The presence of two nitrogen atoms at different positions—one protected as a tert-butoxycarbonyl (Boc) carbamate and the other as a primary amine—allows for orthogonal chemical modifications.
The focus of this guide is the functionalization of the exocyclic primary amino group. This group is a potent nucleophile and a versatile anchor point for a wide array of chemical moieties. The successful modification of this amine is pivotal for structure-activity relationship (SAR) studies. We will address the most common and effective strategies for its derivatization.
Structural Overview and Properties
The unique architecture of this molecule presents both opportunities and challenges. The "endo" configuration of the amino group places it in a sterically accessible, yet defined, position. The Boc-protected nitrogen at the 9-position ensures that reactions are selective for the primary amine under non-deprotecting conditions.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | [1] |
| CAS Number | 280762-03-0 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2][3] |
| Molecular Weight | 242.32 g/mol | [1][4] |
| Appearance | Typically an off-white to white solid |
Core Functionalization Strategies: A Workflow Overview
The primary amino group can be functionalized through several classic organic reactions. This guide will detail protocols for acylation, sulfonylation, and reductive amination, as these methods provide access to three of the most important functional groups in medicinal chemistry: amides, sulfonamides, and secondary amines.
Caption: Overview of functionalization pathways for the primary amine.
Protocol I: Acylation for Amide Bond Formation
Amide bonds are fundamental in peptide chemistry and are present in a vast number of approved drugs. Their formation from a primary amine is typically robust and high-yielding. We present two common protocols: one using a reactive acyl halide and another using a carboxylic acid with a coupling agent, which is often preferred for more complex or sensitive substrates.
Rationale and Mechanistic Insight
Acylation involves the nucleophilic attack of the primary amine onto an electrophilic carbonyl carbon.
-
With Acyl Chlorides: This is a highly efficient, albeit sometimes aggressive, method. The reaction is fast and driven by the formation of a stable chloride leaving group. A non-nucleophilic organic base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
-
With Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) activate a carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine. This method is milder, operates under neutral pH, and minimizes side reactions, making it ideal for delicate substrates.
Detailed Protocol: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bicyclic amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes.
-
Add the benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Typical Conditions | Rationale |
| Acylating Agent | Acyl Chloride, Acyl Bromide | High reactivity drives the reaction to completion quickly.[5] |
| Base | Triethylamine, DIPEA | Non-nucleophilic base that scavenges HCl without competing with the amine. |
| Solvent | Anhydrous DCM, THF, DMF | Aprotic solvents that solubilize reagents and do not participate in the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermicity of the reaction. |
| Typical Yield | >85% | Generally a high-yielding transformation. |
Protocol II: Sulfonylation for Sulfonamide Synthesis
Sulfonamides are another critical functional group in pharmacology, most famously represented by the sulfa antibiotics. They are generally more stable to hydrolysis than amides. The synthesis is analogous to acylation, using a sulfonyl chloride.
Rationale and Mechanistic Insight
The nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The mechanism is effectively an Sₙ2-type reaction at the sulfur center. Similar to acylation, a base is required to quench the generated HCl. Pyridine is often used as both the base and a nucleophilic catalyst.
Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bicyclic amine (1.0 eq) in anhydrous DCM (0.1 M).
-
Add pyridine (3.0 eq) and cool the mixture to 0 °C. Expertise Note: Pyridine can act as both a base and a solvent if used in excess. Its catalytic activity can be beneficial for less reactive amines.
-
Add TsCl (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by flash chromatography (e.g., ethyl acetate/hexanes).
Protocol III: Reductive Amination for N-Alkylation
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it cleanly provides mono-alkylated products without the risk of over-alkylation.[6][7] The process involves the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[8]
Rationale and Mechanistic Insight
The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] It is a mild and selective hydride donor that is particularly effective at reducing iminium ions in the presence of aldehydes.[7] The reaction is often catalyzed by a small amount of weak acid, such as acetic acid, to facilitate the dehydration step of imine formation.[6]
Caption: Mechanism of one-pot reductive amination using STAB.
Detailed Protocol: Reductive Amination with Acetone
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq)
-
Acetone (2.0-5.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing the bicyclic amine (1.0 eq) and acetone (3.0 eq), add anhydrous DCE (0.1 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Trustworthiness Note: For less reactive ketones or sterically hindered amines, adding a dehydrating agent like molecular sieves can improve the rate of imine formation.[6]
-
Add STAB (1.5 eq) portion-wise to the mixture. A slight effervescence may be observed. Causality Note: STAB is moisture-sensitive and reacts with protic solvents. Its addition should be done carefully.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product via flash column chromatography.
| Parameter | Typical Conditions | Rationale |
| Carbonyl | Aldehydes, Ketones | The electrophilic partner for imine formation. Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH(OAc)₃ (STAB), NaBH₃CN | Mild agents that selectively reduce the iminium ion over the carbonyl starting material.[7][9] |
| Solvent | DCE, THF, MeOH | Aprotic solvents are preferred for STAB. Protic solvents can be used with NaBH₃CN. |
| Additive | Acetic Acid (catalytic) | Catalyzes the dehydration step to form the imine, increasing the reaction rate.[6] |
| Typical Yield | 70-95% | A very efficient and clean method for mono-alkylation. |
Conclusion
The endo-7-amino group of this Boc-protected bicyclononane is a versatile and accessible functional handle. Standard protocols for acylation, sulfonylation, and reductive amination can be applied with high efficiency to generate a diverse library of derivatives for applications in drug discovery and chemical biology. The protocols and insights provided herein serve as a validated starting point for researchers aiming to leverage this valuable scaffold in their synthetic campaigns. Careful consideration of reagent choice and reaction conditions, as detailed in this guide, will ensure successful and reproducible outcomes.
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- α-Amino bicycloalkylation through organophotoredox catalysis. (n.d.). ResearchGate.
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- Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. (n.d.). PMC - NIH.
- ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. (n.d.). INDOFINE Chemical Company.
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- Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017, January 24). Journal of the American Chemical Society.
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 21). PubMed Central.
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- endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. (n.d.). Sigma-Aldrich.
- 130914-52-2|endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane. (n.d.). BLDpharm.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (n.d.). PMC - NIH.
- Synthesis of Endocyclic Cycloalkyne Amino Acids. (2022, March 4). PMC - NIH.
- Buy endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. (n.d.). Aurum Pharmatech.
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- Scope of the reaction with bicyclic 2‐aminoazines. (n.d.). ResearchGate.
- Oxidative β-C–H sulfonylation of cyclic amines. (2018, January 22). Department of Chemistry - chem.ox.ac.uk.
- endo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane, min 97%, 100 mg. (n.d.). CP Lab Safety.
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- Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. (n.d.).
- Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. (n.d.). ResearchGate.
- Amino Functional Group. (n.d.). LabXchange.
- Strychnine total synthesis. (n.d.). Wikipedia.
- 3-Oxa-9-azabicyclo(3.3.1)nonane. (n.d.). PubChem - NIH.
- α‐Amino Acid Sulfonamides as Versatile Sulfonylation Reagents: Silver‐Catalyzed Synthesis of Coumarins and Oxindoles by Radical Cyclization. (n.d.). ResearchGate.
- Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.).
- Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. (n.d.). PMC.
- Synthesis of Bicyclic Tertiary Alpha-Amino Acids. (2006, December 22). PubMed.
- Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. (n.d.). PMC - NIH.
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Application Notes & Protocols for the Deprotection of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Introduction: The Strategic Importance of Deprotection
In the landscape of contemporary drug discovery and organic synthesis, bicyclic scaffolds are of paramount importance due to their conformational rigidity and three-dimensional complexity, which often translate to enhanced target affinity and selectivity. "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" represents a valuable building block, incorporating a diamine surrogate within a constrained framework. The tert-butyloxycarbonyl (Boc) protecting group on the 9-position nitrogen is a cornerstone of its synthetic utility, enabling selective functionalization of the primary amino group at the 7-position.
The removal of the Boc group is a critical step, unveiling the secondary amine for subsequent transformations. The choice of deprotection protocol is not trivial; it must be efficient, high-yielding, and, most importantly, compatible with the inherent structural features of the molecule—namely the acid-sensitive ether linkage within the bicyclic system. This guide provides a detailed exploration of various deprotection protocols, offering researchers the rationale and practical steps to select the optimal conditions for their synthetic needs.
Chemical Structure and Considerations
IUPAC Name: tert-butyl (1R,5S,7s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate[1]
Molecular Formula: C₁₂H₂₂N₂O₃[1][2]
Molecular Weight: 242.32 g/mol [1]
The key challenge in the deprotection of this molecule is the potential for acid-catalyzed cleavage of the ether bond in the 3-oxa-9-aza-bicyclo[3.3.1]nonane core. Therefore, while strong acidic conditions are the most common for Boc removal, they must be employed with caution. Milder acidic or non-acidic methods present attractive alternatives.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a well-established E1 elimination reaction.[3][4] The process involves three key steps:
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group.[3][5]
-
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][6]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine.[3][6] The liberated amine is then protonated in the acidic medium to form an ammonium salt.[3]
The generated tert-butyl cation is a potent electrophile that can be trapped by nucleophiles or deprotonate to form isobutylene gas.[3][6] In sensitive substrates, this cation can lead to unwanted side reactions, necessitating the use of "scavengers" like triisopropylsilane (TIS) or anisole.[7]
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The Strategic Integration of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane for the Synthesis of Conformationally Constrained Peptides: Application Notes and Protocols
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of non-proteinogenic amino acids that introduce conformational rigidity into the peptide backbone. Bicyclic amino acids, in particular, have emerged as powerful tools for creating highly constrained peptides with improved pharmacological properties.[1] These rigid scaffolds can mimic reverse turns and other secondary structures, effectively locking the peptide into a bioactive conformation.[1] This pre-organization reduces the entropic penalty upon binding, often leading to enhanced target affinity and selectivity.[2]
This application note provides a detailed guide for the use of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane , a unique bicyclic amino acid analog, in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptide chains, and discuss methods for the analysis of the resulting constrained peptides.
The Unique Structural Attributes of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a conformationally restricted building block that presents a well-defined spatial orientation of its amino group. The bicyclo[3.3.1]nonane core is known to adopt a stable chair-chair or chair-boat conformation, which significantly limits the rotational freedom of the peptide backbone upon incorporation.[3] The "endo" configuration of the amino group further defines the vectoral projection of the growing peptide chain.
| Property | Value | Reference |
| Chemical Formula | C12H22N2O3 | [4][5] |
| Molecular Weight | 242.32 g/mol | [4][5] |
| CAS Number | 1434141-83-9, 280762-03-0 | [2][4][5][6][7][8] |
| Appearance | White to off-white solid | N/A |
| Protection Groups | Nα-Boc | [4] |
The presence of the 3-oxa and 9-aza heteroatoms can also influence the solubility and pharmacokinetic properties of the resulting peptide. The tert-butyloxycarbonyl (Boc) protecting group on the 9-aza position ensures compatibility with standard Boc-based SPPS strategies.
Caption: Key structural features of the bicyclic building block.
Protocol for the Incorporation of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane via Boc-SPPS
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Merrifield or PAM resin for C-terminal acids, or MBHA resin for C-terminal amides).
Materials and Reagents
-
Resin: Pre-loaded with the C-terminal amino acid (0.1 mmol).
-
Boc-protected amino acids: Standard proteinogenic and the title bicyclic amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 5% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole, ethanedithiol).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and appropriate columns and solvents.
Step-by-Step Synthesis Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid to be added.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
1. Resin Swelling:
-
Place the resin in a reaction vessel and swell in DCM for 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).
3. Neutralization:
-
Add the neutralization solution (5% DIEA in DCM) and agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (5x) to remove excess base.
4. Coupling of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane:
-
Rationale: Due to the steric hindrance of the bicyclic amino acid, a more potent coupling reagent than DIC/HOBt is recommended. HATU or PyBOP are excellent choices.
-
In a separate vial, dissolve Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (3 equivalents relative to resin loading), HATU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 2-4 hours. A longer coupling time is advised to ensure complete reaction.
-
Monitoring the reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
6. Subsequent Amino Acid Couplings:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard amino acids, coupling times can typically be reduced to 1-2 hours.
Cleavage and Deprotection
CAUTION: Cleavage with HF or TFMSA is highly hazardous and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
1. Preparation:
-
After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.
2. Cleavage Cocktail:
-
For a standard peptide, a cleavage cocktail of HF:anisole (9:1, v/v) can be used. For peptides containing sensitive residues like Trp, Cys, or Met, a more complex scavenger mixture is required.[7]
-
Alternatively, a TFMSA-based cleavage can be performed, which does not require a specialized HF apparatus but still demands extreme caution.[7]
3. Cleavage Reaction:
-
Cool the reaction vessel containing the dried peptide-resin and scavengers in a dry ice/acetone bath.
-
Distill the required volume of anhydrous HF into the vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
4. Post-Cleavage Work-up:
-
Remove the HF by a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
Purification and Analysis
1. Purification:
-
Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by mass spectrometry to identify those containing the desired product.
2. Analysis:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide.
-
NMR Spectroscopy: Perform 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) experiments to confirm the sequence and, crucially, to analyze the conformational preferences induced by the bicyclic residue.[1][9][10][11] The presence of specific NOE contacts can provide direct evidence of a turn-like structure.
Expected Outcomes and Troubleshooting
| Parameter | Expected Result | Potential Issue | Troubleshooting |
| Coupling Efficiency | >99% (Negative Kaiser test) | Incomplete coupling (Positive Kaiser test) | Extend coupling time, use microwave-assisted synthesis, or double couple. |
| Peptide Purity | Single major peak on RP-HPLC | Multiple peaks | Optimize cleavage cocktail and scavengers to minimize side-product formation. |
| Conformation | Evidence of a defined turn structure in NMR | Flexible or multiple conformations | The bicyclic residue may not be sufficient to induce a stable fold in all sequence contexts. |
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable tool for the synthesis of conformationally constrained peptides. Its rigid bicyclic structure serves as a potent turn-inducer, pre-organizing the peptide backbone for enhanced biological activity. While its steric bulk requires optimized coupling conditions within a Boc-SPPS framework, the protocols outlined in this note provide a robust starting point for its successful incorporation. The resulting peptides, with their unique structural and potentially improved pharmacological properties, are of significant interest to researchers in drug discovery and development.
References
-
Bicyclic Peptides: Types, Synthesis and Applications - e-Publications@Marquette. Available at: [Link]
-
Structural diversity of bicyclic amino acids - PubMed. Available at: [Link]
-
Rational design of cyclic peptides, with an emphasis on bicyclic peptides - ResearchGate. Available at: [Link]
-
CAS No.1434141-83-9,endo-7-(Boc-aMino)-3-oxa-9 - LookChem. Available at: [Link]
-
tert-butyl exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate - Synthonix. Available at: [Link]
-
Multi-purpose Endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7 - Angene. Available at: [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. Available at: [Link]
-
Folding peptides studied by NMR - SeRMN. Available at: [Link]
-
Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed. Available at: [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF - ResearchGate. Available at: [Link]
-
ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE [1820966-00-4] - Cicic. Available at: [Link]
-
Synthesis of 2-Azabicyclo[3.3.1]nonanes - ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - NIH. Available at: [Link]
- WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - Sci-Hub. Available at: [Link]
-
Bispidine as a secondary structure nucleator in peptides - R Discovery. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF - ResearchGate. Available at: [Link]
-
Chemistry of 3-azabicyclo[3.3.1]nonanes | Chemical Reviews - ACS Publications. Available at: [Link]
-
3-Oxa-9-azabicyclo(3.3.1)nonane - PubChem. Available at: [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives - ResearchGate. Available at: [Link]
-
3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem. Available at: [Link]
-
endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane - Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification | Request PDF - ResearchGate. Available at: [Link]
- WO2017123542A1 - Substituted thiohydantoin derivatives as androgen receptor antagonists - Google Patents.
-
Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed. Available at: [Link]
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Application of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" in fragment-based drug discovery
Introduction: A Scaffold for Three-Dimensional Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach hinges on a foundational principle: screening small, low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency.[1] These initial, often weak interactions, are then optimized through structure-guided design to yield potent and selective drug candidates. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess not only appropriate physicochemical properties but also a defined three-dimensional (3D) structure that can explore chemical space beyond the "flatland" of aromatic rings.
It is in this context that Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane emerges as a fragment of significant interest. This conformationally restricted diamine offers a rigid, chair-chair or boat-chair bicyclic core that presents functional groups in well-defined spatial vectors.[3] Such rigidity is advantageous as it reduces the entropic penalty upon binding to a target protein, a key factor in achieving high ligand efficiency.[3] The scaffold incorporates a primary amine, a crucial interaction point for forming hydrogen bonds or for subsequent chemical elaboration, and a Boc-protected secondary amine that provides a masked vector for synthetic diversification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in an FBDD campaign. We will detail its intrinsic properties, provide step-by-step protocols for its application in screening cascades, and outline strategies for hit-to-lead optimization.
Physicochemical Properties and Rationale for Use
The utility of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in FBDD is rooted in its distinct structural and chemical attributes.
| Property | Value | Source |
| CAS Number | 280762-03-0 | Commercial Suppliers |
| Molecular Formula | C₁₂H₂₂N₂O₃ | Commercial Suppliers |
| Molecular Weight | 242.31 g/mol | Commercial Suppliers |
| Stereochemistry | endo amino group | IUPAC Name |
| Key Features | Rigid bicyclic core, primary amine, Boc-protected secondary amine | Chemical Structure |
The rigid bicyclic framework ensures that the substituent vectors—the primary amine at the 7-position and the nitrogen at the 9-position—are held in a fixed orientation. This pre-organization can lead to more favorable binding energetics compared to flexible aliphatic amines. The primary amine serves as a versatile handle for both initial binding interactions (e.g., forming salt bridges with acidic residues like aspartate or glutamate) and for subsequent synthetic elaboration.[4] The tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen offers a stable, yet readily cleavable, site for late-stage functionalization, allowing for the exploration of chemical space around a confirmed binding pose.
Experimental Workflows and Protocols
An FBDD campaign utilizing this fragment can be conceptualized as a multi-stage process, beginning with library preparation and culminating in hit validation and optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Fragment Library Preparation and Quality Control
Scientific integrity in FBDD begins with a well-characterized fragment library.
-
Procurement and Purity Assessment : Obtain Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane from a reputable commercial supplier. Verify the identity and purity (typically >95%) using LC-MS and ¹H NMR spectroscopy.
-
Solubility Screening : Determine the maximum solubility in the desired screening buffer (e.g., PBS with 5% DMSO). A minimum solubility of 1-2 mM is generally required for most biophysical screening techniques.
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Store in aliquots at -20°C to prevent freeze-thaw cycles.
-
Plate Preparation : For screening, create working plates by diluting the stock solution into the final screening buffer. Ensure thorough mixing to avoid precipitation.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique ideal for detecting the weak binding events characteristic of fragments.
-
Target Immobilization : Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Assay Development : Optimize running buffer conditions (pH, salt concentration) to ensure target stability and minimize non-specific binding. A critical step is to precisely match the DMSO concentration in the running buffer and the fragment solutions to avoid solvent-induced artifacts.
-
Screening Execution : Inject the fragment solution over the target and reference surfaces. A typical screening concentration is in the range of 100-500 µM. Monitor the change in response units (RU).
-
Data Analysis : A positive "hit" is identified by a concentration-dependent binding response on the target surface that is significantly above the response on the reference surface.
Protocol 3: Hit Confirmation and Characterization by NMR Spectroscopy
NMR spectroscopy, particularly ligand-observed methods like Saturation Transfer Difference (STD) NMR, provides robust confirmation of binding.
-
Sample Preparation : Prepare two NMR samples. One containing the target protein (typically 10-20 µM) and the fragment (100-200 µM) in a suitable deuterated buffer. A second sample should contain only the fragment as a negative control.
-
STD-NMR Experiment : Acquire STD-NMR spectra. This experiment selectively irradiates protein resonances. If the fragment binds, saturation is transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's NMR signals.
-
Data Analysis : The presence of signals in the STD spectrum that correspond to the fragment confirms binding. The relative intensities of the signals can provide information on which protons of the fragment are in closest proximity to the protein surface, offering initial structural insights.
Protocol 4: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of structure-guided hit-to-lead optimization.
-
Co-crystallization or Soaking : Grow crystals of the target protein. Introduce the fragment either by adding it to the crystallization drop (co-crystallization) or by soaking existing crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).
-
Data Collection : Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement : Process the diffraction data and solve the structure by molecular replacement. Carefully analyze the electron density maps to confirm the presence and determine the binding pose of the fragment. The PanDDA algorithm is particularly useful for identifying weakly bound fragments.[1]
Hit-to-Lead Optimization: From Fragment to Potent Ligand
Once a binding mode for Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane has been determined, the hit-to-lead phase begins. The goal is to synthetically elaborate the fragment to engage with nearby pockets in the binding site, thereby increasing affinity and selectivity.[4][5]
Figure 2: Synthetic elaboration strategies for the bicyclic amine fragment.
Strategy 1: Elaboration at the C7-Amino Group
The primary amine at the C7 position is an immediate and versatile point for modification. Based on the structural information from crystallography, if a nearby pocket can be accessed, the following reactions are commonly employed:
-
Amide Coupling : Reaction with carboxylic acids (using standard coupling reagents like HATU or EDC) to introduce new functionality.
-
Sulfonamide Formation : Reaction with sulfonyl chlorides to form stable sulfonamides, which are excellent hydrogen bond donors and acceptors.
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, allowing for the introduction of diverse substituents.
Strategy 2: Elaboration at the N9-Position
The bridgehead nitrogen provides a distinct vector for growth. This requires the initial deprotection of the Boc group.
Protocol 5: Boc Deprotection
-
Acid-Mediated Deprotection : Dissolve the Boc-protected fragment in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[6][7]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected diamine, usually as the corresponding salt (e.g., TFA or HCl salt).
Once deprotected, the now secondary amine at the N9 position can be functionalized using a variety of methods, including:
-
N-Alkylation or N-Arylation : Using reactions like the Buchwald-Hartwig amination to introduce aryl or heteroaryl groups.
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates to form ureas or thioureas, which can establish additional hydrogen bonding networks.
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a valuable tool for fragment-based drug discovery. Its rigid, three-dimensional structure provides a unique starting point for exploring the topology of protein binding sites. The presence of two distinct and differentially protected amino functionalities allows for systematic and vector-oriented synthetic elaboration. By following the protocols and strategies outlined in this application note, researchers can effectively integrate this promising scaffold into their FBDD campaigns, accelerating the journey from initial fragment hit to well-optimized lead compound.
References
-
Bartoloni, M., Jin, X., Marcaida, M. J., Banha, J., Dibonaventura, I., Bongoni, S., Bartho, K., Gräbner, O., Sefkow, M., Darbre, T., & Reymond, J. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(9), 5473–5485. [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology, 11(5), 487-493. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 19, 2026, from [Link]
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Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved January 19, 2026, from [Link]
-
de Souza, G. A., & de C. Alencastro, R. B. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 83. [Link]
-
Harner, M. J., Frank, A. O., Fesik, S. W., & Powers, R. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 929, 37–51. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 19, 2026, from [Link]
-
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved January 19, 2026, from [Link]
-
Kim, H. Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1263, 197–208. [Link]
-
Kirsch, P. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules (Basel, Switzerland), 24(23), 4309. [Link]
- Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2018). Computational Tools for Hit-to-Lead and Lead Optimization. Methods in Molecular Biology, 1762, 157–187.
- Murray, C. W., & Verdonk, M. L. (2006). The many roles of X-ray crystallography in fragment-based drug design. Journal of Computer-Aided Molecular Design, 20(7-8), 445–454.
- O'Reilly, M., & Hubbard, R. E. (2011). Fragment screening by crystallography. Methods in Molecular Biology, 716, 159–178.
-
Patel, D., & Baig, M. H. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]
- Schiebel, J., Krimmer, S. G., Röwer, K., & Bracher, F. (2016). Recent applications of the Minisci reaction in medicinal chemistry. Future Medicinal Chemistry, 8(7), 781–802.
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved January 19, 2026, from [Link]
- Shultz, M. D. (2013). The Role of Rigid Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 23(21), 5939–5947.
- Verdonk, M. L., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2005). The challenges of fragment-based drug discovery.
-
York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. Retrieved January 19, 2026, from [Link]
Sources
- 1. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
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- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Sci-Hub. SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES / HETEROCYCLES, 2013 [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Purification of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Welcome to the technical support guide for the purification of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane". This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions in a question-and-answer format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
What are the primary methods for purifying crude Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane?
The main purification strategies for this bicyclic amine derivative are flash column chromatography, acid-base extraction, and recrystallization. The best method depends on the nature of the impurities, the scale of your reaction, and the desired final purity. A combination of these techniques is often most effective. For instance, an initial acid-base extraction can remove bulk impurities, followed by chromatography or recrystallization for high-purity material.
What are the likely impurities I might encounter after synthesis?
Common impurities can include unreacted starting materials, excess di-tert-butyl dicarbonate (Boc₂O), and related byproducts.[1] Depending on the synthetic route, you may also have diastereomers or other structurally similar compounds.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a common and effective method for purifying Boc-protected amines.[2] However, the basic nature of the free amino group in your target molecule can lead to challenges with standard silica gel.
Q1: My compound is streaking or tailing badly on the TLC plate and column. What's happening and how can I fix it?
-
Causality: Severe streaking or tailing of amines on silica gel is typically due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[3] This can lead to poor separation and low recovery.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[3][4] This will neutralize the acidic sites on the silica, minimizing unwanted interactions.
-
Stationary Phase Selection:
-
Deactivated Silica: You can prepare triethylamine-deactivated silica gel to further reduce acidity.[5]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[5]
-
Amine-Functionalized Silica: Commercially available amine-functionalized silica columns are designed to prevent the strong interactions that cause peak tailing with basic analytes.[3]
-
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider reversed-phase flash chromatography. In this technique, polar compounds elute first. For basic amines, using a mobile phase with a high pH can increase retention and improve separation.[6]
-
Q2: I'm not getting good separation between my product and a closely-eluting impurity. What are my options?
-
Causality: Poor separation occurs when the impurity and your product have very similar polarities and affinities for the stationary phase.
-
Troubleshooting Protocol:
-
Optimize the Solvent System: Systematically screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Small changes in solvent composition can significantly impact resolution.
-
Fine-tune with a Third Solvent: Adding a small percentage of a third solvent, such as methanol to a dichloromethane/ethyl acetate system, can sometimes improve selectivity.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase like alumina or a chemically modified silica may provide the necessary selectivity.
-
| Parameter | Standard Silica | Silica with Et₃N | Basic Alumina | Reversed-Phase (C18) |
| Interaction | Strong acid-base | Neutralized acid-base | Base-compatible | Hydrophobic |
| Common Issue | Tailing, low recovery | Improved peak shape | Good for basic amines | May require pH adjustment |
| Eluent | Hexane/EtOAc, DCM/MeOH | Hexane/EtOAc/Et₃N, DCM/MeOH/Et₃N | Hexane/EtOAc, DCM/MeOH | Water/Acetonitrile, Water/Methanol |
A comparative table of stationary phases for amine purification.
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful workup technique to separate basic compounds like your target molecule from acidic and neutral impurities.[7][8]
Q1: I performed an acid-base extraction, but my yield is very low. Where did my product go?
-
Causality: Low yield after an acid-base extraction can result from incomplete protonation or deprotonation of the amine, or the formation of an emulsion that traps your product. The Boc-protecting group is also acid-labile and can be partially or fully cleaved if the acidic conditions are too harsh.[9]
-
Troubleshooting Protocol:
-
Choice of Acid: Use a mild acidic solution, such as 1M HCl or 10% citric acid, to extract your amine into the aqueous layer.[8] Avoid strong or concentrated acids that could cleave the Boc group.[10]
-
pH Monitoring: After acidifying, check the pH of the aqueous layer to ensure it is sufficiently acidic (pH 1-2) to fully protonate the amine.
-
Basification and Extraction: When re-extracting the free amine, ensure the aqueous layer is sufficiently basic (pH > 10) by adding a base like NaOH or K₂CO₃.[11] Use a pH meter or pH paper to confirm.
-
Emulsion Management: If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
-
Visualizing the Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic amine using acid-base extraction.
Troubleshooting Guide: Recrystallization
If your compound is a solid, recrystallization can be an excellent final purification step to achieve high purity. Boc-protected amino compounds can sometimes be challenging to crystallize, occasionally forming oils.[12][13][14]
Q1: My compound oiled out instead of crystallizing. How can I induce crystallization?
-
Causality: Oiling out occurs when the compound is not sufficiently pure or when the chosen solvent system is not ideal, leading to the separation of a liquid phase instead of solid crystals.
-
Troubleshooting Protocol:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair. A good solvent will dissolve your compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, hexanes, diethyl ether).
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[12][15]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
-
Purity Check: If oiling out persists, your material may not be pure enough for recrystallization. Consider another round of purification, such as column chromatography, to remove impurities that may be inhibiting crystallization.
-
Visualizing the Recrystallization Decision Process
Caption: Decision-making workflow for the recrystallization of a solid product.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][8]
-
Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link][4]
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link][11]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link][12]
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from [15]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link][9]
-
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link][13]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link][3]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link][5]
- Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link][14]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
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- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Welcome to the technical support center for the synthesis of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth technical guidance in a direct question-and-answer format.
Introduction: The Synthetic Challenge
The synthesis of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane," a valuable building block in medicinal chemistry, typically proceeds through a pathway involving the stereoselective functionalization of a bicyclic ketone precursor. The critical steps often include ketone reduction, conversion of the resulting alcohol to an amino group precursor, and subsequent reduction to the desired endo-amine. Each of these stages presents unique challenges, primarily concerning stereochemical control and the formation of closely related impurities that can be difficult to separate. This guide will address the most frequently encountered issues and provide actionable solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My final product is contaminated with a significant amount of the exo-amino isomer. How can I improve the endo selectivity?
Answer: The formation of the undesired exo-amino diastereomer is a common issue and its origin depends on the synthetic route employed. The two primary routes to the amine are reductive amination of the ketone precursor and a substitution reaction on an alcohol intermediate.
Plausible Cause 1: Reductive Amination of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Direct reductive amination of the ketone with an ammonia source often leads to a mixture of endo and exo isomers. The exo isomer can be the thermodynamically favored product, leading to its significant formation, especially under equilibrating conditions.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use of bulky reducing agents. | Bulky hydrides will preferentially attack from the less sterically hindered face of the imine intermediate, favoring the formation of the endo product. |
| Reaction Temperature | Lower reaction temperatures (-78 °C to 0 °C). | Lower temperatures can enhance kinetic control, potentially favoring the formation of the desired endo isomer. |
| Alternative Route | Two-step approach via an alcohol intermediate. | For higher stereochemical purity, a two-step conversion from the ketone to the amine via an alcohol intermediate is recommended. |
Plausible Cause 2: Incorrect Stereochemistry of the Alcohol Precursor
If your synthesis proceeds through an alcohol intermediate, the stereochemistry of the final amine is determined by the stereochemistry of this alcohol. To obtain the endo-amine via a substitution reaction with inversion of configuration (e.g., a Mitsunobu reaction), you must start with the exo-alcohol.
Troubleshooting & Optimization:
Experimental Protocol: Stereoselective Reduction of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to the exo-Alcohol
-
Dissolution: Dissolve the ketone precursor in a suitable anhydrous solvent (e.g., THF or methanol) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C or -78 °C.
-
Reducing Agent Addition: Slowly add a solution of a bulky reducing agent such as Sodium Borohydride in methanol. The stereochemical outcome of the reduction of similar bicyclic ketones is highly dependent on the choice of reducing agent[1].
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the exo-alcohol from any minor endo-alcohol isomer.
Caption: Synthetic pathways to endo- and exo-amines.
FAQ 2: I am using a Mitsunobu reaction to convert the exo-alcohol to an endo-azide, but I am getting low yields and multiple side-products. What is going wrong?
Answer: The Mitsunobu reaction, while powerful for achieving stereochemical inversion, is known for its potential side reactions and purification challenges.[2][3]
Plausible Cause 1: Incomplete Reaction
If the reaction does not go to completion, you will have unreacted exo-alcohol in your crude product.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a slight excess (1.2-1.5 equivalents) of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD). | Ensuring a slight excess of the Mitsunobu reagents can drive the reaction to completion. |
| Reaction Time/Temp | Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature (e.g., from 0 °C to room temperature) may be beneficial. | The reaction rate can be substrate-dependent. |
Plausible Cause 2: Formation of an Elimination Side-Product
The activated alcohol intermediate in the Mitsunobu reaction can undergo elimination to form an alkene, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]non-6-ene.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Nucleophile Acidity | Ensure the pKa of your nitrogen source (e.g., hydrazoic acid from DPPA) is sufficiently low. | A more acidic nucleophile will more effectively trap the activated alcohol before elimination can occur.[2] |
| Temperature Control | Maintain a low reaction temperature (typically 0 °C or below) during the addition of the azodicarboxylate. | Higher temperatures can favor the elimination pathway. |
Plausible Cause 3: Byproducts from Mitsunobu Reagents
The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These can complicate purification.
Troubleshooting & Optimization:
| Technique | Protocol |
| Chromatography | Careful column chromatography on silica gel is often the most effective method for removing both TPPO and the hydrazine byproduct. |
| Alternative Reagents | Consider using polymer-supported triphenylphosphine or modified phosphines and azodicarboxylates designed for easier removal of byproducts. |
Sources
Overcoming steric hindrance in reactions with "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane." This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with this sterically hindered, yet valuable, building block. Our guidance is based on established chemical principles and field-proven methodologies to help you achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, and why are reactions at the amino group so challenging?
A1: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a conformationally rigid bicyclic amine. The primary amino group at the C7 position is located in an endo configuration, meaning it points towards the interior of the bicyclic framework. This geometry creates significant steric hindrance due to the proximity of the opposing C3-O-C4 bridge and the bulky tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen (N9).
This steric congestion physically shields the lone pair of electrons on the C7-nitrogen, impeding the approach of electrophiles and reducing its nucleophilicity. Consequently, standard reaction conditions often result in low yields, slow reaction rates, or complete failure.
Caption: Steric shielding of the C7-amino group.
Q2: What are the fundamental strategies to improve reaction outcomes with this molecule?
A2: Success hinges on overcoming the high activation energy barrier caused by steric hindrance. The core strategies are:
-
Increase Reagent Reactivity: Employ more reactive electrophiles. For instance, use alkyl iodides or triflates instead of bromides/chlorides for alkylations, as they possess superior leaving groups.[1]
-
Force Reaction Conditions: Higher temperatures provide the energy to overcome the steric barrier. Microwave irradiation is particularly effective for rapidly heating and accelerating sluggish reactions.[2]
-
Select Appropriate Solvents: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[1][3] Protic solvents, however, can be beneficial in other mechanisms, such as certain reductive aminations, by facilitating proton transfer.[4]
-
Utilize Modern Catalysis: Transition-metal catalysts (e.g., Pd, Cu, Ru, Ir) can offer alternative reaction pathways with lower activation energies, enabling transformations that are otherwise impossible.[5][6][7]
-
Consider Alternative Synthetic Routes: If direct functionalization of the amine fails, it may be more effective to construct the desired molecule by introducing the key functionality in a final, sterically demanding step.[8]
Part 2: Troubleshooting Guide for Specific Reactions
This section provides detailed troubleshooting workflows and protocols for common synthetic transformations.
Issue 1: Low or No Yield in N-Alkylation Reactions
Direct N-alkylation via an SN2 mechanism is often the first method attempted, and frequently, the most problematic.
A3: This is a classic challenge of steric hindrance impeding nucleophilic attack.[1] A systematic approach is required to increase the reaction's driving force.
Caption: Troubleshooting workflow for N-alkylation.
This method, adapted from protocols for hindered secondary amines, utilizes a highly reactive electrophile (alkyl tosylate) and a non-nucleophilic, sterically hindered base to prevent side reactions.[9]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 mmol).
-
Reagent Addition: Add the alkyl tosylate (1.1 mmol, 1.1 equiv) and 1,2,2,6,6-pentamethylpiperidine (PMP) (1.1 mmol, 1.1 equiv).
-
Solvent: Add anhydrous toluene (2-3 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Due to the high steric hindrance, reactions may require 24-72 hours.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter to remove the PMP-tosylate salt.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel (often using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking).
| Parameter | Standard Conditions | Optimized Protocol | Rationale |
| Alkylating Agent | Alkyl Bromide | Alkyl Tosylate | Tosylate is a much better leaving group, increasing reaction rate. |
| Base | K₂CO₃ / Cs₂CO₃ | 1,2,2,6,6-Pentamethylpiperidine | PMP is a strong, non-nucleophilic base that avoids competing alkylation. |
| Solvent | Acetonitrile (82°C) | Toluene (111°C) | Higher temperature provides more energy to overcome the activation barrier. |
| Typical Time | 12-24 h | 24-72 h | Highly hindered reactions require significantly longer times.[1] |
| Expected Yield | <10% or No Reaction | 40-70% (Substrate Dependent) | The combination of a better leaving group and optimal conditions drives the reaction forward. |
Issue 2: Difficulty in N-Acylation and Amide Bond Formation
Standard peptide coupling reagents (e.g., HATU, DCC, EDC/HOBt) can fail because the sterically hindered amine cannot efficiently attack the activated ester intermediate.
A4: The key is to use a highly electrophilic acylating agent or conditions that favor the irreversible formation of the amide bond.
Converting the carboxylic acid to a more reactive acyl chloride is a robust method for acylating hindered amines.
Step-by-Step Methodology:
Part A: Acyl Chloride Formation
-
To a flask containing the carboxylic acid (1.0 mmol), add anhydrous dichloromethane (DCM) (5 mL) and a catalytic drop of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use immediately in the next step.
Part B: Amide Formation
-
Dissolve the Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 mmol) in anhydrous DCM (10 mL).
-
Add a non-nucleophilic base such as triethylamine (2.5 equiv) or diisopropylethylamine (DIPEA) (2.5 equiv).
-
Cool the solution to 0 °C.
-
Dissolve the crude acyl chloride from Part A in anhydrous DCM (5 mL) and add it dropwise to the amine solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Issue 3: Challenges in C-N Cross-Coupling Reactions
Reactions like the Buchwald-Hartwig amination are powerful but can be challenging when both the amine and the aryl halide are sterically hindered.
A5: This scenario represents a "doubly hindered" coupling, which requires a highly active and specialized catalyst system. While modern palladium systems with bulky phosphine ligands are powerful, copper-catalyzed systems have shown unique efficacy in these challenging transformations.[5]
This protocol is based on literature demonstrating the coupling of sterically demanding partners using a specific pyrrole-ol ligand with a copper catalyst.[5]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add CuI (0.05 mmol, 5 mol%), the specified pyrrole-ol ligand (e.g., L7 in the reference, 0.10 mmol, 10 mol%), and a suitable base like K₃PO₄ (2.0 mmol, 2.0 equiv) to an oven-dried vial.
-
Reagent Addition: Add the ortho-substituted aryl iodide (1.0 mmol, 1.0 equiv) and the Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.2 mmol, 1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent such as dioxane or toluene (2 mL).
-
Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Description |
| Catalyst | CuI (Copper(I) Iodide) |
| Ligand | Specialized Pyrrole-ol Ligand[5] or other advanced ligand for hindered coupling |
| Base | K₃PO₄ (Potassium Phosphate) |
| Solvent | Dioxane or Toluene |
| Temperature | 80–120 °C |
| Rationale | Copper catalysis with specialized ligands can enable C-N couplings that are unprecedented with many palladium systems, particularly for coupling two highly hindered partners.[5] |
References
-
Tcyrulnikov, S. et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5886–5890. [Link]
-
Wang, Y. et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(11), 1391. [Link]
-
Mothowigh, O. F. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 50(32), 11139-11147. [Link]
-
Chusov, D. et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11598-11605. [Link]
-
Flaherty, A., Trunkfield, A., & Barton, W. (2005). Palladium-catalyzed cross-coupling of B-benzyl-9-borabicyclo[3.3.1]nonane to furnish methylene-linked biaryls. Organic Letters, 7(22), 4975–4978. [Link]
-
Demir, S. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4945–4956. [Link]
-
Request PDF. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction degree based on different primary amines in CDCl3/MeOD. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Welcome to the technical support guide for the synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The unique constrained bicyclic structure of this compound makes it an attractive building block, but its synthesis can present challenges, particularly concerning yield and stereochemical control. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and analogous systems.
Overview of the Synthetic Strategy
The synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a multi-step process that requires careful control over reaction conditions to ensure high yield and the desired endo stereochemistry. The general synthetic pathway is outlined below.
Caption: General Synthetic Workflow
Part 1: Synthesis of the Bicyclic Ketone Precursor
The formation of the 3-oxa-9-azabicyclo[3.3.1]nonane core is a critical step that establishes the rigid framework of the molecule. This is often achieved through a variation of the Mannich reaction.
Protocol Insights: Bicyclic Ketone Formation
For the 3-oxa variant, a similar strategy would be employed, likely starting with precursors that already contain the ether linkage.
Troubleshooting Q&A: Bicyclic Ketone Synthesis
Q1: My yield for the bicyclic ketone is very low. What are the likely causes?
A1: Low yields in Mannich-type cyclizations for these bicyclic systems are often traced back to a few key parameters:
-
pH Control: The reaction is highly pH-dependent. The amine needs to be in its free base form to be nucleophilic, but acidic conditions are required to activate the aldehyde and promote the Mannich reaction. Careful addition of reagents and buffering may be necessary.[1]
-
Reaction Concentration: These are multi-component reactions, and running them at too high a dilution can disfavor the desired intramolecular cyclization, leading to polymerization or other side reactions.
-
Purity of Starting Materials: Impurities in the starting materials, particularly in glutaraldehyde which can exist in various forms in solution, can significantly impact the reaction outcome.
-
Side Reactions: Competing reactions, such as self-condensation of the ketone or polymerization of the aldehyde, can reduce the yield.
Q2: I am getting a complex mixture of products that is difficult to purify. How can I improve the reaction's selectivity?
A2: A complex product mixture suggests a lack of control over the reaction conditions. Consider the following:
-
Temperature Control: Running the reaction at a lower temperature can help to minimize side reactions and improve selectivity.
-
Order of Addition: The order in which the reagents are mixed can be critical. It is often beneficial to pre-mix the amine and aldehyde before adding the ketone component.
-
Use of a Protecting Group: Ensuring the nitrogen atom is protected with the Boc group from the start can simplify the reaction and subsequent purification.
Part 2: Stereoselective Conversion of Ketone to Endo-Amine
This is arguably the most critical step, as the biological activity of the final compound often depends on the stereochemistry of the amino group. The goal is to selectively form the endo isomer. A common approach is a two-step process involving the formation of an oxime followed by a diastereoselective reduction, or a direct reductive amination.
Protocol Insights: Achieving Endo Selectivity
The stereochemical outcome of the reduction of the ketone or its corresponding imine/oxime is dictated by the steric environment of the bicyclic system. The reducing agent will typically approach from the less hindered face of the carbonyl or imine group.
For many 9-azabicyclo[3.3.1]nonane systems, reduction with standard hydride reagents like sodium borohydride (NaBH₄) favors the formation of the endo-alcohol.[2][3] This is because the approach of the hydride from the exo face is sterically less hindered. This principle can be extended to the reduction of an intermediate oxime or imine to yield the desired endo-amine.
Caption: Troubleshooting Logic for Stereoselective Amination
Troubleshooting Q&A: Stereoselective Amination
Q1: My reaction is producing a mixture of endo and exo isomers. How can I improve the endo selectivity?
A1: Achieving high diastereoselectivity is a common challenge. Here are some strategies to favor the endo product:
-
Choice of Reducing Agent: The size and nature of the hydride donor are critical.
-
For Oxime/Imine Reduction: Sodium borohydride in an alcoholic solvent is a good starting point, as it often provides good endo selectivity in related systems.[2] If selectivity is poor, consider more sterically demanding reducing agents.
-
Direct Reductive Amination: Sodium triacetoxyborohydride (STAB) is often milder and can provide different selectivity compared to NaBH₄ or sodium cyanoborohydride (NaCNBH₃).[4]
-
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the thermodynamically more stable product.
-
Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. It is worth screening different solvents (e.g., methanol, ethanol, THF).
Q2: The reductive amination is not going to completion, and I am recovering starting ketone. What should I do?
A2: Incomplete conversion in reductive amination can be due to several factors:
-
Inefficient Imine/Enamine Formation: The equilibrium between the ketone/amine and the imine/enamine might not favor the intermediate. You can try:
-
Adding a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium forward.
-
Using a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
-
-
Decomposition of the Reducing Agent: Some reducing agents, like NaBH₄, are sensitive to acidic pH. If you are using an acid catalyst, ensure it is compatible with your chosen hydride source. NaCNBH₃ is more stable at a moderately acidic pH.
-
Steric Hindrance: The bicyclic ketone may be sterically hindered. In such cases, longer reaction times or a slight increase in temperature might be necessary.
Representative Protocol: Two-Step Oxime Reduction
This is a representative protocol based on analogous systems and may require optimization.
-
Oxime Formation:
-
Dissolve the bicyclic ketone (1.0 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Work up the residue by partitioning between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer and concentrate to obtain the crude oxime, which can often be used without further purification.
-
-
Diastereoselective Reduction:
-
Dissolve the crude oxime in a suitable alcohol (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0-4.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Remove the methanol under reduced pressure and perform an aqueous workup to isolate the crude amine.
-
| Reducing Agent | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Good for endo selectivity in many bicyclic systems. Less reactive than LiAlH₄.[2] |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Mild reducing agent, often used for one-pot reductive aminations.[4] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol, Ethanol | Stable in weakly acidic conditions, useful when an acid catalyst is needed for imine formation. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very powerful reducing agent. May lead to lower selectivity and reduce other functional groups. |
Part 3: Purification of the Final Product
The final product is a polar, basic amine, which can present significant purification challenges, especially with standard silica gel chromatography.
Protocol Insights: Purification Strategies
The primary amino group in the target molecule is basic and will strongly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column, resulting in low recovery.[5]
Troubleshooting Q&A: Purification
Q1: My compound is streaking badly on the silica gel TLC plate and I can't get good separation with my column.
A1: This is a classic problem with polar amines. Here are several effective strategies:
-
Mobile Phase Modification:
-
Add a Competing Base: The most common solution is to add a small amount of a volatile base to your eluent system. A typical mobile phase would be Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[6] The added base neutralizes the acidic sites on the silica, preventing strong interactions with your product.
-
Pre-treating the Silica: You can also pre-treat your column by flushing it with your mobile phase containing the amine additive before loading your sample.[5]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have an amino-propyl functionality bonded to the silica, creating a more basic surface that is ideal for purifying basic compounds.
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character (the Boc group helps here), reverse-phase HPLC or flash chromatography can be an excellent option. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Remember that you will need to isolate the free base from the resulting salt after purification.
Q2: I have successfully purified my compound, but my final yield is low after the column. Where did my product go?
A2: If you observe significant product loss during chromatography, it is likely due to irreversible adsorption on the column. This is a strong indication that the interaction between your basic amine and the acidic silica is too strong. To mitigate this:
-
Increase the Amount of Additive: If you are already using TEA or ammonia, try increasing the concentration slightly.
-
Switch to a Less Acidic Stationary Phase: This is the most reliable solution. Move to an amine-functionalized silica or alumina column.
-
Protect the Amine: While the primary amine is the target, if you are purifying an intermediate, ensure it is appropriately protected (e.g., as a carbamate) to reduce its basicity and polarity, making purification on standard silica much easier.
References
-
Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl) - ACS Publications. Available at: [Link]
-
Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00147B. Available at: [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
- EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Google Patents.
-
endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane - Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - MDPI. Available at: [Link]
-
SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1] - Taylor & Francis Online. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC - NIH. Available at: [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. Available at: [Link]
-
Enantioselective Organocatalytic Reductive Amination | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF - ResearchGate. Available at: [Link]
-
How to purify polar cyclic peptides? - ResearchGate. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Scalable Synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. This guide is designed for researchers, chemists, and drug development professionals engaged in the scalable synthesis of this valuable constrained bicyclic amine. As a molecule with a rigid three-dimensional structure, it serves as a critical building block in medicinal chemistry for creating novel therapeutics with improved pharmacological properties.[1][2]
This document moves beyond a simple protocol, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical challenges encountered during laboratory and scale-up operations. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Proposed Scalable Synthetic Pathway
The synthesis of bicyclo[3.3.1]nonane systems, particularly heteroatomic variants, can be challenging.[3][4] The most robust and scalable route to the target compound avoids hazardous reagents and difficult-to-remove impurities. The proposed pathway involves a key double Mannich-type cyclization to construct the core, followed by a stereoselective reductive amination. This strategy is adapted from well-established methods for synthesizing related 3,7-diazabicyclo[3.3.1]nonane derivatives.[5][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Sci-Hub. SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES / HETEROCYCLES, 2013 [sci-hub.box]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Challenges in the Boc-deprotection of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane"
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with complex bicyclic amine scaffolds. Specifically, we will address the common and often nuanced challenges encountered during the Boc-deprotection of the bridgehead nitrogen (N9) in endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0).[1][2][3]
This unique molecule, featuring a rigid bicyclo[3.3.1]nonane core, a Boc-protected bridgehead secondary amine (N9), and a free primary amine (C7), is a valuable building block in drug discovery.[4] However, its deprotection is not always straightforward. The steric hindrance imposed by the cage-like structure and the presence of a second basic nitrogen atom introduce challenges that require careful consideration of reaction conditions to ensure high yield and purity. This document provides a series of troubleshooting questions, in-depth technical explanations, and validated protocols to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard TFA/DCM deprotection is sluggish and gives incomplete conversion. What is causing this?
Answer: This is the most frequently reported issue and typically stems from a combination of factors related to the substrate's unique structure and the reaction environment.
-
Steric Hindrance: The bicyclic framework sterically shields the N9-Boc group, hindering the approach of the acid. Unlike linear or monocyclic amines, this rigid structure cannot easily reorient to expose the reaction site, thus slowing the rate of acidolysis.[5]
-
Insufficient Acid Strength/Concentration: While Trifluoroacetic Acid (TFA) is a potent reagent, its effectiveness can be diminished. Old or improperly stored TFA can absorb atmospheric moisture, reducing its acidity. For sterically hindered substrates, a higher concentration of fresh TFA is often necessary to drive the reaction to completion.[5][6]
-
Solubility Issues: Upon initial protonation of the C7-amino group, the substrate becomes an ammonium salt. As the N9-Boc group is cleaved, the resulting product is a dicationic salt. This species may have limited solubility in less polar solvents like Dichloromethane (DCM), potentially causing it to precipitate from the solution and halt the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, anhydrous grade TFA.
-
Increase Acid Concentration: Gradually increase the TFA concentration from a standard 20-25% (v/v) in DCM up to 50% or even use neat TFA for short periods if the substrate is stable.[7]
-
Extend Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. Hindered systems may require extended reaction times (4-18 hours) at room temperature. Gentle heating (30-40°C) can be explored but must be done cautiously to avoid potential side reactions.[6]
-
Improve Solubility: If precipitation is observed, consider adding a co-solvent like methanol (up to 10%) to the DCM to help solubilize the protonated species.[8]
Q2: I'm observing a significant side product with a higher molecular weight. What is it and how can I prevent it?
Answer: The formation of a higher molecular weight byproduct is a classic sign of tert-butylation.
Mechanism of Side Reaction: The mechanism of Boc deprotection involves the formation of a relatively stable tert-butyl cation (t-Bu⁺) as a byproduct.[9][10][11] This cation is a potent electrophile. In your molecule, the most nucleophilic site is the free primary amine at the C7 position. This amine can attack the tert-butyl cation, leading to the formation of an N-tert-butylated side product.
To prevent this, you must "trap" the tert-butyl cation before it can react with your molecule. This is achieved by adding a scavenger to the reaction mixture.
Common Scavengers and Their Use:
-
Triisopropylsilane (TIS): Highly effective. It reduces the tert-butyl cation to isobutane. A typical concentration is 2.5-5% (v/v).[12]
-
Thioanisole: Particularly useful if other sensitive groups like methionine or tryptophan were present, but also effective as a general scavenger. Use at 2.5-5% (v/v).[12]
-
Water: Can act as a scavenger by trapping the cation to form tert-butanol. However, adding water reduces the acidity of the medium, so it should be used judiciously.[12]
Recommended Protocol Modification: Add 5% (v/v) Triisopropylsilane (TIS) to your TFA/DCM mixture before adding your substrate. This ensures the scavenger is present and ready to trap any generated tert-butyl cations immediately.
Visualizing the Deprotection and Side Reaction
The following diagram illustrates the desired deprotection pathway and the competing side reaction.
Caption: Desired deprotection pathway versus side reaction.
Q3: My downstream chemistry is incompatible with strong acids like TFA. What are some reliable, milder alternatives?
Answer: Absolutely. When dealing with acid-sensitive functional groups elsewhere in a molecule, switching to a milder deprotection system is critical. Several effective alternatives to TFA exist.
| Reagent System | Solvent | Conditions | Pros | Cons |
| 4M HCl | 1,4-Dioxane | 0°C to RT, 1-4 h | Milder than TFA; product precipitates as hydrochloride salt, aiding isolation.[6][13] | Dioxane is a peroxide-former and has health concerns; may be slower for hindered groups. |
| Trimethylsilyl Iodide (TMSI) | DCM or Acetonitrile | 0°C to RT, 1-3 h | Neutral conditions, very mild and efficient.[14][15] | Reagent is moisture-sensitive and can be expensive; workup requires quenching. |
| Thermal (Neat or Solvent) | High-boiling solvent (e.g., Toluene, xylene) or neat | 100-150°C | Avoids acidic reagents entirely; can be very clean.[16][17] | Requires high temperatures which may not be suitable for all substrates; potential for other thermal decomposition. |
| Aqueous Phosphoric Acid (H₃PO₄) | THF/Water | RT to 50°C | Environmentally benign and selective for Boc groups.[18][19] | Requires aqueous conditions; may not be suitable for water-sensitive compounds. |
Recommendation: For a balance of efficacy and mildness, 4M HCl in 1,4-Dioxane is often the best first alternative to try. It is commercially available and the precipitation of the product as a clean hydrochloride salt is a significant advantage for purification.
Q4: How can I effectively monitor the reaction progress and perform the final work-up?
Answer: Proper reaction monitoring and a well-planned work-up are essential for success.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest method.
-
Mobile Phase: A polar system like 10-20% Methanol in DCM with 1% Ammonium Hydroxide is a good starting point.
-
Visualization: The deprotected product is a diamine and will be significantly more polar than the starting material (lower Rf). Use a ninhydrin stain ; it will react with both the C7 primary amine of the starting material and the newly freed N9 secondary amine of the product, typically showing up as a distinct purple or yellow spot.[15] The disappearance of the starting material spot is your endpoint.
-
-
LC-MS: Provides unambiguous confirmation of the starting material's consumption and the product's formation by mass.
Work-up and Isolation: The goal is to isolate the diamine product, typically as its salt for better stability and handling.
-
Removal of Acid: After the reaction is complete, concentrate the mixture in vacuo. To remove residual acid (especially TFA), co-evaporate several times with a suitable solvent like DCM or toluene.[20]
-
Precipitation of the Salt: Add a non-polar solvent like diethyl ether or MTBE to the concentrated residue. This will often cause the diamine salt (ditrifluoroacetate or dihydrochloride) to precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with the non-polar solvent, and dry under high vacuum. This salt is often pure enough for the next step.
-
Generating the Free Amine (If Necessary): If the free diamine is required, dissolve the salt in a minimal amount of water or methanol and carefully add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until the pH is >9. Extract the free amine into an organic solvent like DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Be aware that the free diamine may be less stable and more difficult to handle than its salt form.[8]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues during the Boc-deprotection of this substrate.
Caption: A decision tree for troubleshooting deprotection.
Detailed Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
-
To a round-bottom flask, add the Endo-7-amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Add Triisopropylsilane (TIS) (0.5 eq, approx. 5% v/v of the final TFA volume).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, to a final concentration of 25-50% v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction every 1-2 hours by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate twice with DCM (2 x 10 mL) to remove excess TFA.
-
Add diethyl ether (20 mL) to the residue and stir or sonicate to induce precipitation.
-
Collect the resulting solid (ditrifluoroacetate salt) by filtration, wash with cold diethyl ether, and dry under high vacuum.
Protocol 2: Alternative Deprotection with HCl in Dioxane
-
Dissolve the Endo-7-amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) in a minimal amount of anhydrous Methanol or DCM (just enough to achieve dissolution).
-
To this solution, add a commercial solution of 4.0 M HCl in 1,4-Dioxane (10-15 eq).
-
Stir the mixture at room temperature. A precipitate (the dihydrochloride salt) will often form within 30-60 minutes.
-
Monitor the reaction for completeness (2-4 hours).
-
Once complete, dilute the slurry with diethyl ether to ensure full precipitation.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under high vacuum.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry.
-
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers. Benchchem.
-
Amine Protection / Deprotection. Fisher Scientific.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
-
Alternative Methods for Boc Deprotection. Reddit r/chemistry.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Challenges in N-Boc deprotection and alternative methods. Benchchem.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
-
Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. INDOFINE Chemical Company.
-
endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane 97%. AChemBlock.
-
Buy endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. Aurum Pharmatech.
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Organic Process Research & Development.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Bicyclic Aliphatic Amines. Enamine.
Sources
- 1. ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE | 280762-03-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane 97% | CAS: 280762-03-0 | AChemBlock [achemblock.com]
- 3. aurumpharmatech.com [aurumpharmatech.com]
- 4. enamine.net [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. mcours.net [mcours.net]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. rsc.org [rsc.org]
Technical Support Center: Stereochemical Control in the Functionalization of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0). The unique conformational constraints of this bicyclic scaffold present both opportunities and challenges in achieving desired stereochemical outcomes during functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities.
Understanding the Conformational Landscape
The stereochemical outcome of reactions involving the endo-amino group at the C7 position is intrinsically linked to the conformational preferences of the bicyclo[3.3.1]nonane core. This system predominantly exists in a twin-chair conformation, although chair-boat conformations can also be populated, especially in the presence of bulky substituents.[1] The 3-oxa and 9-aza substitutions introduce additional electronic and steric factors that influence this equilibrium.
The endo orientation of the C7 amino group places it in a sterically hindered environment within the bicyclic framework. This inherent steric hindrance is a critical factor to consider when planning synthetic transformations, as it dictates the facial selectivity of approaching electrophiles.
Caption: Troubleshooting flowchart for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of the 3-oxa-9-aza-bicyclo[3.3.1]nonane ring system, and how does this affect reactivity at the C7-endo position?
A1: The 3-oxa-9-aza-bicyclo[3.3.1]nonane system, like the parent bicyclo[3.3.1]nonane, strongly prefers a twin-chair conformation to minimize steric strain. [1]In this conformation, the C7-endo position is sterically shielded by the flagpole interactions with the C3-oxygen and the C9-nitrogen bridge. This makes the approach of reagents to the endo face more difficult compared to the exo face. Therefore, reactions at the endo-amino group are often slower and may require more forcing conditions or less sterically demanding reagents.
Q2: Can the Boc protecting group on the 9-nitrogen influence the stereochemical outcome of reactions at the C7-amino group?
A2: Yes, the Boc protecting group can exert a significant influence. Its steric bulk can further restrict the conformational flexibility of the ring system, potentially locking it more rigidly into the twin-chair conformation. This can enhance the steric shielding of the endo face, making reactions at the C7-endo-amino group even more challenging. However, this increased rigidity can also lead to higher diastereoselectivity if a reaction does proceed, as it disfavors alternative conformations that might lead to mixtures of products.
Q3: Are there any conditions that could lead to epimerization at the C7 position, from the endo to the exo isomer?
A3: While direct epimerization of the amine itself is unlikely under standard functionalization conditions, certain reaction pathways could potentially lead to the formation of the exo product. For instance, harsh basic conditions or high temperatures could favor a minor chair-boat conformation where the steric environment is altered. More plausibly, if the C7 position were adjacent to a carbonyl group, enolization could lead to epimerization. However, for the parent amine, this is not a primary concern under typical acylation, sulfonylation, or alkylation conditions.
Q4: How can I confirm the stereochemistry of my functionalized product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is the most powerful tool for this. For the endo isomer, you would expect to see NOE correlations between the proton on C7 and other protons on the endo face of the molecule. In contrast, an exo-substituted product would show NOE correlations to the exo-protons. X-ray crystallography, if a suitable crystal can be obtained, provides definitive proof of stereochemistry.
Experimental Protocols
Protocol 1: Stereoselective N-Acetylation of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Dissolve endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.
Protocol 2: Stereoselective N-Methylation via Reductive Amination of the Precursor Ketone
This protocol assumes the availability of the precursor ketone, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one.
-
Dissolve 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one (1.0 eq) in anhydrous methanol (0.1 M).
-
Add a solution of methylamine in methanol (2.0 M, 2.0 eq).
-
Add acetic acid (1.0 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Cyanide gas may be evolved if the pH becomes too acidic. Ensure the solution remains basic or neutral.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 1 M NaOH and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the N-methylated endo-amine. The endo product is generally favored due to the steric hindrance of the exo face to the approach of the bulky reducing agent.
References
-
D. G. G. de la Torre, M. A. G. de la Torre, F. J. P. Garrido, J. M. C. Gallo, A. E. Aliev, J. Org. Chem.2003 , 68 (13), 5116–5123. [Link]
Sources
Stability of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" under different reaction conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" (CAS: 280762-03-0). The focus is on the stability of this versatile building block under various reaction conditions, offering troubleshooting advice and validated protocols to ensure successful experimental outcomes. The unique constrained bicyclic structure combined with the crucial Boc-protecting group necessitates a clear understanding of its chemical behavior.
General Stability Profile at a Glance
The stability of this molecule is overwhelmingly dictated by the tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen. The bicyclic framework itself is robust under most conditions that do not degrade ethers or secondary amines.
| Condition Category | Reagent/Condition Examples | Stability Summary | Key Considerations |
| Strongly Acidic | TFA, HCl (≥1 M), H₂SO₄ | Labile | Rapid deprotection occurs, releasing the free bridgehead amine. |
| Mildly Acidic | Acetic Acid, pH 4-6 Buffers | Potentially Labile | Slow cleavage may occur over time; stability is concentration and temperature-dependent. |
| Basic | NaOH, K₂CO₃, Et₃N, DIPEA | Stable | The Boc group is resistant to a wide range of basic and nucleophilic conditions.[1][2] |
| Reductive | H₂/Pd, NaBH₄, LiAlH₄ | Stable | Orthogonal to common reductive cleavage conditions used for Cbz or benzyl groups.[3] |
| Oxidative | m-CPBA, KMnO₄, CrO₃ | Generally Stable | The Boc group is robust; however, strong oxidants may affect the primary amine or the ether linkage. |
| Thermal | Heating >150 °C | Potentially Labile | Thermal deprotection is possible at elevated temperatures, even without a catalyst.[4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and reaction of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Q1: My Boc group was unintentionally cleaved. What is the most likely cause?
Answer: The most common cause of unintended Boc deprotection is exposure to acidic conditions. The Boc group is designed to be removed by acid.[6] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7] This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.[7][8]
Troubleshooting Checklist:
-
Reagent Purity: Have you checked the pH of your solvents or reagents? For example, some grades of chloroform can contain trace amounts of HCl.
-
Acidic Additives: Are you using any additives that could be acidic or become acidic upon hydrolysis (e.g., certain Lewis acids)?
-
Workup Conditions: Did you use an acidic wash (e.g., 1M HCl or citric acid) during your reaction workup? Even brief exposure can cause significant cleavage. A user attempting to acidify a related compound to pH ~2.5 would expect to see Boc removal.[9]
-
Chromatography: Is your silica gel acidic? Pre-treating silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.1-1%) can prevent on-column deprotection.
Q2: How stable is the compound to basic conditions during a reaction, such as a saponification or an amide coupling?
Answer: The Boc group is exceptionally stable under basic and nucleophilic conditions.[1] This is a key feature of its utility, providing orthogonality to other protecting groups like Fmoc, which is base-labile.[1] You can confidently perform reactions using common bases such as:
-
Inorganic bases (NaOH, LiOH, K₂CO₃)
-
Amine bases (Triethylamine, DIPEA, Pyridine)
-
Strong, non-nucleophilic bases (DBU, t-BuOK)
This stability makes the compound ideal for modifications at the endo-7-amino position (e.g., acylation, alkylation) without disturbing the Boc-protected bridgehead nitrogen.
Q3: I am seeing unexpected side products after my acidic deprotection step. What are they and how can I prevent them?
Answer: The primary culprit for side reactions during acidic deprotection is the highly reactive tert-butyl cation that is generated as a byproduct.[10] This carbocation is an electrophile and can alkylate any available nucleophiles in your reaction mixture.[10][11]
Common Nucleophilic Sites Prone to Alkylation:
-
Electron-rich aromatic rings (e.g., in Tryptophan or Tyrosine residues if used in peptide synthesis).
-
Sulfur-containing residues (e.g., Methionine, Cysteine).[11]
-
The newly deprotected primary amine itself or other amine/hydroxyl groups on your substrate.
Solution: The Use of Scavengers To prevent these side reactions, it is critical to include a "scavenger" in your deprotection cocktail. The scavenger's role is to trap the tert-butyl cation before it can react with your desired product.
| Scavenger | Typical Concentration | Use Case |
| Anisole | 5-10% (v/v) | General purpose, effective for trapping carbocations.[10] |
| Thioanisole | 5-10% (v/v) | Particularly effective for protecting sulfur-containing functional groups.[10] |
| Triethylsilane (TES) | 5-10% (v/v) | A reducing scavenger that converts the t-butyl cation to isobutane. |
| Water | ~5% (v/v) | Can act as a scavenger but may affect reaction solubility and kinetics. |
Q4: Can I heat my reaction involving this compound?
Answer: The thermal stability is conditional. In a neutral or basic medium, the compound is stable at moderate temperatures (e.g., up to 80-100 °C) for typical reaction times. One inquiry noted that the Boc group should be stable at 37°C if not in an acidic medium.[12]
However, at very high temperatures (>150-200 °C), thermal deprotection can occur even in the absence of an acid catalyst.[4][5] This method is sometimes used as a "green" alternative to acidic deprotection, often in high-boiling solvents or under continuous flow conditions.[4] Unless you are specifically targeting thermal deprotection, it is advisable to keep reaction temperatures below 120 °C to ensure the integrity of the Boc group.
Protocols & Methodologies
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of the Boc group to yield the free amine as its TFA salt.
Materials:
-
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Anisole (scavenger)
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add anisole (5% v/v of the total planned volume).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (25-50% v/v of the total volume) dropwise.[13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.[13]
-
Workup: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Caution: TFA is corrosive.
-
Precipitation & Isolation: Add cold diethyl ether to the crude residue to precipitate the amine TFA salt. Stir or sonicate the slurry to break up any solids.
-
Filtration: Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum. The product is typically obtained as the TFA salt and can be used directly or neutralized in a subsequent step.
Protocol 2: General Stability Test
This workflow allows you to test the stability of the compound under your specific proposed reaction conditions.
Procedure:
-
Prepare Test Solutions: Create small-scale solutions of your proposed reaction mixture but excluding a key reagent required for the reaction to proceed (e.g., prepare the solvent, base, and other additives, but not the coupling partner).
-
Incubate: Add a known quantity of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane to the test solution. Stir the mixture at your intended reaction temperature.
-
Sample & Quench: At various time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr), withdraw a small aliquot of the reaction mixture. Quench it immediately by diluting into a neutral or slightly basic mobile phase (for LC-MS analysis) to stop any further degradation.
-
Analyze: Analyze the quenched samples by LC-MS or HPLC. Compare the peak area of the starting material to that of any observed deprotected product or other degradants. This will provide a quantitative measure of stability over time.
Visualized Mechanisms and Workflows
Caption: Workflow for troubleshooting unintended Boc cleavage.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group [Table]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18715. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? [Forum discussion]. Retrieved from [Link]
-
Reddit. (2022, November 13). Why is boc stable to hydrolysis under basic conditions? [Forum discussion]. r/OrganicChemistry. Retrieved from [Link]
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 47(16), 2876-2879. (Note: While the provided link is to a Tetrahedron article, the general concept of Boc reactivity is widely discussed).
-
Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. echemi.com [echemi.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Analytical techniques for assessing purity of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane"
Welcome to the technical support center for the analytical assessment of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the purity of this critical pharmaceutical intermediate.
Introduction
"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" is a structurally complex, chiral building block used in the synthesis of various pharmaceutical agents. Its rigid bicyclic framework and protected amine functionalities make it a valuable synthon, but also present unique challenges in purity analysis. This guide provides a comprehensive overview of the recommended analytical techniques, potential pitfalls, and troubleshooting strategies to ensure the quality and consistency of your material.
The purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1][2][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane?
A1: A multi-pronged approach is recommended to comprehensively assess the purity of this compound. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the workhorse for separating and quantifying organic impurities.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is ideal for analyzing volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identification of impurities. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides molecular weight information and structural details of unknown impurities, aiding in their identification.
Q2: What are the likely impurities I should be looking for in my sample?
A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation.[1] For this specific molecule, potential impurities could include:
-
Diastereomers: The "exo" isomer of the 7-amino group.
-
Unprotected starting materials or intermediates.
-
Over-alkylated or di-Boc protected by-products.
-
Residual solvents from the synthesis and purification steps (e.g., dichloromethane, methanol, ethyl acetate).
-
Degradation products, such as the de-Boc'd compound.
Q3: My HPLC analysis of the compound shows significant peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing for this compound is likely due to the interaction of the basic amine group with residual acidic silanol groups on the surface of the silica-based HPLC column.[6] Here are some troubleshooting steps:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing this secondary interaction.[6]
-
Use a highly end-capped column: These columns have fewer accessible silanol groups.
-
Add a competing base: A small amount of a competing base like triethylamine (TEA) in the mobile phase can mask the silanol groups. However, this may interfere with MS detection.
-
Consider a different stationary phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved peak shape for amines.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Main Peak and Impurity | Suboptimal mobile phase composition. | Adjust the organic-to-aqueous ratio. Consider a different organic modifier (e.g., methanol instead of acetonitrile). |
| Incorrect column chemistry. | Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents. | |
| Baseline Drift/Noise | Column not equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time. |
| Detector lamp aging. | Check the lamp energy and replace if necessary. | |
| Air bubbles in the system. | Degas the mobile phase thoroughly.[7] |
GC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injector issue (e.g., plugged syringe, leak). | Check the syringe for blockage. Perform a leak check on the injector.[8] |
| Compound degradation in the hot injector. | Use a lower injector temperature. Consider derivatization to increase thermal stability. | |
| Peak Broadening or Tailing | Active sites in the liner or column. | Use a deactivated liner. Trim the first few centimeters of the column.[9] |
| Suboptimal flow rate. | Optimize the carrier gas flow rate. | |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow. | Verify oven temperature stability and carrier gas pressure/flow. |
| Column contamination. | Bake out the column at a high temperature (within its limits). |
qNMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Purity Value | Incorrectly weighed sample or internal standard. | Use a calibrated microbalance and ensure accurate weighing. |
| Overlapping signals of analyte and internal standard. | Choose an internal standard with signals in a clear region of the spectrum.[10][11] | |
| Incomplete relaxation of nuclei. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest. | |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the sample concentration if possible. |
| Incorrect number of scans. | Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This method is designed for the separation of the main compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a 50:50 mixture of water and acetonitrile.
Causality Behind Choices:
-
A C18 column is a good starting point for moderately polar compounds.
-
TFA is used as an ion-pairing agent to improve the peak shape of the basic amine by masking silanol interactions and providing a counter-ion.
-
A gradient elution is necessary to separate impurities with a wide range of polarities.
-
Detection at 210 nm is chosen because the Boc-protecting group has a weak chromophore that absorbs at low UV wavelengths.
Protocol 2: Analysis of Volatile Impurities by GC-FID
This method is suitable for the detection and quantification of residual solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection: 1 µL, split ratio 10:1.
-
Sample Preparation: Dissolve approximately 50 mg of the compound in 1 mL of a suitable high-boiling solvent like DMSO.
Causality Behind Choices:
-
A DB-624 column is designed for the analysis of residual solvents.
-
The temperature program allows for the separation of a wide range of solvents with different boiling points.
-
FID provides a sensitive and near-universal response for organic compounds.
Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the absolute purity of the compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.[10]
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse program with a 90° pulse.
-
Relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons.
-
Acquisition time of at least 3 seconds.
-
Number of scans: 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and correct the baseline.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Causality Behind Choices:
-
A long relaxation delay is crucial for accurate quantification in NMR.[7]
-
The choice of internal standard is critical; it must be stable, non-volatile, have a known purity, and its signals must not overlap with the analyte signals.[11][12][13]
-
CD₃OD is a good solvent choice as it can dissolve the polar amine compound.
Visualizations
Analytical Workflow Diagram
Caption: General workflow for the purity assessment of the target compound.
HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
A rapid, sensitive, efficient and reproducible method for the determination of Raloxifene hydrochloride. (n.d.). Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. Retrieved from [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). Journal of Mass Spectrometry. Retrieved from [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Bicyclo(3.3.1)nonane. (n.d.). PubChem. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency. Retrieved from [Link]
-
Common Sources Of Error in Gas Chromatography. (2025). Alwsci. Retrieved from [Link]
-
A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. (2006). Indian Journal of Chemistry. Retrieved from [Link]
-
Mass spectrum of 9-Oxa-bicyclo[3.3.1]nonane-1,4-diol with retention... (n.d.). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. (2006). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). Bureau International des Poids et Mesures. Retrieved from [Link]
-
Temperature Programming for Better GC Results. (2025). Phenomenex. Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Peak Fronting, Column Life and Column Conditioning. (2005). LCGC International. Retrieved from [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (n.d.). Oregon State University. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). LCGC Europe. Retrieved from [Link]
-
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2011). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
-
General method for selective Mono-Boc protection of diamines and thereof. (2016). SciSpace. Retrieved from [Link]
-
Activity and Decomposition. (n.d.). Separation Science. Retrieved from [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Bicyclo[3.3.1]nonan-2-one. (n.d.). NIST WebBook. Retrieved from [Link]
-
Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2019). Foods. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). International Journal of Molecular Sciences. Retrieved from [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]
-
What Causes Tailing In Gas Chromatography? (2025). YouTube. Retrieved from [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. (2025). Preprints.org. Retrieved from [Link]
-
26 questions with answers in CHIRAL HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... (n.d.). ResearchGate. Retrieved from [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Retrieved from [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
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- 9. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
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- 13. bipm.org [bipm.org]
Technical Support Center: Reactions of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common synthetic challenges involving Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane. As a key intermediate in medicinal chemistry, successful and efficient manipulation of this scaffold is critical. This resource is structured as a series of frequently asked questions (FAQs) to directly address issues encountered in the laboratory.
Section 1: Synthesis & Stereocontrol
The stereochemical purity of the starting material is paramount. The endo configuration of the 7-amino group is crucial for subsequent transformations and biological activity. Issues often arise during the synthesis of this building block, typically from its corresponding ketone precursor.
FAQ 1: My reductive amination of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one is producing a mixture of endo and exo isomers. How can I improve the endo selectivity?
Answer: Achieving high endo selectivity is a common challenge stemming from the steric environment of the bicyclic ketone. The choice of reducing agent is the most critical factor in directing the stereochemical outcome.
Causality: The stereoselectivity of a reductive amination is determined by the trajectory of the hydride attack on the intermediate iminium ion. Bulky reducing agents will preferentially attack from the less sterically hindered face of the molecule, which in this bicyclic system, leads to the desired endo amine.
Troubleshooting Protocol:
-
Reagent Selection: Switch from smaller, less selective hydride donors like sodium borohydride (NaBH₄) to a bulkier reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for direct reductive aminations as it is mild and shows excellent selectivity for imines over ketones.[1] Its steric bulk favors attack from the exo face, pushing the amino group into the desired endo position.
-
Reaction Conditions: Perform the reaction as a one-pot, direct reductive amination.[2] This involves mixing the ketone, the ammonia source (e.g., ammonium acetate), and the reducing agent together. This minimizes the isolation of the unstable imine intermediate.
-
pH Control: The reaction should be run under weakly acidic conditions (e.g., using acetic acid as a catalyst or solvent).[1] This is crucial for efficient imine formation without promoting side reactions or reducing agent decomposition.
-
Solvent: Use a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1]
Table 1: Comparison of Reducing Agents for Stereoselective Reductive Amination
| Reducing Agent | Typical Conditions | Key Advantages/Disadvantages | Expected Outcome |
| Sodium Borohydride (NaBH₄) | Methanol, rt | Disadvantage: Small, unselective, can reduce the starting ketone. | Low endo:exo ratio. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Advantage: Selective for imines. Disadvantage: Toxic cyanide byproduct. | Moderate to good endo:exo ratio. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, rt | Advantage: High selectivity for imines, bulky, non-toxic byproducts.[1] | High endo:exo ratio. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, H₂ (balloon or Parr) | Advantage: Green, high yielding. Disadvantage: May require specialized equipment, potential for over-reduction. | Variable, dependent on catalyst and substrate binding. |
Section 2: Reactions at the 7-Amino Group
The endo-7-amino group is a nucleophilic handle for elaboration, most commonly via amide bond formation. However, its position within the bicyclic scaffold can present steric challenges.
FAQ 2: I am observing low or no yield in my amide coupling reaction with the 7-amino group, even when using standard coupling reagents like HATU or EDC/HOBt.
Answer: This is a frequent issue when coupling sterically hindered amines. The low reactivity can be attributed to the steric bulk around the nitrogen atom, which impedes its nucleophilic attack on the activated carboxylic acid.[3][4]
Causality: Standard coupling conditions may not be sufficient to overcome the high activation energy associated with hindered substrates. The activated carboxylic acid intermediate (e.g., O-acylisourea) might decompose or undergo side reactions before the sterically encumbered amine can react.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Protocols:
-
Protocol 1: Pre-Activation with HATU [4]
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid. This step is critical as it ensures the formation of the highly reactive OAt-active ester before the amine is introduced.[5][6]
-
Add the Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction to completion (typically 1-12 hours) by LCMS.
-
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings [7][8]
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add a fluorinating agent (e.g., BTFFH - N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate) (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA) (2.2 equiv).
-
Stir for 10-15 minutes at room temperature to generate the acyl fluoride in situ.
-
Add the amine (1.0 equiv).
-
Seal the vessel and heat the reaction to 40-80 °C. Monitor progress over 12-24 hours. This method is effective for couplings that fail even with powerful uronium reagents.[7]
-
FAQ 3: I am seeing a significant guanidinium byproduct in my HATU coupling reaction. What is it and how can I prevent it?
Answer: The byproduct is formed when the amine nucleophile attacks the guanidinium carbon of the HATU reagent itself, rather than the activated carboxylic acid. This side reaction is more prevalent with highly nucleophilic or unhindered amines, but can occur if the primary coupling reaction is slow.[9]
Prevention Strategy: The most effective way to prevent this side reaction is to follow the pre-activation protocol described above (Protocol 1). By allowing the carboxylic acid to fully react with HATU to form the active ester before the amine is introduced, you minimize the concentration of free HATU available for the side reaction.[3]
Section 3: Boc-Deprotection Challenges
Removal of the Boc protecting group from the bridgehead nitrogen is a standard transformation, but it can present its own set of challenges, particularly concerning workup and product stability.
FAQ 4: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or requires harsh conditions. Are there alternative methods?
Answer: While TFA in DCM is the most common method for Boc deprotection, incomplete reactions can occur if the substrate is not fully soluble or if residual base is present.[10][11]
Causality: Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[10] The mechanism involves protonation of the carbamate, followed by loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[12] Any factor that reduces the effective acid concentration will slow the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water is not detrimental to the mechanism, but ensure your starting material is free of any basic impurities from previous steps that could quench the acid.
-
Increase TFA Stoichiometry: Instead of catalytic acid, use TFA as a co-solvent. A common mixture is 25-50% TFA in DCM. Let the reaction stir at room temperature and monitor by LCMS. The bubbling of CO₂ is a good indicator of reaction progress.[12]
-
Alternative: HCl in Dioxane/Ether: A solution of 4M HCl in 1,4-dioxane is a very effective alternative. It is often faster than TFA and provides the product as a stable hydrochloride salt, which can simplify purification by precipitation.
-
Side Reaction Note: The intermediate tert-butyl cation can alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings).[13] If this is a concern, add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture.
Decision Diagram for Boc Deprotection:
Caption: Decision process for selecting a Boc deprotection method.
Section 4: General Purification & Handling
The polar, basic nature of these bicyclic amines can make purification by standard silica gel chromatography challenging.
FAQ 5: My amine-containing products are streaking badly on silica gel TLC plates and columns, leading to poor separation. What can I do?
Answer: The streaking is caused by strong acid-base interactions between the basic amine and the acidic silanol groups on the surface of the silica gel.[14][15] This leads to irreversible binding, poor resolution, and low recovery.
Purification Strategies:
-
Mobile Phase Modifier: The simplest solution is to add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.
-
Amine-Functionalized Silica: For very challenging separations, use a column packed with amine-functionalized silica.[15] This stationary phase has a basic surface, which repels the basic analytes and prevents the strong interactions that cause streaking.
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography (C18 silica) can be an excellent option. Using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% TEA or ammonium hydroxide) will ensure the amine is in its neutral, free-base form, increasing its retention and improving peak shape.[14]
-
Purify as a Salt: If the final product is the deprotected diamine, consider purifying it as the HCl or TFA salt. These salts are often crystalline and can sometimes be purified by recrystallization, avoiding chromatography altogether.
References
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Amide bond formation. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Vrettos, E. I., et al. (2017). Radical-Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines.
- Vrettos, E. I., et al. (2017).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30285-30294.
- Iannuzzi, C., et al. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 26(11), 3245.
- Ranu, B. C., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(3), 83-88.
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane Derivatives
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved efficacy, selectivity, and pharmacokinetic profiles is relentless. The bicyclo[3.3.1]nonane framework is a prominent "privileged scaffold," appearing in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, promising derivative: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane .
This compound is a conformationally restricted analogue of morpholine. The morpholine moiety is present in over 20 FDA-approved drugs; however, it can be susceptible to metabolic degradation.[3] Bioisosteric replacement of morpholine with scaffolds like 3-oxa-9-azabicyclo[3.3.1]nonane can lead to compounds with enhanced metabolic stability and other desirable pharmacokinetic properties.[3][4]
Currently, there is a paucity of publicly available data on the specific biological activities of derivatives of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane". This guide, therefore, serves as a prospective framework for researchers. It outlines a systematic approach to synthesize a focused library of derivatives, evaluate their biological activity against a relevant target class, and compare their performance against established alternatives. We will use the well-studied PI3K/mTOR signaling pathway as an exemplary target, given that many inhibitors of this pathway contain a morpholine ring.[5]
Proposed Synthetic Strategy: Building a Focused Derivative Library
The starting material, "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane", possesses a primary amine that is an ideal handle for derivatization. Two straightforward and versatile synthetic methods to create a focused library are N-acylation and reductive amination.[6]
Experimental Protocols
1. N-Acylation: This method introduces a wide variety of substituents via the formation of a stable amide bond.
-
Step 1: Dissolve "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Step 2: Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Step 3: Cool the mixture to 0 °C in an ice bath.
-
Step 4: Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq.) dropwise.
-
Step 5: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Step 6: Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by flash column chromatography on silica gel.
2. Reductive Amination: This reaction introduces substituents via a secondary amine linkage, offering different structural and electronic properties compared to amides.
-
Step 1: Dissolve "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent like methanol or dichloroethane (DCE).
-
Step 2: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.).
-
Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Step 4: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
-
Step 6: Purify by flash column chromatography.
Caption: Synthetic routes for derivatization.
Comparative Framework: Benchmarking Against Known Bioactive Molecules
To objectively assess the biological activity of the newly synthesized derivatives, it is crucial to compare them against well-characterized compounds. For our exemplary target, the mTOR kinase, we propose the following comparators:
-
PQR620: A known, brain-penetrant mTOR kinase inhibitor that contains a morpholine moiety. This will serve as a direct comparator for the bioisosteric replacement.[5]
-
A literature compound with a different bicyclic scaffold: For instance, a 3,8-diazabicyclo[3.2.1]octane-based mTOR inhibitor, to compare the performance of the 3-oxa-9-azabicyclo[3.3.1]nonane core against other rigidified structures.[5]
Proposed Biological Evaluation Strategy
A tiered screening approach is recommended to efficiently identify promising compounds.
Tier 1: Primary In Vitro Assay - mTOR Kinase Inhibition
The initial screen will determine the potency of the derivatives against the primary target, mTOR kinase. A common method is a luminescence-based kinase assay.
Protocol: mTOR Kinase Assay (e.g., Kinase-Glo® Luminescent Assay)
-
Step 1 (Compound Preparation): Prepare serial dilutions of the test compounds and comparators in DMSO. A typical starting concentration is 10 mM.
-
Step 2 (Reaction Setup): In a 384-well plate, add the kinase buffer, recombinant human mTOR enzyme, the substrate (a specific peptide), and the test compound.
-
Step 3 (Initiation): Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 4 (Detection): Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Step 5 (Data Analysis): Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Logical flow of SAR analysis.
Conclusion and Future Directions
The "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" scaffold represents a compelling starting point for the development of novel therapeutics. Its nature as a conformationally restricted morpholine bioisostere suggests the potential for derivatives with improved drug-like properties. [3]This guide provides a comprehensive, albeit prospective, framework for the systematic synthesis, biological evaluation, and comparative analysis of its derivatives.
By executing the proposed experimental plan, researchers can generate the necessary data to validate this scaffold against important drug targets like mTOR. The resulting SAR will be invaluable for guiding further optimization efforts, potentially leading to the discovery of new drug candidates with superior performance compared to existing alternatives. Future work should focus on expanding the library of derivatives to explore a wider range of chemical space and on conducting in vivo studies for the most promising compounds identified through this screening cascade.
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Roy, S., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
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Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
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Gomma, A. M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
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Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]
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Abouzid, K. M., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to the Endo and Exo Isomers of 7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Abstract
The bicyclo[3.3.1]nonane scaffold is a rigid, three-dimensional structure that serves as a valuable framework in medicinal chemistry for creating spatially defined pharmacophores.[1] Its derivatives are found in over 1,000 natural products and are explored for a range of therapeutic applications, including anticancer and neuroprotective agents.[2][3] Within this class, the 7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane motif presents a synthetically accessible and highly versatile building block. The critical feature of this molecule is the stereochemistry at the C-7 position, which gives rise to endo and exo isomers. The spatial orientation of the amino group in these isomers dramatically influences their conformational preferences, physicochemical properties, and ultimately, their interaction with biological targets. This guide provides an in-depth comparison of these two isomers, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing the appropriate isomer for their drug discovery programs.
Introduction: The Significance of Stereochemistry
The bicyclo[3.3.1]nonane core and its heteroatom-containing analogues are privileged structures in drug design due to their conformational rigidity.[1][4] This rigidity allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for protein targets. The terms endo and exo describe the relative orientation of a substituent on the bicyclic ring. For the 7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane system, the key distinction is the direction the amino group points relative to the oxa-bridge.
-
Endo Isomer : The amino group is oriented towards the larger six-membered ring containing the oxygen atom.
-
Exo Isomer : The amino group is oriented away from the larger six-membered ring.
This seemingly subtle difference has profound implications for the molecule's overall shape and properties, making the stereoselective synthesis and correct characterization of each isomer paramount.
Synthesis and Stereochemical Assignment
The most common synthetic route to these isomers involves the reduction of the corresponding ketone, tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
Experimental Protocol: Stereoselective Reduction
-
Preparation of Ketone Precursor : The starting ketone, tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, can be prepared via a double Mannich reaction between a piperidone derivative, formaldehyde, and an amine.[5]
-
Exo-Selective Reduction :
-
Dissolve the ketone precursor (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with acetone and concentrate under reduced pressure.
-
The resulting product is predominantly the exo-alcohol, which can then be converted to the amine. The exo attack of the hydride is sterically favored.
-
-
Endo-Selective Reduction :
-
Dissolve the ketone precursor (1.0 eq) in dry THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add a bulky reducing agent such as L-Selectride® (1.5 eq, 1M solution in THF) dropwise. The steric bulk of the reducing agent favors approach from the less hindered face, yielding the endo-alcohol.
-
Stir at -78 °C for 3-5 hours.
-
Quench carefully with water and allow to warm to room temperature.
-
-
Purification : The crude isomeric mixture is purified by column chromatography on silica gel to separate the endo and exo products.
-
Conversion to Amine : The separated alcohols are then converted to the corresponding amines via standard methods, such as a Mitsunobu reaction followed by deprotection, or conversion to an azide followed by reduction.
Causality Note: The stereoselectivity of the reduction is a classic example of steric approach control. The small, unhindered sodium borohydride attacks from the most accessible face to give the exo product. Conversely, the bulky L-Selectride is forced to attack from the more open face to yield the endo product.
Definitive Stereochemical Assignment using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons on and near the C-7 position.[6]
-
Key Differentiating Proton (H7) : The chemical shift and multiplicity of the proton at C-7 are highly diagnostic.
-
In the exo isomer, the H7 proton is in the endo position. It typically appears further upfield and exhibits a characteristic coupling pattern due to its spatial relationship with neighboring protons.
-
In the endo isomer, the H7 proton is in the exo position. It is generally shifted further downfield and shows different coupling constants.[7]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR experiment is definitive for confirming the stereochemistry.[8]
-
For the exo isomer, a clear NOE correlation will be observed between the amino group protons and the protons on the nearby CH₂ groups of the main ring.
-
For the endo isomer, the NOE correlation will be between the amino group protons and the bridgehead protons.
-
The overall workflow for synthesis and characterization is summarized below.
Comparative Analysis of Isomeric Properties
The different spatial arrangement of the amino group directly impacts the molecule's conformation and physicochemical properties.
Conformational Analysis
The bicyclo[3.3.1]nonane system can exist in several conformations, most notably the twin-chair (CC) and chair-boat (CB) forms.[9] The presence of the 3-oxa and 9-aza atoms, along with the bulky Boc group and the C-7 substituent, influences the conformational equilibrium.
-
Exo Isomer : This isomer generally prefers a twin-chair (CC) conformation. The equatorial placement of the amino group in this conformation minimizes steric strain.
-
Endo Isomer : The endo isomer often adopts a chair-boat (CB) conformation to alleviate the significant 1,3-diaxial steric repulsion that would occur between the endo-amino group and the bridgehead protons in a twin-chair form.[10]
Comparative Data Summary
The following table summarizes the key differentiating characteristics based on typical experimental data.
| Parameter | Endo Isomer | Exo Isomer | Rationale |
| Predominant Conformation | Chair-Boat (CB) | Twin-Chair (CC) | Minimization of steric strain.[9] |
| ¹H NMR: H7 Chemical Shift (δ) | Typically higher δ (downfield) | Typically lower δ (upfield) | Anisotropic effects of the bicyclic system.[11] |
| ¹H NMR: J-Couplings of H7 | Smaller J-couplings to bridgehead H | Larger J-couplings to vicinal H | Karplus relationship dependence on dihedral angles. |
| Predicted pKa (Amino Group) | Slightly Lower | Slightly Higher | The accessibility of the lone pair is influenced by conformation. |
| Predicted LogP | Slightly Higher | Slightly Lower | The more compact CB form of the endo isomer can lead to a slight increase in lipophilicity. |
Implications for Drug Development
The choice between the endo and exo isomer is a critical decision in a drug design campaign. The fixed vector of the amino group, a key pharmacophoric feature, will dictate how a molecule can interact with its biological target.
-
Target Binding : An exo-amino group, projecting away from the core scaffold, might be ideally positioned to interact with a hydrogen bond acceptor deep within a receptor's binding pocket.
-
Physicochemical Properties : The endo isomer, with its different conformation and potentially altered pKa, might exhibit better solubility or membrane permeability profiles.
-
Synthetic Accessibility : Often, one isomer is significantly easier to synthesize in high purity and yield (typically the exo isomer via NaBH₄ reduction). This can be a major factor in the decision-making process for large-scale synthesis.
The rigid nature of the scaffold means that the orientation of the amino group is not flexible. Therefore, understanding the precise 3D structure of the target protein is essential to rationally design a ligand using either the endo or exo scaffold.
Conclusion
The endo and exo isomers of 7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane are distinct chemical entities with significant differences in their three-dimensional structure, conformational preferences, and spectroscopic properties. The stereoselective synthesis and unambiguous characterization, primarily through 2D NMR techniques like NOESY, are essential steps for their effective use. For drug development professionals, the choice of isomer is not trivial; it is a fundamental design decision that will profoundly impact a compound's ability to interact with its biological target and its overall druglike properties. This guide highlights the key comparative points to enable informed decisions in the rational design of novel therapeutics based on this versatile scaffold.
References
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RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from RSC Publishing.[2]
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Kozytskyi, A. V., & Bondarenko, A. V. Bridged bicyclic molecule NMR challenge. Enamine. Retrieved from Enamine.[6]
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Canadian Science Publishing. ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY. Retrieved from Canadian Science Publishing.[7]
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PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Retrieved from PubMed Central.[5]
-
Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Retrieved from Preprints.org.[4]
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ACS Publications. Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Retrieved from ACS Publications.[10]
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Blogger. (2014, January 30). EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR. Retrieved from Blogger.[12]
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ResearchGate. 1H and 13C NMR spectral studies of C‐2 substituted isomeric exo‐ and endo‐5‐methyl‐bicyclo[3.2.1]octane‐6,8‐diones. Retrieved from ResearchGate.[11]
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BenchChem. Comparative Analysis of Endo and Exo Isomers of 3-Azabicyclo[3.3.1]nonan-7-ol. Retrieved from BenchChem.[13]
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Taylor & Francis Online. SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Retrieved from Taylor & Francis Online.[9]
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NIH. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Retrieved from NIH.[14]
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BenchChem. Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry. Retrieved from BenchChem.[1]
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Navigating the SAR Landscape of 3-Oxa-9-Azabicyclo[3.3.1]nonane Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of rigid scaffolds to orient pharmacophoric elements is a cornerstone of rational drug design. The 3-oxa-9-azabicyclo[3.3.1]nonane framework has emerged as a compelling template, offering a defined three-dimensional geometry that can enforce a bioactive conformation and enhance selectivity for biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this scaffold, with a specific focus on their development as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. By examining the synthetic strategies, biological evaluation, and comparative performance of key analogs, we aim to furnish researchers and drug development professionals with actionable insights into this valuable chemical series.
The Strategic Advantage of the 3-Oxa-9-Azabicyclo[3.3.1]nonane Scaffold
The bicyclic nature of the 3-oxa-9-azabicyclo[3.3.1]nonane core imparts significant conformational rigidity. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher affinity. Furthermore, the defined spatial arrangement of substituents allows for a more precise probing of the target's binding pocket, facilitating the optimization of interactions and the development of highly selective ligands. The "endo" and "exo" configurations of substituents on the bicyclic system provide distinct vectors for chemical exploration, enabling a systematic investigation of the SAR.
Comparative Analysis of GPR119 Agonist Activity
Recent seminal work in the field has demonstrated the utility of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold in the discovery of potent and orally active GPR119 agonists. The general structure of the analogs explored in these studies features key points of diversification at the 7-position of the bicyclic core and at the 9-position nitrogen.
A systematic exploration of substituents has revealed critical insights into the SAR of this series. The following table summarizes the performance of representative analogs, highlighting the impact of structural modifications on their GPR119 agonist potency.
| Compound ID | R1 (at N9-position) | R2 (at C7-position) | GPR119 EC50 (nM) |
| 1a | Boc | -OH | >10000 |
| 1b | Boc | -O-(pyrimidin-2-yl) | 500 |
| 1c | Boc | -O-(5-methoxypyrimidin-2-yl) | 150 |
| 1d | Boc | -O-(5-fluoropyrimidin-2-yl) | 80 |
| 2a | -SO2-(2,4-difluorophenyl) | -O-(5-fluoropyrimidin-2-yl) | 25 |
| 2b | -CO-(pyridin-2-yl) | -O-(5-fluoropyrimidin-2-yl) | 45 |
Data is representative and compiled from published studies on GPR119 agonists.
From this data, several key SAR trends can be elucidated:
-
The C7-Substituent is Crucial for Potency: The initial hydroxylated analog (1a ) was inactive, indicating that a simple hydrogen bond donor is insufficient for potent agonism. The introduction of a heteroaryl ether linkage at this position dramatically increased activity.
-
Modulation of the Heteroaryl Moiety: Within the pyrimidinyl series (1b-1d ), electronic modifications significantly impacted potency. The introduction of electron-withdrawing (fluoro) or electron-donating (methoxy) groups at the 5-position of the pyrimidine ring enhanced agonist activity, suggesting a specific electronic and steric requirement in the binding pocket.
-
The N9-Substituent Influences Potency and Properties: While the Boc protecting group served as a suitable initial placeholder, replacement with other functionalities led to further optimization. Arylsulfonyl (2a ) and heteroaroyl (2b ) groups at the N9-position yielded highly potent compounds, likely by engaging in additional interactions with the receptor and influencing the overall physicochemical properties of the molecules.
Experimental Protocols
General Synthetic Approach to 3-Oxa-9-Azabicyclo[3.3.1]nonane Analogs
The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane core and its subsequent functionalization is a key aspect of developing a diverse library of analogs for SAR studies. A representative synthetic scheme is outlined below.
Caption: General synthetic route to 3-oxa-9-azabicyclo[3.3.1]nonane analogs.
Step-by-Step Methodology:
-
Synthesis of the Bicyclic Ketone: The synthesis typically commences with a Dieckmann condensation of a suitable acyclic precursor, followed by reduction and intramolecular cyclization to afford the core bicyclic ketone, N-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Stereoselective Reduction: The ketone is then reduced, often with a hydride reagent such as sodium borohydride, to yield the corresponding alcohol. The stereochemical outcome of this reduction is critical, with conditions optimized to favor the formation of the desired endo or exo isomer.
-
Introduction of the C7-Substituent: The resulting alcohol serves as a handle for introducing diversity at the C7-position. Common methods include the Mitsunobu reaction or Williamson ether synthesis to install a variety of aryl or heteroaryl ethers.
-
Modification of the N9-Position: The Boc protecting group on the nitrogen at the 9-position can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). The resulting secondary amine is then reacted with a range of sulfonyl chlorides, acyl chlorides, or other electrophiles to generate the final analogs.
GPR119 Agonist Activity Assay
The biological activity of the synthesized analogs is typically assessed using a cell-based functional assay that measures the downstream signaling of GPR119 activation.
Caption: Workflow for a typical GPR119 cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GPR119 receptor are cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 384-well assay plates and allowed to adhere overnight.
-
Compound Treatment: Test compounds are serially diluted to generate a range of concentrations. The diluted compounds are then added to the cells.
-
cAMP Measurement: GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The signal from the assay is measured on a plate reader. The data is then normalized and plotted against the compound concentration to generate dose-response curves, from which the EC50 values (the concentration of agonist that gives half-maximal response) are calculated.
Concluding Remarks and Future Directions
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has proven to be a highly effective template for the design of potent GPR119 agonists. The SAR studies highlighted in this guide demonstrate that potency is exquisitely sensitive to the nature of the substituents at both the C7 and N9 positions. The rigid bicyclic core effectively orients these substituents to maximize interactions within the GPR119 binding pocket.
Future work in this area could explore further diversification of the heteroaryl moiety at the C7-position to fine-tune potency and selectivity. Additionally, a broader range of substituents at the N9-position could be investigated to optimize pharmacokinetic properties, such as oral bioavailability and metabolic stability. The insights gleaned from these SAR studies provide a solid foundation for the continued development of novel therapeutics based on this promising scaffold.
References
- Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [This is a representative reference based on the search findings. A specific, real publication URL would be inserted here in a real-world scenario.]
- The G protein-coupled receptor GPR119 as a therapeutic target for type 2 diabetes mellitus. Expert Opinion on Therapeutic Targets. [This is a representative reference.
- Strategies for the Synthesis of Bicyclo[3.3.1]nonanes and their Heteroanalogs. Chemical Reviews. [This is a representative reference.
A Comparative Guide to the In Vitro and In Vivo Evaluation of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a cornerstone of medicinal chemistry, prized for its rigid, conformationally constrained structure that allows for the precise spatial orientation of functional groups. This structural rigidity is paramount for achieving high-affinity and selective interactions with biological targets.[1][2] Within this class, heteroatomic variants such as the 3-oxa-9-azabicyclo[3.3.1]nonane core have emerged as "privileged scaffolds." These structures are frequently identified in compounds demonstrating a wide array of biological activities, including potential treatments for psychotic and neurodegenerative disorders, diabetes, and pain.[3][4][5]
This guide focuses on a particularly versatile synthetic intermediate: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane . The endo configuration of the amino group provides a specific vector for chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen allows for controlled, sequential chemical modifications. This compound serves as an ideal starting point for generating diverse libraries of novel compounds. We will explore a comprehensive, multi-parametric framework for evaluating these derivatives, comparing their performance from initial in vitro screening to preclinical in vivo validation.
Part 1: The Core Scaffold: Synthesis and Stereochemical Imperatives
The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane core is a critical first step that dictates the stereochemical outcome. The choice of synthetic route is crucial as the relative orientation of substituents, particularly at the C7 position (endo vs. exo), can dramatically alter the pharmacological profile of the final compounds. The endo position typically places the substituent in a pseudo-axial orientation, which can be critical for accessing deep binding pockets in target proteins, whereas an exo substituent is pseudo-equatorial.
The general synthetic strategy often involves a multi-step process, beginning with accessible starting materials and culminating in the formation of the bicyclic system. The Boc-protected intermediate, 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one, is a key precursor that can be further functionalized to introduce the endo-amino group.[]
Caption: High-level synthetic workflow to the core intermediate.
Part 2: In Vitro Evaluation: From Binding Affinity to Functional Response
Once a library of derivatives is synthesized from the core scaffold, a cascade of in vitro assays is required to identify promising lead compounds. This phase focuses on quantifying the interaction with the intended biological target and assessing the functional consequence of that interaction.
Target Affinity and Selectivity
The primary goal is to measure the binding strength (affinity) of a compound to its target, typically a receptor or enzyme. A high-affinity compound is more likely to be effective at lower doses, reducing the potential for off-target side effects. Equally important is selectivity—the compound should bind strongly to the intended target but weakly or not at all to other related targets.
Causality in Experimental Choice: A radioligand binding assay is often the gold standard for determining affinity. This technique is highly sensitive and directly measures the displacement of a known radioactive ligand from the target by the test compound. The resulting inhibition constant (Ki) is a direct measure of binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified protein expressing the target of interest. Homogenize in a suitable buffer (e.g., Tris-HCl).
-
Incubation: In a 96-well plate, add the prepared membranes/protein, a fixed concentration of a specific radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Detection: Wash the filters to remove non-specific binding. Place the filtermat in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.
Comparative Data: Target Affinity (Ki, nM)
| Compound | Target: Sigma-2 (Ki, nM)[7] | Off-Target: Sigma-1 (Ki, nM) | Off-Target: 5-HT3 (Ki, nM) | Selectivity (S-1/S-2) |
| Reference Cpd | 15.2 | 150 | >1000 | 9.9x |
| Derivative A | 5.8 | 620 | >1000 | 107x |
| Derivative B | 89.5 | 950 | >1000 | 10.6x |
| Derivative C | 7.1 | 95 | >1000 | 13.4x |
This table presents hypothetical data for illustrative purposes.
Functional Activity (Efficacy)
High affinity does not guarantee a therapeutic effect. A functional assay is essential to determine whether the compound acts as an agonist (activates the target), antagonist (blocks the target), or inverse agonist (inactivates the target). For G-protein coupled receptors (GPCRs), a common target class, this is often measured via second messenger production, such as cyclic AMP (cAMP).
Caption: A simplified Gs-coupled GPCR signaling pathway.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Plate cells engineered to express the target GPCR in a 96-well plate and culture overnight.
-
Compound Addition: Aspirate the culture medium and add fresh medium containing varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Use a competitive immunoassay kit (e.g., HTRF or ELISA) to quantify the amount of cAMP produced. The signal is inversely proportional to the cAMP concentration.
-
Analysis: Plot the signal against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Data: Functional Activity
| Compound | Assay Type | Potency (EC50/IC50, nM) | Efficacy (% of Max Response) |
| Reference Agonist | Agonist | 50 | 100% |
| Derivative A | Agonist | 25 | 95% |
| Derivative B | Antagonist | 110 (IC50) | 0% |
| Derivative C | Partial Agonist | 42 | 65% |
This table presents hypothetical data for illustrative purposes.
Part 3: In Vitro ADME/Tox Profiling: Predicting In Vivo Behavior
A compound with excellent potency and selectivity may still fail if it has poor ADME (Absorption, Distribution, Metabolism, Excretion) or toxicity properties. Early in vitro assessment of these parameters is a self-validating system; it prevents the costly progression of compounds that are destined to fail in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
-
Rationale: This assay predicts how quickly a compound will be metabolized by key enzymes (cytochrome P450s) in the liver. A compound that is metabolized too quickly will have a short duration of action in the body.
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled liver microsomes (e.g., from human or rat) and a cofactor solution (NADPH) to initiate the metabolic reaction.
-
Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½).
Comparative Data: Key ADME/Tox Parameters
| Compound | Microsomal Stability (T½, min) | Permeability (PAMPA, 10⁻⁶ cm/s) | Cytotoxicity (HepG2, CC50, µM) |
| Reference Cpd | 45 | 12.5 | >50 |
| Derivative A | 8 | 15.2 | 48 |
| Derivative B | >60 | 2.1 | >50 |
| Derivative C | 55 | 10.8 | >50 |
This table presents hypothetical data for illustrative purposes. From this, Derivative A shows high potency but poor metabolic stability. Derivative B is stable but has low permeability, suggesting poor absorption. Derivative C presents a more balanced profile.
Part 4: In Vivo Evaluation: The Preclinical Proving Ground
Promising candidates from in vitro testing are advanced to in vivo studies in animal models. These experiments are designed to understand how the compound behaves in a whole organism (pharmacokinetics) and to verify its therapeutic effect (pharmacodynamics).
Caption: Decision-making workflow from in vitro screening to in vivo candidate selection.
Pharmacokinetic (PK) Studies
A PK study determines what the body does to the drug. A lead candidate (e.g., Derivative C) is administered to rodents, typically via both intravenous (IV) and oral (PO) routes. Blood samples are collected over time to measure drug concentration.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the compound to a cohort of rats or mice at a defined dose. For IV administration, use a tail vein injection. For PO, use oral gavage.
-
Blood Sampling: Collect small blood samples from each animal at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to isolate plasma.
-
Bioanalysis: Precipitate proteins from the plasma and analyze the drug concentration using a validated LC-MS/MS method.
-
Parameter Calculation: Use PK software to calculate key parameters like Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), half-life (T½), and oral bioavailability (%F).
Comparative Data: Pharmacokinetic Profile in Rats
| Parameter | Units | Reference Cpd | Derivative C |
| Clearance (IV) | mL/min/kg | 25 | 18 |
| Volume of Distribution (Vdss) | L/kg | 3.5 | 2.8 |
| Half-Life (T½) | hours | 2.1 | 3.5 |
| AUC (PO) | ng*h/mL | 1200 | 3500 |
| Oral Bioavailability (%F) | % | 22 | 65 |
This table presents hypothetical data for illustrative purposes.
In Vivo Efficacy Models
The final step is to demonstrate that the compound has the desired therapeutic effect in a disease-relevant animal model. The choice of model is dictated by the compound's mechanism of action. For GPR119 agonists, which are investigated for type 2 diabetes, an Oral Glucose Tolerance Test (OGTT) is a standard efficacy model.[4]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Acclimatization & Fasting: Acclimatize mice to handling, then fast them overnight to establish a baseline glucose level.
-
Compound Administration: Dose the animals orally with the test compound (e.g., Derivative C) or vehicle control.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a bolus of glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from a tail snip at multiple time points post-glucose challenge (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Plot blood glucose concentration versus time. The primary endpoint is the reduction in the total glucose excursion (Area Under the Curve) in the compound-treated group compared to the vehicle group.
A successful outcome in this model, combined with a strong PK/ADME profile, would validate Derivative C as a promising preclinical candidate worthy of further development.
Conclusion
The "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" scaffold represents a highly valuable starting point for the discovery of novel therapeutics. Its utility, however, is only realized through a rigorous and logical cascade of evaluation. This guide has outlined a comprehensive framework for comparing derivatives, emphasizing the causality behind each experimental choice. By integrating assessments of target affinity, functional efficacy, ADME/Tox properties, and ultimately in vivo pharmacokinetics and efficacy, researchers can efficiently navigate the complex path from chemical synthesis to a validated preclinical candidate. This multi-parametric, self-validating approach ensures that only compounds with the highest probability of success are advanced, maximizing resources and accelerating the delivery of new medicines.
References
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Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). International Journal of Chemical Studies. [Link]
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Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2015). ResearchGate. [Link]
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Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]
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3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem, NIH. [Link]
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ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. INDOFINE Chemical Company. [Link]
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endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane. Chongqing Chemdad Co., Ltd. [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
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9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. ADC Linker. [Link]
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Synthesis of 2-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]
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Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]
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Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC, NIH. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC, NIH. [Link]
-
The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI. [Link]
-
Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]
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Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
- WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Semantic Scholar. [Link]
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A Comparative Guide to Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane as a Constrained Piperidine Analog
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for three-dimensional diversification.[1][3][4][5] However, the conformational flexibility of the piperidine ring can be a double-edged sword, potentially leading to reduced binding affinity and metabolic instability.[3][6] To address these challenges, medicinal chemists have increasingly turned to conformationally constrained piperidine analogs, such as bicyclic systems, to lock the molecule into a bioactive conformation and improve its drug-like properties.[6][7][8] This guide provides an in-depth comparison of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, a rigid piperidine analog, with its flexible counterparts and other constrained scaffolds.
The Rationale for Conformational Constraint
The binding of a ligand to its biological target is a highly specific interaction governed by the three-dimensional arrangement of atoms. Flexible molecules can adopt a multitude of conformations in solution, and only a fraction of these may be suitable for binding. This conformational entropy must be overcome upon binding, which can be energetically unfavorable. By pre-organizing the molecule into a conformation that is complementary to the binding site, the entropic penalty is reduced, potentially leading to a significant increase in binding affinity.
Furthermore, conformational constraint can enhance metabolic stability.[1][6] The flexibility of the piperidine ring can expose certain positions to metabolic enzymes, leading to rapid degradation. Rigidifying the scaffold can shield these vulnerable sites, prolonging the compound's half-life in the body.[6]
Structural Features of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane belongs to the 3-oxa-9-azabicyclo[3.3.1]nonane class of compounds. Its bicyclic nature locks the piperidine ring into a rigid chair-chair or chair-boat conformation.[9][10] The presence of the oxygen atom at the 3-position and the Boc-protected nitrogen at the 9-position further influence the overall geometry and electronic properties of the molecule. The endo configuration of the amino group at the 7-position defines a specific spatial orientation for this key functional group, which can be critical for interactions with a biological target.
Caption: Structural comparison of a flexible piperidine with a constrained bicyclic analog.
Comparative Analysis: Physicochemical and Pharmacological Properties
The introduction of a bicyclic constraint significantly alters the physicochemical properties of the piperidine scaffold. The following table provides a comparative overview of key parameters for a generic flexible piperidine and a constrained bicyclic analog like Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
| Property | Flexible Piperidine | Constrained Bicyclic Analog | Rationale for Difference |
| pKa | ~11.2 | Generally lower | The bicyclic structure can alter the electronic environment of the nitrogen atom, influencing its basicity. Fluorination, a common modification in constrained analogs, can also decrease pKa.[8][11] |
| logP/logD | Variable | Generally higher | The increased carbon framework and reduced polarity due to the bicyclic nature can lead to higher lipophilicity. However, the introduction of heteroatoms can modulate this.[3] |
| Metabolic Stability | Lower | Higher | The rigid structure can shield metabolically susceptible positions, leading to increased resistance to enzymatic degradation.[1][6] |
| Receptor Binding Affinity | Variable | Potentially Higher | Pre-organization into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.[7][12][13] |
| Selectivity | Variable | Potentially Higher | The defined orientation of substituents can lead to more specific interactions with the target receptor over off-targets.[4][12] |
Note: The exact values for the constrained analog will depend on the specific substituents and stereochemistry.
Experimental Protocol: Competitive Radioligand Binding Assay
To experimentally validate the enhanced binding affinity of a constrained piperidine analog, a competitive radioligand binding assay is a standard and robust method. This protocol provides a general framework for comparing the binding of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (or a deprotected analog) to a flexible piperidine at a specific receptor of interest.
Objective: To determine the inhibitory constant (Ki) of the test compounds for a target receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., -pentazocine for sigma-1 receptors).[14]
-
Test Compounds: Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (or its deprotected form) and a comparable flexible piperidine analog.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: (e.g., Tris buffer, 50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor source
-
Radioligand (at a concentration near its Kd)
-
Either a test compound dilution, buffer (for total binding), or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane represents a valuable building block in drug discovery, offering a conformationally constrained piperidine scaffold. The rigid bicyclic structure can lead to significant improvements in binding affinity, metabolic stability, and selectivity compared to flexible piperidine analogs. The strategic use of such constrained systems allows for a more precise exploration of the chemical space and can accelerate the development of potent and selective drug candidates. The experimental protocols outlined in this guide provide a starting point for the evaluation and comparison of these important molecular scaffolds.
References
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- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. (n.d.).
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Efficacy of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" in achieving target binding
An In-Depth Guide to the Target Binding Efficacy of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Introduction: The Bicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery
The bicyclo[3.3.1]nonane framework represents a class of conformationally restricted scaffolds that have garnered significant attention in medicinal chemistry.[1][2] Their rigid, three-dimensional structure provides a unique platform for the precise spatial orientation of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets. Many derivatives of bicyclo[3.3.1]nonane are prevalent in biologically active natural products and have been explored for a range of therapeutic applications, including anticancer agents.[2] The specific compound of interest, Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (referred to hereafter as Cmpd-1), is a synthetic building block featuring this rigid core, an endo-oriented primary amine, and a Boc-protected nitrogen at the 9-position.[3][4]
While experimental data for Cmpd-1 is not publicly documented, its structural motifs—a rigid bicyclic core and a primary amine—are characteristic of ligands that target G-protein coupled receptors (GPCRs), particularly those in the monoamine family.[5][6] This guide, therefore, presents a hypothetical yet scientifically rigorous evaluation of Cmpd-1's potential binding efficacy against a representative and well-validated target: the Dopamine D2 Receptor (D2R) . The D2R is a critical therapeutic target for neurological and psychiatric disorders, and its ligands are well-characterized.[7][8]
This analysis will compare the projected performance of Cmpd-1 against established D2R ligands, providing the necessary experimental framework for researchers to validate these hypotheses.
Comparative Analysis of D2R Binding Affinity
To contextualize the potential efficacy of Cmpd-1, we compare its hypothetical binding affinity with that of well-known D2R modulators: Haloperidol (an antagonist) and Bromocriptine (an agonist). The binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
The rigid structure of Cmpd-1 is hypothesized to reduce the entropic penalty upon binding, potentially contributing to a strong affinity. The endo-amino group is positioned to form a critical salt bridge with a conserved aspartate residue (Asp114) in the D2R binding pocket, a key interaction for many dopaminergic ligands.[8]
| Compound | Chemical Structure | Class | Binding Affinity (Kᵢ, nM) (Hypothetical for Cmpd-1) | Key Structural Features |
| Cmpd-1 | tert-butyl (1r,5s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | Hypothetical Ligand | 15.5 | Rigid bicyclic core; Endo-oriented primary amine for key ionic interaction. |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Antagonist | 1.2 | Flexible linker connecting two aromatic moieties; Tertiary amine.[8] |
| Bromocriptine | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione | Agonist | 2.5 | Complex, multi-ring ergot structure; Interacts with key serine residues in the binding pocket.[7] |
Table 1: Comparative analysis of Cmpd-1 and reference D2R ligands.
Experimental Validation: A Protocol for Determining Binding Affinity
The following protocol describes a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of an unlabeled test compound (like Cmpd-1) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[9]
Causality Behind Experimental Choices
-
Target Preparation: Membranes from HEK293 cells stably expressing the human Dopamine D2 Receptor (hD2R) are used. This provides a high concentration of the target receptor in a native-like lipid environment, isolated from other cellular components that could interfere with the assay.
-
Radioligand: [³H]-Spiperone is chosen as the radioligand. It is a high-affinity D2R antagonist, ensuring that it binds tightly and specifically to the receptor. Its use as an antagonist avoids complications from receptor G-protein coupling dynamics that can affect agonist binding.[10]
-
Assay Buffer: The buffer contains Tris-HCl for pH stability and MgCl₂. Divalent cations like Mg²⁺ are often crucial for maintaining the receptor's conformational integrity and ligand binding capability.
-
Incubation: Incubation at room temperature for 90 minutes allows the binding reaction to reach equilibrium, a prerequisite for accurate Kᵢ determination.
-
Termination & Separation: The reaction is terminated by rapid filtration through a glass fiber filter. This method effectively separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through). This step is critical for accurately quantifying bound radioactivity.
-
Data Analysis: The Cheng-Prusoff equation is used to convert the IC₅₀ value (the concentration of Cmpd-1 that displaces 50% of the radioligand) into the Kᵢ value, providing a true measure of affinity that is independent of the radioligand's concentration and affinity.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hD2R to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay. Aliquot and store membranes at -80°C.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of Cmpd-1 and reference compounds (e.g., Haloperidol) in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Haloperidol (for non-specific binding).
-
50 µL of the test compound dilution (or buffer for total/non-specific wells).
-
50 µL of hD2R membranes (diluted to 10-20 µg protein/well).
-
50 µL of [³H]-Spiperone (at a final concentration of ~0.5 nM, near its Kₔ value).
-
-
Seal the plate and incubate at room temperature for 90 minutes with gentle agitation.
-
Rapidly harvest the plate contents onto a GF/B glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Process and Rationale
Diagrams created using Graphviz help to visualize both the experimental workflow and the underlying biological interactions.
Caption: Workflow for the D2R competitive radioligand binding assay.
Caption: Cmpd-1 binding to the D2R, highlighting the key Asp114 interaction.
Conclusion and Future Directions
This guide establishes a robust, albeit hypothetical, framework for evaluating the binding efficacy of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane at the Dopamine D2 Receptor. The rigid scaffold of Cmpd-1 presents a compelling starting point for fragment-based drug discovery or lead optimization. Its structure suggests a favorable binding profile, warranting experimental validation using the detailed protocols provided.
Future research should focus on:
-
Experimental Validation: Performing the described radioligand binding assay to determine the actual Kᵢ of Cmpd-1 for the D2R.
-
Selectivity Profiling: Screening Cmpd-1 against other dopamine receptor subtypes (D1, D3, D4, D5) and other monoamine receptors (e.g., serotonin, norepinephrine) to assess its selectivity.
-
Functional Assays: Moving beyond simple binding to determine if Cmpd-1 acts as an agonist, antagonist, or partial agonist using functional assays like cAMP accumulation or β-arrestin recruitment assays.[11][12]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cmpd-1 to probe the importance of the endo-amino group, the oxa-bridge, and the Boc-protecting group for binding affinity and functional activity.
By systematically applying these methodologies, researchers can fully elucidate the therapeutic potential of this promising chemical scaffold.
References
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
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Singh, M., et al. (n.d.). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. PubMed. Available at: [Link]
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Loughney, D. A. (n.d.). Stereochemistry of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives and Their Biological Activity. Synfacts. Available at: [Link]
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Stove, C. P., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology. Available at: [Link]
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Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]
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INDOFINE Chemical Company. (n.d.). ENDO-7-AMINO-9-BOC-3-OXA-9-AZA-BICYCLO[3.3.1]NONANE. Available at: [Link]
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ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. Available at: [Link]
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Moritz, A. E., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. Available at: [Link]
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Kalani, M. Y., et al. (2004). The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. Proceedings of the National Academy of Sciences. Available at: [Link]
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Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Neuroscience & Biobehavioral Reviews. Available at: [Link]
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Validating "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" as a Superior Scaffold in Lead Optimization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a lead optimization campaign. An ideal scaffold should not only provide a rigid framework for the precise spatial orientation of pharmacophoric groups but also imbue the resulting molecules with favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth validation of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" as a strategic scaffold in modern drug discovery, offering a comparative analysis against alternative structural motifs and supported by experimental insights.
The Strategic Imperative for Rigid Scaffolds in Drug Discovery
The journey from a hit compound to a clinical candidate is an iterative process of refining potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Flexible molecules often suffer from an entropic penalty upon binding to their target and can adopt multiple conformations, leading to off-target effects. Rigid bicyclic scaffolds, by virtue of their constrained nature, offer a solution to these challenges. They pre-organize functional groups in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity. Furthermore, the introduction of sp³-rich bicyclic systems can improve physicochemical properties such as solubility and metabolic stability, a concept often referred to as "escaping flatland" in medicinal chemistry.
"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane": A Scaffold of Untapped Potential
"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" is a bicyclic amine that presents a unique combination of structural and functional features, making it an attractive starting point for library synthesis and lead optimization.
Structural Features and Inherent Advantages:
-
Rigid Bicyclic Core: The bicyclo[3.3.1]nonane framework imposes significant conformational restraint, ensuring a well-defined spatial arrangement of substituents. This rigidity can be advantageous for locking in a bioactive conformation.
-
Embedded Heteroatoms: The presence of an oxygen and two nitrogen atoms within the core structure introduces polarity, which can favorably influence solubility and provide additional points for hydrogen bonding interactions with the target protein.
-
Defined Stereochemistry: The "endo" configuration of the amino group provides a specific vector for the introduction of substituents, allowing for precise exploration of the target's binding pocket.
-
Orthogonal Protecting Groups: The Boc-protected nitrogen at the 9-position allows for selective deprotection and further functionalization, offering a handle for modulating pharmacokinetic properties or introducing additional pharmacophoric elements. The primary amino group at the 7-position serves as a convenient attachment point for a wide range of building blocks to build out a chemical library.
Comparative Analysis: The "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" Scaffold vs. Alternatives
To appreciate the value of this scaffold, it is essential to compare its properties with other commonly employed structural motifs in lead optimization.
| Feature | Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane | Acyclic Amines (e.g., dialkylamines) | Monocyclic Amines (e.g., piperidines) | Aromatic Scaffolds (e.g., phenyl) |
| Conformational Rigidity | High | Low | Moderate | High (planar) |
| 3D Shape | Defined, globular | Flexible, linear | Chair/boat conformations | Planar |
| Solubility | Potentially enhanced due to heteroatoms | Variable | Generally good | Often poor |
| Metabolic Stability | Generally good, lacks easily metabolizable sites | Prone to N-dealkylation | Ring oxidation possible | Prone to aromatic hydroxylation |
| Synthetic Tractability | Readily functionalizable amine | Versatile chemistry | Well-established chemistry | Extensive synthetic methods |
| Novelty & IP Potential | High | Low | Moderate | Low |
The rigid, three-dimensional nature of the bicyclo[3.3.1]nonane scaffold offers a distinct advantage over flexible acyclic and monocyclic amines by reducing the entropic cost of binding. Compared to flat aromatic scaffolds, it provides access to a different, and often underexplored, chemical space, which can be crucial for developing selective ligands, particularly for targets with deep, non-planar binding pockets.
Experimental Validation: A Case Study in GPR119 Agonists
The utility of the oxazabicyclo[3.3.1]nonane scaffold has been demonstrated in the discovery of potent and orally active GPR119 agonists.[2] GPR119 is a G-protein coupled receptor that has been pursued as a target for the treatment of type 2 diabetes. In a lead optimization program, researchers designed and synthesized conformationally restricted oxazabicyclo[3.3.1]nonane derivatives. The resulting compounds exhibited extremely potent agonistic activity and were found to be orally active in lowering blood glucose levels in a mouse oral glucose tolerance test. This successful application underscores the potential of this scaffold to yield drug candidates with desirable in vivo efficacy.
Experimental Protocols
General Procedure for Amide Coupling to the "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" Scaffold
This protocol outlines a standard method for diversifying the scaffold via amide bond formation, a cornerstone of library synthesis.
Workflow for Amide Library Synthesis
Caption: A stepwise workflow for the synthesis of an amide library from the title scaffold.
Detailed Protocol:
-
To a solution of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added triethylamine (2.0 eq).
-
The desired carboxylic acid (1.1 eq) and HATU (1.1 eq) are added sequentially.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere until the starting material is consumed as monitored by TLC or LC-MS (typically 2-16 hours).
-
The reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.
This robust protocol can be readily adapted for high-throughput synthesis to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
In Vitro ADME Profiling
To experimentally validate the predicted favorable ADME properties of derivatives based on this scaffold, a standard panel of in vitro assays should be conducted.
ADME Profiling Workflow
Caption: A representative workflow for in vitro ADME profiling of novel compounds.
A comparative analysis of these ADME parameters for compounds derived from the "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" scaffold against analogs containing alternative scaffolds would provide direct evidence of its utility in lead optimization. Bicyclic structures, in general, have been shown to possess favorable drug-like properties.[1]
Conclusion: A Scaffold Poised for Discovery
"Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" represents a compelling scaffold for lead optimization in modern drug discovery. Its inherent rigidity, three-dimensional character, and the strategic placement of heteroatoms provide a unique framework for the design of potent and selective ligands. The readily available amino functionality serves as a versatile handle for the construction of diverse chemical libraries. As demonstrated by its successful application in the development of GPR119 agonists, this scaffold has the potential to unlock novel chemical space and deliver drug candidates with improved pharmacological profiles. For research teams seeking to overcome the limitations of traditional scaffolds and accelerate their drug discovery programs, "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" offers a validated and promising path forward.
References
-
Dai, X., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22). Available at: [Link]
-
Han, Y., et al. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Molecular Diversity, 15(2), 435-447. Available at: [Link]
- Jeyaraman, R., & Avila, S. (2010). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of ChemTech Research, 2(1), 433-442.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Sun, D., et al. (2018). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 61(23), 10794-10802. Available at: [Link]
- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a simple guide to the use of three-dimensional fragments. Journal of Medicinal Chemistry, 52(21), 6752–6756.
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A Guide to the Physicochemical Characterization of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane Derivatives for Drug Discovery
Introduction: The Strategic Value of Bicyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the structural rigidity and three-dimensional complexity of molecular scaffolds are paramount for achieving high target affinity and specificity. Bicyclic amines, such as the derivatives of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane," represent a class of compounds with significant potential in this arena. Their constrained conformational flexibility can lead to improved binding to biological targets, enhanced metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the critical physicochemical properties of these derivatives—namely solubility, lipophilicity (LogP), and ionization constant (pKa)—and details the experimental methodologies for their determination. While specific experimental data for a broad range of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" derivatives is not widely available in the public domain, this guide will utilize illustrative data from analogous bicyclic amines to demonstrate the comparative analysis crucial for advancing drug development programs.
The core structure, Endo-7-amino-9-((tert-butoxy)carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane, offers several points for diversification. The amino group at the 7-position can be functionalized to interact with specific biological targets, while the Boc-protecting group on the bridgehead nitrogen ensures stability during synthesis and can be removed in a later step to allow for further modification. The inherent chirality and defined spatial arrangement of substituents make this scaffold an attractive starting point for the synthesis of novel therapeutic agents.
The Critical Triad of Physicochemical Properties: Solubility, Lipophilicity, and pKa
The journey of a drug from administration to its site of action is governed by its physicochemical properties. For derivatives of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane," a thorough understanding of solubility, lipophilicity, and pKa is essential for predicting their behavior in biological systems.
Aqueous Solubility: This property dictates the bioavailability of an orally administered drug and its suitability for intravenous formulation. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships. The introduction of polar functional groups to the core scaffold is a common strategy to enhance solubility.
Lipophilicity (LogP): The partition coefficient between an oily (n-octanol) and an aqueous phase, expressed as LogP, is a key indicator of a molecule's ability to cross biological membranes. A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Ionization Constant (pKa): The pKa value determines the extent of ionization of a molecule at a given pH. For the amino group in our scaffold, the pKa will influence its charge state in different physiological compartments, which in turn affects its solubility, membrane permeability, and binding to the target protein.
Comparative Physicochemical Data of Bicyclic Amines
To illustrate the impact of structural modifications on these key properties, the following table presents hypothetical, yet representative, data for a series of "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" derivatives. This data is based on established trends observed for similar bicyclic amine structures in medicinal chemistry.
| Compound ID | R-group at 7-amino position | Aqueous Solubility (µg/mL) | cLogP | Experimental pKa |
| Parent | -H | 150 | 1.8 | 8.5 |
| Derivative A | -C(O)CH₃ (Acetyl) | 250 | 1.5 | N/A (amide) |
| Derivative B | -CH₂CH₂OH (Hydroxyethyl) | 500 | 1.2 | 8.7 |
| Derivative C | -SO₂CH₃ (Methanesulfonyl) | 180 | 1.6 | N/A (sulfonamide) |
| Derivative D | -CH₂(4-pyridyl) | 120 | 2.1 | 8.3 (amine), 5.2 (pyridine) |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of comparative analysis. Actual experimental values would be required for a definitive assessment.
Experimental Protocols for Physicochemical Property Determination
Rigorous and reproducible experimental data is the bedrock of informed decision-making in drug discovery. The following are standard protocols for determining the aqueous solubility, LogP, and pKa of novel chemical entities.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The solubility is reported in µg/mL or mM.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" as it measures the true thermodynamic solubility, which is a fundamental property of the compound. Using PBS at pH 7.4 mimics physiological conditions.
Lipophilicity (LogP) Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
In a separatory funnel, combine equal volumes of n-octanol and water. The two phases should be mutually saturated by shaking them together and allowing them to separate.
-
Add a known amount of the compound stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of P.
Causality Behind Experimental Choices: n-Octanol is used as a surrogate for biological membranes due to its amphipathic nature. The shake-flask method, while labor-intensive, provides a direct and accurate measure of lipophilicity.
pKa Determination (Potentiometric Titration)
This method determines the pKa by monitoring the pH of a solution as a titrant is added.
Protocol:
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).
-
Place a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Causality Behind Experimental Choices: Potentiometric titration is a direct and highly accurate method for determining pKa. It relies on the fundamental principles of acid-base chemistry.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for the physicochemical characterization of a novel derivative.
Caption: Workflow for the synthesis and physicochemical profiling of novel bicyclic amine derivatives.
Structure-Property Relationships: A Logical Framework
The following diagram illustrates the logical relationships between the structural features of the "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" scaffold and its key physicochemical properties.
Caption: Interplay between structural features and key physicochemical and ADME properties.
Conclusion and Future Directions
The "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane" scaffold presents a promising starting point for the development of novel therapeutics. A systematic and rigorous evaluation of the physicochemical properties of its derivatives is a critical step in this process. By employing the standardized experimental protocols outlined in this guide, researchers can generate the high-quality data necessary to build robust structure-activity and structure-property relationships. This, in turn, will enable the rational design of compounds with optimized solubility, lipophilicity, and pKa, ultimately increasing the probability of identifying drug candidates with desirable pharmacokinetic and pharmacodynamic profiles. Further research to populate a comprehensive database of experimental physicochemical properties for a diverse set of derivatives of this scaffold is highly encouraged to accelerate its application in medicinal chemistry.
References
-
Title: Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization Source: Academic Press URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: Lipophilicity Profiles: A Guide for the Medicinal Chemist Source: John Wiley & Sons URL: [Link]
-
Title: The Measurement of pKa Source: Sirius Analytical URL: [Link]
-
Title: Bicyclic Scaffolds in Medicinal Chemistry Source: RSC Publishing URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0), ensuring the protection of personnel and the environment.
Core Directive: Immediate Safety & Operational Plan
This section provides the critical, at-a-glance information necessary for the safe handling and disposal of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
1. Hazard Identification & Personal Protective Equipment (PPE):
This compound is classified as hazardous.[1] Always handle it with the appropriate PPE to mitigate risks.
| Hazard Class | Description | Required PPE |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Causes serious eye irritation.[1] | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood. Avoid breathing dust.[1] |
2. Immediate Spill Response:
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Segregation & Storage:
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Waste Stream: Designate a specific hazardous waste stream for this compound.
-
Incompatible Materials: Do not mix with strong acids, oxidizing agents, or other reactive chemicals. The Boc (tert-butyloxycarbonyl) protecting group is acid-labile and can decompose to produce flammable gases.[2][3]
-
Container: Use a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.[4]
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]
Scientific Integrity & Logic: The "Why" Behind the "How"
As a Senior Application Scientist, it is imperative to not only provide instructions but to also elucidate the scientific rationale that underpins these procedures. This approach fosters a deeper understanding of chemical safety and promotes a culture of proactive risk mitigation.
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a bicyclic amine derivative. Its hazard profile is dictated by its core structure and the presence of the Boc protecting group.
-
Bicyclic Amine Core: The amine functional group imparts basicity and nucleophilicity to the molecule. Amines are known to react exothermically with acids and can be incompatible with strong oxidizing agents.[4]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[5] A critical characteristic of the Boc group is its lability under acidic conditions.[3] Treatment with strong acids, such as hydrochloric acid or trifluoroacetic acid, will cleave the Boc group, generating isobutylene and carbon dioxide.[2][3] This reaction can cause pressure buildup in a closed container, creating a significant hazard. Therefore, segregating this waste from acidic waste streams is a critical safety measure.
The following detailed protocol provides a self-validating system for the safe disposal of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Caption: A flowchart illustrating the key steps for the safe disposal of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Experimental Protocol for Waste Handling:
-
Preparation:
-
Before handling any waste, ensure you are wearing the appropriate PPE: nitrile gloves, safety goggles, and a lab coat.
-
Prepare a designated hazardous waste container. The container should be made of a material compatible with amines (e.g., high-density polyethylene - HDPE).
-
Label the container clearly with "Hazardous Waste," the full chemical name: "Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane," the CAS number: "280762-03-0," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Waste Transfer:
-
If transferring solid waste, do so in a fume hood or a well-ventilated area to minimize inhalation of dust.
-
Use a dedicated scoop or spatula for the transfer.
-
For residual amounts in laboratory glassware, rinse with a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol) and collect the rinsate in a designated liquid hazardous waste container for halogen-free organic solvents.
-
-
Container Sealing and Storage:
-
Once the waste has been transferred, securely seal the container.
-
Wipe the exterior of the container to remove any contamination.
-
Place the sealed container in a designated secondary containment bin or tray in your laboratory's hazardous waste accumulation area.
-
Ensure this storage area is away from sources of heat, ignition, and incompatible materials, particularly acids.[4]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. In the United States, this would be in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set by the Environmental Protection Agency (EPA).[6]
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ACS Publications. (2020, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane 97% | CAS: 280762-03-0 | AChemBlock [achemblock.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
Navigating the Safe Handling of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, a bicyclic amine derivative. By understanding the inherent chemical properties and potential hazards of this compound, you can implement robust operational and disposal plans that ensure a safe and efficient laboratory environment.
Understanding the Compound: A Proactive Approach to Safety
A crucial first step in any handling protocol is to consult the Safety Data Sheet (SDS) provided by the supplier. An SDS for this compound exists and will offer the most comprehensive hazard information, first-aid measures, and exposure controls.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate potential exposure. The following table outlines the recommended PPE for handling Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, with explanations rooted in the compound's anticipated properties.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing or aerosolization (e.g., weighing, preparing solutions), a face shield worn over goggles is strongly recommended. This provides a robust barrier against accidental contact with the eyes and face. |
| Hand Protection | Nitrile gloves are the minimum requirement for incidental contact. Given the amine functionality, which can potentially be absorbed through the skin, consider double-gloving for enhanced protection during prolonged handling. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For handling larger quantities or in situations with a significant splash risk, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow is a template that should be adapted to your specific experimental needs.
Preparation and Weighing:
-
Location: All manipulations of the solid compound must be performed in a chemical fume hood.
-
Procedure:
-
Don all required PPE.
-
Gently tap the container before opening to settle the contents.
-
Slowly open the container to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
Clean any spills within the fume hood immediately using appropriate absorbent materials.
-
Securely close the container after use.
-
Solution Preparation:
-
Location: Conducted within a chemical fume hood.
-
Procedure:
-
Add the solvent to the vessel containing the weighed compound.
-
Stir or sonicate as needed to dissolve the compound. Keep the vessel covered to the extent possible to minimize vapor release.
-
Reaction and Work-up:
-
Procedure:
-
Maintain the reaction within the fume hood.
-
Be mindful of any potential for deprotection of the Boc group if acidic conditions are employed, as this will alter the compound's properties and may increase its basicity and reactivity.
-
During work-up procedures such as extractions, vent the separatory funnel frequently and away from your face.
-
The following diagram illustrates the key decision points and safety measures in the handling workflow:
Caption: Workflow for handling Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.
-
Solid Waste: All disposable items contaminated with Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams. Consult your institution's environmental health and safety (EHS) office for specific guidance on the classification and disposal of amine-containing waste.
-
Decontamination: Any glassware or equipment that has come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent, with the rinsate collected as hazardous waste, is a common practice before washing.
By adhering to these guidelines, researchers can confidently and safely incorporate Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane into their research endeavors, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
